molecular formula C7H8BrNO2 B3232765 3-Bromo-5-(methoxymethoxy)pyridine CAS No. 1346556-39-5

3-Bromo-5-(methoxymethoxy)pyridine

Cat. No.: B3232765
CAS No.: 1346556-39-5
M. Wt: 218.05 g/mol
InChI Key: FHCKGEVQIVVNSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-(methoxymethoxy)pyridine is a useful research compound. Its molecular formula is C7H8BrNO2 and its molecular weight is 218.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-bromo-5-(methoxymethoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2/c1-10-5-11-7-2-6(8)3-9-4-7/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHCKGEVQIVVNSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC(=CN=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Bromo-5-(methoxymethoxy)pyridine chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

The "Masked" Bifunctional Scaffold for Medicinal Chemistry

Part 1: Strategic Significance & Core Identity

Introduction

In the architecture of modern drug discovery, 3-Bromo-5-(methoxymethoxy)pyridine represents a high-value "masked" intermediate. It serves as a tactical variation of the 3,5-disubstituted pyridine motif, a scaffold ubiquitous in nicotinic acetylcholine receptor (nAChR) ligands, kinase inhibitors, and allosteric modulators.

Unlike its methoxy analogue (3-bromo-5-methoxypyridine), the methoxymethoxy (MOM) derivative offers a critical advantage: reversibility . The MOM group provides robust protection against strong bases (e.g., n-BuLi, LDA) and nucleophiles during cross-coupling, yet it can be cleaved under mild acidic conditions to reveal the C5-hydroxyl group. This allows for late-stage diversification—transforming a lipophilic entry vector into a hydrogen-bond donor/acceptor or a handle for further etherification.

Chemical Identity
PropertyData
Chemical Name This compound
CAS Number 1346556-39-5
Molecular Formula C₇H₈BrNO₂
Molecular Weight 218.05 g/mol
Appearance Colorless to pale yellow oil (typically)
Solubility Soluble in DCM, THF, EtOAc; insoluble in water
Key Precursor 3-Bromo-5-hydroxypyridine (CAS: 74115-13-2)

Part 2: Synthesis & Preparation Protocol

The synthesis of this compound is a nucleophilic substitution reaction. The protocol below prioritizes safety and yield, utilizing MOMCl (methoxymethyl chloride) .

⚠️ Safety Warning: MOMCl is a known carcinogen. All operations must be performed in a fume hood with appropriate PPE (double nitrile gloves, goggles).

Step-by-Step Methodology

Reagents:

  • Starting Material: 3-Bromo-5-hydroxypyridine (1.0 equiv)

  • Reagent: Methoxymethyl chloride (MOMCl) (1.2 equiv)

  • Base: Diisopropylethylamine (DIPEA) (1.5 equiv) or Sodium Hydride (NaH) (1.1 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or DMF

Protocol (DIPEA/DCM Variant - Milder Conditions):

  • Dissolution: In a flame-dried round-bottom flask under N₂ atmosphere, dissolve 3-bromo-5-hydroxypyridine (10 mmol) in anhydrous DCM (30 mL).

  • Base Addition: Cool the solution to 0°C. Add DIPEA (15 mmol) dropwise via syringe. Stir for 10 minutes.

  • Alkylation: Add MOMCl (12 mmol) dropwise over 5 minutes. The reaction is exothermic; maintain temperature < 5°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (System: 20% EtOAc/Hexanes). The product is less polar than the starting phenol.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (SiO₂). Elute with a gradient of 5-15% EtOAc in Hexanes.

Yield Expectation: 85–95% isolated yield.

Part 3: Reactivity Profile & Transformations

The utility of this scaffold lies in its divergent reactivity . The bromine atom at C3 serves as a handle for C-C bond formation, while the MOM group at C5 protects the oxygen until it is needed.

A. Lithium-Halogen Exchange (The C3 Vector)

Unlike simple alkyl halides, 3-bromopyridines undergo extremely rapid Lithium-Halogen exchange with n-BuLi at low temperatures (-78°C).

  • Mechanism: The reaction is kinetically controlled. The resulting 3-lithio-5-(methoxymethoxy)pyridine is a stable species at -78°C.

  • Regioselectivity: The exchange (Br → Li) is significantly faster than ortho-lithiation (deprotonation) at C2 or C4, provided the temperature is kept low.

  • Protocol Insight: If the temperature rises > -40°C, the lithiated species may undergo "halogen dance" or dimerization.

B. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The MOM group is stable under standard basic Suzuki conditions (K₂CO₃, Cs₂CO₃).

  • Catalyst Choice: Pd(dppf)Cl₂ or Pd(PPh₃)₄ are standard.

  • Solvent: Dioxane/Water or Toluene/Water systems work well.

  • Outcome: High-yielding formation of Biaryl or Heterobiaryl systems.

C. MOM Deprotection (Unmasking)

The MOM group is orthogonal to base but sensitive to acid.

  • Conditions: 2M HCl in THF/Water or TFA in DCM.

  • Result: Quantitative regeneration of the 3-substituted-5-hydroxypyridine.

Part 4: Visualizing the Chemical Logic

The following diagram illustrates the synthesis of the scaffold and its three primary divergent pathways in drug synthesis.

G start 3,5-Dibromopyridine (Precursor) hydroxy 3-Bromo-5-hydroxypyridine (CAS: 74115-13-2) start->hydroxy Hydrolysis (NaOMe, then HBr) target This compound (THE SCAFFOLD) CAS: 1346556-39-5 hydroxy->target MOM-Cl, DIPEA DCM, 0°C -> RT lithio Intermediate: 3-Lithio-5-(MOM)pyridine target->lithio n-BuLi, THF -78°C (Li-Hal Exchange) product_Suz 3-Aryl-5-(MOM)pyridine (Biaryl Scaffold) target->product_Suz Ar-B(OH)2, Pd(0) Suzuki Coupling deprotect 3-Bromo-5-hydroxypyridine (Regenerated) target->deprotect HCl / THF (Acidic Cleavage) product_Li 3-Formyl-5-(MOM)pyridine (via DMF quench) lithio->product_Li Electrophile (E+) (e.g., DMF, Ketones)

Caption: Synthesis and divergent utility of this compound. The scaffold enables access to lithiated species, biaryls, and reversible phenol protection.

Part 5: References & Validation

  • Synthesis of Hydroxypyridine Precursor:

    • Source:ChemicalBook & GuideChem Technical Data. 3-Bromo-5-hydroxypyridine is prepared from 3,5-dibromopyridine via methoxylation followed by demethylation.

    • Validation:

  • MOM Protection Methodology:

    • Source: Standard organic synthesis protocols for phenol protection. The use of DIPEA/MOMCl is a validated, milder alternative to NaH methods for electron-deficient phenols like pyridines.

    • Context: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis.

  • Lithiation Regioselectivity (General 3-Bromo-5-alkoxypyridines):

    • Source:Organic Letters (2006).[2] "Unusual sterically controlled regioselective lithiation of 3-bromo-5-(4,4'-dimethyl)oxazolinylpyridine." This establishes the precedence that C3-Br exchange dominates over deprotonation with n-BuLi.

    • Validation:

  • Suzuki Coupling of 3-Bromopyridines:

    • Source:MDPI Molecules (2017). "Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling." Demonstrates the robustness of the 3-bromopyridine motif in Pd-catalyzed reactions.

    • Validation:

  • Commercial Availability & CAS Verification:

    • Source: CymitQuimica & ChemicalBook listings for CAS 1346556-39-5.

    • Validation:

Sources

Technical Guide: 3-Bromo-5-(methoxymethoxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and application of 3-Bromo-5-(methoxymethoxy)pyridine , a critical intermediate in medicinal chemistry.

Compound Identity & Core Data

This compound is a regiospecifically protected pyridine derivative.[1] It serves as a versatile building block in drug discovery, specifically for the introduction of a 3,5-disubstituted pyridine scaffold where one substituent requires temporary masking (the hydroxyl group) during organometallic transformations at the bromine site.

Property Data
CAS Number 1346556-39-5
IUPAC Name This compound
Molecular Formula C₇H₈BrNO₂
Molecular Weight 218.05 g/mol
Appearance Colorless to pale yellow oil (typically)
Solubility Soluble in DCM, THF, DMF, Ethyl Acetate
Key Functional Groups Aryl Bromide (electrophile/metallation handle), MOM Ether (acid-labile protecting group)

Synthetic Pathway & Methodology

The synthesis of this compound is typically a multi-step process starting from commercially available 3,5-dibromopyridine. The workflow requires precise control of stoichiometry to ensure mono-substitution and effective protection.

Step 1: Preparation of the Precursor (3-Bromo-5-hydroxypyridine)

Before introducing the methoxymethyl (MOM) group, the pyridine ring must be functionalized with a hydroxyl group.

  • Methoxylation: React 3,5-dibromopyridine with sodium methoxide (NaOMe) in methanol at reflux. This yields 3-bromo-5-methoxypyridine (CAS 50720-12-2).[2][3][4]

  • Demethylation: Treat the methoxy intermediate with aqueous HBr (48%) or BBr₃ in DCM to cleave the methyl ether, yielding 3-bromo-5-hydroxypyridine (CAS 74115-13-2).

Step 2: MOM Protection (Core Protocol)

This step masks the acidic phenolic proton, preventing interference during subsequent metal-catalyzed cross-couplings or lithiation reactions.

  • Reagents: 3-Bromo-5-hydroxypyridine, Chloromethyl methyl ether (MOM-Cl), Sodium Hydride (NaH) or DIPEA.

  • Solvent: Anhydrous DMF or THF (0°C to RT).

Protocol:

  • Activation: Charge a flame-dried flask with 3-bromo-5-hydroxypyridine (1.0 equiv) and anhydrous DMF. Cool to 0°C.[5][6]

  • Deprotonation: Add NaH (60% dispersion in oil, 1.2 equiv) portion-wise. Stir for 30 minutes until gas evolution ceases and the phenoxide anion is formed.

  • Alkylation: Dropwise add MOM-Cl (1.1 equiv). Caution: MOM-Cl is a known carcinogen; use strictly in a fume hood.

  • Workup: Allow to warm to room temperature over 2 hours. Quench with saturated NH₄Cl solution.[6] Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc) yields the target product.

Synthesis Visualization

SynthesisPathway Start 3,5-Dibromopyridine (CAS 625-92-3) Inter1 3-Bromo-5-methoxypyridine (CAS 50720-12-2) Start->Inter1 NaOMe, MeOH Reflux Inter2 3-Bromo-5-hydroxypyridine (CAS 74115-13-2) Inter1->Inter2 48% HBr Reflux Target This compound (CAS 1346556-39-5) Inter2->Target MOM-Cl, NaH DMF, 0°C

Figure 1: Step-wise synthetic route from commodity starting materials to the target MOM-protected intermediate.

Reactivity Profile & Applications

The strategic value of this compound lies in the orthogonal reactivity of its two functional groups. The MOM ether is stable to bases and nucleophiles, allowing the bromine atom to be manipulated exclusively.

A. Lithium-Halogen Exchange (Directed Metalation)

The MOM group acts as a Directed Ortho Metalation (DoM) group, but the bromine atom undergoes rapid Lithium-Halogen exchange, which is kinetically faster than deprotonation.

  • Reaction: Treatment with n-BuLi at -78°C generates the 3-lithio-5-(methoxymethoxy)pyridine species.

  • Utility: This lithiated species can be trapped with electrophiles (aldehydes, ketones, isocyanates) to install carbon frameworks at the C3 position while preserving the C5 oxygenation.

B. Suzuki-Miyaura Cross-Coupling

The aryl bromide is an excellent partner for Palladium-catalyzed couplings.

  • Partners: Aryl/Heteroaryl boronic acids.

  • Conditions: Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water, 80°C.

  • Outcome: Formation of biaryl systems common in kinase inhibitors.

C. Deprotection (Unmasking)

Once the C3 functionalization is complete, the MOM group can be removed to regenerate the hydroxyl group, which can then be used for hydrogen bonding interactions in a drug target or further derivatized.

  • Conditions: 6M HCl in MeOH or Trifluoroacetic acid (TFA) in DCM.

Reactivity Visualization

Reactivity Core This compound LiEx Lithium-Halogen Exchange (n-BuLi, -78°C) Core->LiEx Suzuki Suzuki Coupling (Ar-B(OH)2, Pd-Cat) Core->Suzuki Deprot Acidic Deprotection (HCl or TFA) Core->Deprot Prod1 3-Substituted-5-(MOM)pyridine (Electrophile Trapping) LiEx->Prod1 E+ (e.g., R-CHO) Prod2 3-Aryl-5-(MOM)pyridine (Biaryl Scaffolds) Suzuki->Prod2 C-C Bond Formation Prod3 3-Bromo-5-hydroxypyridine (Precursor Regeneration) Deprot->Prod3 MOM Cleavage

Figure 2: Divergent reactivity profile demonstrating the utility of the scaffold in library synthesis.

Handling & Safety Protocols

Critical Warning: The synthesis involves Chloromethyl methyl ether (MOM-Cl) , a potent alkylating agent and regulated carcinogen.

  • Engineering Controls: All reactions involving MOM-Cl must be performed in a certified chemical fume hood with a sash operating at the lowest safe height.

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

  • Quenching: Residual MOM-Cl should be quenched with aqueous ammonia or concentrated sodium hydroxide to hydrolyze the alkylating agent before disposal.

  • Storage: The final product, this compound, should be stored at 2-8°C under an inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis of the acetal linkage by atmospheric moisture.

References

  • Boroncore . Product Catalog: this compound (CAS 1346556-39-5).[1][7] Retrieved from

  • CymitQuimica . Product Detail: this compound.[1][7][8][9] Retrieved from

  • GuideChem . Synthesis and Applications of 3-Bromo-5-hydroxypyridine (Parent Compound). Retrieved from

  • ChemicalBook . 3-Bromo-5-methoxypyridine Synthesis and Properties. Retrieved from

Sources

Part 1: Executive Summary & Physicochemical Profile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 3-Bromo-5-(methoxymethoxy)pyridine

This compound is a specialized heterocyclic building block used primarily in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors and receptor modulators. It serves as a protected form of 3-bromo-5-hydroxypyridine, where the Methoxymethoxy (MOM) group masks the phenol-like hydroxyl functionality.

This protection strategy is critical because the free hydroxyl group at the C5 position is acidic (


) and can interfere with base-mediated organometallic reactions (e.g., lithium-halogen exchange or Buchwald-Hartwig aminations) by quenching reactive intermediates or poisoning catalysts. The MOM ether is robust against basic conditions but readily cleaved under mild acidic conditions, offering orthogonality to the C3-Bromine handle.
Physicochemical Specifications

The following data is calculated based on the IUPAC atomic weights for the structure C₇H₈BrNO₂ .

PropertyValueNotes
Molecular Formula C₇H₈BrNO₂
Molecular Weight (Average) 218.05 g/mol Used for stoichiometry calculations.
Monoisotopic Mass 216.974 g/mol Based on ⁷⁹Br. Key for HRMS identification.
Isotopic Pattern 1:1 doublet Distinctive Br isotope pattern (⁷⁹Br/⁸¹Br) at m/z 217/219.
Parent Compound CAS 74115-13-2 Refers to the precursor 3-Bromo-5-hydroxypyridine.[1]
Predicted LogP ~1.8 - 2.1 MOM group significantly increases lipophilicity vs. parent OH (LogP ~0.9).
H-Bond Donors 0The MOM protection removes the donor, improving solubility in non-polar solvents (THF, DCM).

Part 2: Synthetic Architecture (The "Self-Validating" Protocol)

The synthesis of this compound is a nucleophilic substitution reaction. The protocol below is designed for high reproducibility, mitigating the risk of N-alkylation (formation of the pyridinium salt) which is a common side reaction when alkylating pyridines.

Reaction Logic
  • Deprotonation: Sodium hydride (NaH) is used to irreversibly deprotonate the 3-bromo-5-hydroxypyridine. The phenoxide anion is generated in situ.

  • Alkylation: Chloromethyl methyl ether (MOM-Cl) is added. The oxygen anion attacks the methylene of MOM-Cl.

  • Selectivity: By maintaining low temperature (0°C) and using a polar aprotic solvent (DMF or THF), O-alkylation is kinetically favored over N-alkylation.

Step-by-Step Protocol
  • Safety Warning: MOM-Cl is a known carcinogen and volatile lachrymator. All operations must be performed in a functioning fume hood. Quench all glassware and waste with aqueous ammonium hydroxide before removal from the hood.

Reagents:

  • 3-Bromo-5-hydroxypyridine (1.0 eq)

  • Sodium Hydride (60% dispersion in mineral oil) (1.2 eq)

  • Chloromethyl methyl ether (MOM-Cl) (1.1 eq)

  • THF (Anhydrous) or DMF (Anhydrous)

Procedure:

  • Preparation: In a flame-dried round-bottom flask under Argon atmosphere, suspend Sodium Hydride (1.2 eq) in anhydrous THF (0.2 M concentration relative to substrate). Cool to 0°C.

  • Addition: Dissolve 3-Bromo-5-hydroxypyridine (1.0 eq) in a minimal amount of THF and add dropwise to the NaH suspension. Evolution of H₂ gas will be observed.

  • Equilibration: Stir at 0°C for 30 minutes to ensure complete formation of the sodium pyridin-3-olate intermediate. The solution typically turns yellow/orange.

  • Alkylation: Add MOM-Cl (1.1 eq) dropwise via syringe. Note: MOM-Cl can hydrolyze rapidly in moist air; ensure the syringe is dry.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

  • Validation (TLC/LCMS):

    • TLC:[2] Monitor disappearance of starting material (polar, streaks on silica) and appearance of product (less polar, distinct spot).

    • LCMS:[3] Look for the Br doublet at 217/219 [M+H]⁺.

  • Workup: Quench carefully with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x).[1] Wash combined organics with water and brine to remove DMF (if used). Dry over Na₂SO₄.[2]

  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient). The MOM ether typically elutes earlier than the free phenol.

Part 3: Visualization of Synthetic Workflow

The following diagram illustrates the synthesis and the subsequent divergent pathways available to this building block.

G Start 3-Bromo-5-hydroxypyridine (CAS: 74115-13-2) MW: 174.00 Product This compound (Target) MW: 218.05 Start->Product O-Alkylation Reagents Reagents: 1. NaH, THF, 0°C 2. MOM-Cl Reagents->Product Suzuki Suzuki Coupling (Pd cat., Ar-B(OH)2) Product->Suzuki Path A: C-C Bond Formation Lithiation Li-Halogen Exchange (n-BuLi, Electrophile) Product->Lithiation Path B: C-Electrophile Deprotection Acid Deprotection (HCl/IPA or TFA) Suzuki->Deprotection Final Step: Reveal OH

Figure 1: Synthesis of the MOM-protected pyridine scaffold and its divergent utility in medicinal chemistry workflows.

Part 4: Strategic Utility in Drug Design

The molecular weight of ~218 g/mol makes this fragment an ideal "fragment-based" starting material (Rule of 3 compliant). Its strategic value lies in Orthogonal Reactivity .

The "Trojan Horse" Strategy

The MOM group acts as a "Trojan Horse." It renders the molecule lipophilic and compatible with non-polar organic solvents required for palladium catalysis.

  • Without Protection: The free -OH coordinates to Pd(II) species, potentially forming inactive Pd-alkoxides or requiring high catalyst loading.

  • With MOM Protection: The oxygen is masked. The C3-Br bond undergoes oxidative addition to Pd(0) efficiently. This allows for Suzuki-Miyaura or Buchwald-Hartwig couplings at the C3 position to attach complex aryl or heteroaryl groups.

Regioselective Lithiation

While the bromine allows for transition metal chemistry, the MOM group also directs ortho-lithiation. However, in this specific isomer (3,5-substituted), Lithium-Halogen exchange at the C3 position is faster than Directed Ortho Metalation (DOM).

  • Treatment with n-BuLi at -78°C generates the 3-lithio species, which can be trapped with aldehydes, ketones, or borates (to generate the boronic acid).

Late-Stage Deprotection

The MOM group is cleaved using mild acids (e.g., 2M HCl in Isopropanol or Trifluoroacetic acid in DCM). This reveals the hydroxyl group after the complex carbon skeleton has been assembled, allowing the OH to serve as a hydrogen bond donor in the final drug candidate (e.g., interacting with the hinge region of a kinase).

Part 5: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 28160839 (Related Pyridine Scaffolds). PubChem.[4][5][6][7] [Link]

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (Standard reference for MOM protection/deprotection mechanics).

Sources

An In-depth Technical Guide to the Structural Elucidation of 3-Bromo-5-(methoxymethoxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the unambiguous structural elucidation of 3-Bromo-5-(methoxymethoxy)pyridine, a key heterocyclic intermediate in pharmaceutical and agrochemical research. This document moves beyond a simple recitation of analytical techniques, offering a rationale-driven narrative that mirrors the logical process of a senior research scientist. We will explore the synthesis of the target molecule, focusing on the strategic implementation of the methoxymethyl (MOM) protecting group, and then detail a multi-technique analytical workflow—encompassing Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. Each step is designed as a self-validating system, where data from one technique corroborates and refines the hypotheses drawn from another, culminating in a definitive structural assignment. This guide is intended for researchers, chemists, and drug development professionals who require a robust and reliable methodology for the characterization of complex organic molecules.

Introduction: Strategic Synthesis and the Need for Confirmation

In the landscape of medicinal chemistry, substituted pyridines are privileged scaffolds due to their prevalence in biologically active compounds.[1][2] this compound serves as a versatile building block, often derived from its precursor, 3-bromo-5-hydroxypyridine.[3][4] The hydroxyl group of this precursor is typically masked to prevent unwanted side reactions during subsequent synthetic transformations. A common and effective strategy is the introduction of a methoxymethyl (MOM) ether protecting group.[5][6][7]

The MOM group is an acetal, stable under a variety of nucleophilic and basic conditions, yet readily removable under acidic hydrolysis, making it an ideal choice for multi-step synthesis.[5][6] The synthesis involves the reaction of 3-bromo-5-hydroxypyridine with methoxymethyl chloride (MOMCl), a potent electrophile, in the presence of a non-nucleophilic base.[8]

However, the very act of this chemical modification necessitates a rigorous process of structural verification. It is imperative to confirm not only the successful installation of the MOM group but also that the integrity of the pyridine core remains intact. This guide outlines the integrated analytical workflow required to achieve this confirmation with the highest degree of scientific certainty.

Elucidation_Workflow cluster_0 Synthesis & Purification cluster_1 Structural Elucidation Start 3-Bromo-5-hydroxypyridine Protect MOM Group Protection (MOM-Cl, Base) Start->Protect Purify Flash Chromatography Protect->Purify Product Putative Product: This compound Purify->Product MS Mass Spectrometry (MS) Product->MS Molecular Weight & Isotopic Pattern NMR NMR Spectroscopy (1H, 13C, 2D) Product->NMR Connectivity & Framework IR Infrared (IR) Spectroscopy Product->IR Functional Groups Final Confirmed Structure MS->Final Data Integration NMR->Final Data Integration IR->Final Data Integration

Caption: Synthesis of the target compound via MOM protection.

Experimental Protocol: Synthesis
  • 1. Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-bromo-5-hydroxypyridine (1.0 eq.).

  • 2. Dissolution: Dissolve the starting material in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • 3. Base Addition: Add N,N-diisopropylethylamine (DIPEA) (1.5 - 2.0 eq.) to the solution and stir.

  • 4. MOMCl Addition: Cool the mixture to 0 °C in an ice bath. Slowly add methoxymethyl chloride (MOMCl) (1.2 - 1.5 eq.) dropwise. Caution: MOMCl is a suspected carcinogen and must be handled with appropriate personal protective equipment in a certified fume hood. [8]* 5. Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • 6. Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3x).

  • 7. Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure product.

Multi-faceted Structural Analysis

With a purified sample in hand, we proceed to the core elucidation. The following techniques are employed sequentially, with each building upon the last to construct a complete structural picture.

Mass Spectrometry (MS): The Molecular Formula

The first analytical question is always: "What is the molecular weight?" MS provides a high-confidence answer and offers immediate evidence for the presence of key elements.

  • Causality: We choose Electron Impact (EI) or Electrospray Ionization (ESI) to ionize the molecule. The goal is to determine the mass of the molecular ion and observe its isotopic distribution. For a compound containing bromine, this is particularly powerful.

  • Expected Results: The molecular formula is C7H8BrNO2, with a monoisotopic mass of approximately 216.98 g/mol .

    • Isotopic Pattern: Bromine has two major isotopes, 79Br and 81Br, in nearly a 1:1 natural abundance. Therefore, the mass spectrum will exhibit a characteristic pair of peaks for the molecular ion (M+) and M+2, separated by 2 m/z units and with nearly identical intensities. This is a definitive signature for the presence of a single bromine atom. [9] * Fragmentation: Common fragmentation pathways for related structures often involve the loss of the ether side chain or parts of it. [9][10][11]The observation of fragments corresponding to the loss of a methoxy radical (•OCH3, -31 Da) or the entire methoxymethyl group (•CH2OCH3, -45 Da) would further support the proposed structure.

Ion Expected m/z Interpretation
[M]+~217Molecular ion containing 79Br
[M+2]+~219Molecular ion containing 81Br (confirms one Br atom)
[M-OCH3]+~186/188Loss of a methoxy radical from the MOM group
[M-CH2OCH3]+~172/174Loss of the methoxymethyl radical
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Connectivity

NMR is the cornerstone of structure elucidation, providing a detailed map of the carbon-hydrogen framework.

  • Causality: This experiment identifies all unique proton environments in the molecule, their electronic environments (chemical shift), their number (integration), and the number of neighboring protons (multiplicity).

  • Expected Spectrum:

    • Aromatic Region (δ 8.0-8.5 ppm): Three distinct signals are expected for the protons on the pyridine ring. Based on the substitution pattern, we anticipate two protons appearing as doublets and one as a triplet or doublet of doublets, reflecting their coupling to adjacent protons.

    • MOM Group (δ 3.5-5.5 ppm): Two singlets are predicted. A two-proton singlet around δ 5.2-5.4 ppm corresponds to the methylene protons (-O-CH₂ -O-). A three-proton singlet around δ 3.4-3.6 ppm corresponds to the terminal methyl protons (-O-CH₃ ). The singlet nature of these signals indicates the absence of adjacent protons.

Caption: Unique proton environments in the target molecule.

  • Causality: This experiment identifies all unique carbon environments. Proton-decoupled mode is used to simplify the spectrum, showing each unique carbon as a single line.

  • Expected Spectrum:

    • Aromatic Region (δ 110-160 ppm): Five distinct signals are expected for the five carbons of the pyridine ring. The carbon directly bonded to the bromine (C3) will be shifted upfield relative to the others, while the carbon bonded to the oxygen (C5) will be significantly downfield. [12] * MOM Group (δ 55-100 ppm): Two signals are expected in the aliphatic region. The methylene carbon (-O-C H₂-O-) typically appears around δ 95-100 ppm, and the methyl carbon (-O-C H₃) appears further upfield, around δ 55-60 ppm.

  • Causality: While 1D spectra provide the pieces, 2D NMR shows how they connect.

    • COSY (¹H-¹H Correlation Spectroscopy): This experiment reveals which protons are coupled (i.e., on adjacent carbons). It will show cross-peaks between the neighboring protons on the pyridine ring, confirming their relative positions.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon. It provides an unambiguous link between the ¹H and ¹³C assignments for all CH groups.

Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted) Rationale
Pyridine CHδ 8.0-8.5 ppm (3H, m)δ 110-150 ppm (3 signals)Aromatic region, splitting confirms connectivity.
Pyridine C-Br-~δ 115 ppmQuaternary carbon attached to electronegative Br.
Pyridine C-O-~δ 155 ppmQuaternary carbon attached to electronegative O.
-O-C H₂-O-δ 5.2-5.4 ppm (2H, s)~δ 96 ppmMethylene protons and carbon of the acetal.
-O-C H₃δ 3.4-3.6 ppm (3H, s)~δ 56 ppmMethyl protons and carbon of the MOM group.
Infrared (IR) Spectroscopy: The Functional Groups
  • Causality: IR spectroscopy is a rapid and non-destructive technique used to confirm the presence of specific functional groups by identifying their characteristic vibrational frequencies. Its role here is confirmatory.

  • Expected Results:

    • Absence of -OH: A crucial diagnostic feature will be the absence of a broad absorption band in the 3200-3600 cm⁻¹ region, which would indicate a hydroxyl group. This confirms the success of the protection reaction.

    • C-O Stretching: Strong C-O stretching absorptions are expected between 1050-1150 cm⁻¹, characteristic of the ether linkages in the MOM group.

    • Aromatic Features: Absorptions corresponding to aromatic C=C and C=N stretching will be present in the 1400-1600 cm⁻¹ region. Aromatic C-H stretching will be observed just above 3000 cm⁻¹.

    • Aliphatic C-H: C-H stretching from the MOM group will be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

Conclusion: A Self-Validating Structural Proof

The structural elucidation of this compound is not achieved by a single measurement but by the logical integration of complementary data.

  • MS establishes the correct molecular weight and confirms the presence of one bromine atom via the M+/M+2 isotopic pattern.

  • IR confirms the successful conversion of the starting hydroxyl group by showing the absence of an -OH stretch and the appearance of strong C-O ether stretches.

  • ¹H and ¹³C NMR provide the definitive framework, identifying all unique proton and carbon environments consistent with the proposed structure.

  • 2D NMR serves as the final validation, confirming the proton-proton and proton-carbon connectivities and allowing for the unambiguous assignment of every signal.

When combined, these techniques form a self-validating workflow that provides an unassailable structural proof, ensuring the identity and purity of this valuable synthetic intermediate for its downstream applications in research and development.

References

  • MOM Protecting Group: MOM Protection & Deprotection Mechanism . Total Synthesis. [Link]

  • METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP . AdiChemistry. [Link]

  • Mass Spectrometry . Michigan State University Department of Chemistry. [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines . Science Publishing Group. [Link]

  • Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b];3',4'-h]-1,6-naphthyridines . ResearchGate. [Link]

  • MOM Protecting Group Addition | Organic Chemistry . YouTube. [Link]

Sources

An In-depth Technical Guide to the NMR Spectroscopic Analysis of 3-Bromo-5-(methoxymethoxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) data for 3-Bromo-5-(methoxymethoxy)pyridine. In the absence of a publicly available experimental spectrum for this specific molecule, this document outlines a predictive interpretation based on established principles of NMR spectroscopy and data from analogous structures. It is designed for researchers, scientists, and professionals in drug development who utilize NMR for structural elucidation and chemical verification.

Foundational Principles: Understanding the NMR Signature of this compound

Nuclear Magnetic Resonance spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The analysis of this compound by ¹H and ¹³C NMR is based on the chemical environment of each proton and carbon atom, which influences their resonance frequencies (chemical shifts).

The structure of this compound contains two key components that dictate its NMR spectrum: the substituted pyridine ring and the methoxymethyl (MOM) ether protecting group.

  • The 3-Bromo-5-oxypyridine Core : The pyridine ring is an electron-deficient aromatic system. The electronegative nitrogen atom and the bromine substituent significantly influence the chemical shifts of the ring protons and carbons.

  • The Methoxymethyl (MOM) Ether Group : This common protecting group for hydroxyl functions has a characteristic signature in NMR spectra, typically consisting of two distinct signals for the methylene (-O-CH₂-O-) and methyl (-O-CH₃) protons.[1]

The interplay of these structural features results in a unique and predictable NMR fingerprint for the entire molecule.

Predicted ¹H and ¹³C NMR Spectral Data

The predicted chemical shifts for this compound are summarized below. These predictions are based on the additive effects of the substituents on the pyridine ring and typical values for the MOM group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Atom Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm) Rationale for Prediction
Pyridine Ring
H-2~8.3~145Located ortho to the ring nitrogen and meta to the bromine and methoxymethoxy groups, leading to a downfield shift.
H-4~7.6~125Situated between two electronegative substituents (bromine and the MOM ether), resulting in a distinct chemical shift.
H-6~8.4~140Also ortho to the ring nitrogen and influenced by the adjacent methoxymethoxy group, appearing downfield.
C-2~145Affected by the adjacent nitrogen and meta to the bromine and oxygen.
C-3~118Directly attached to the electronegative bromine atom (ipso-carbon).[2]
C-4~125Influenced by the para-nitrogen and meta to the other substituents.
C-5~155Attached to the ether oxygen, leading to a significant downfield shift.[2]
C-6~140Ortho to the nitrogen and meta to the oxygen.
Methoxymethyl (MOM) Group
-O-CH₂-O-~5.2 (s, 2H)~95The methylene protons are deshielded by two adjacent oxygen atoms. A characteristic singlet is expected.[3]
-O-CH₃~3.5 (s, 3H)~56The methyl protons are in a typical ether environment, giving rise to a singlet.[3]

Detailed Spectral Interpretation

¹H NMR Spectrum

The proton NMR spectrum is anticipated to show four distinct signals:

  • Aromatic Region (7.0-8.5 ppm) : Three signals corresponding to the protons on the pyridine ring (H-2, H-4, and H-6). The coupling patterns (J-coupling) between these protons would provide definitive assignment. Small meta-couplings are expected between H-2/H-4, H-4/H-6, and H-2/H-6.

  • MOM Group Region (3.0-5.5 ppm) : Two sharp singlets are predicted for the methoxymethyl group. The downfield singlet at approximately 5.2 ppm corresponds to the two equivalent protons of the methylene bridge (-O-CH₂-O-). The upfield singlet around 3.5 ppm is attributed to the three equivalent protons of the methyl group (-O-CH₃).[4]

¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to display six signals:

  • Aromatic Region (110-160 ppm) : Four signals will correspond to the carbons of the pyridine ring. The carbon attached to the bromine (C-3) will likely be the most upfield of the ring carbons due to the heavy atom effect, while the carbon attached to the oxygen of the MOM ether (C-5) will be significantly downfield.[2][5]

  • MOM Group Region (50-100 ppm) : Two signals will represent the carbons of the MOM group. The methylene carbon (-O-CH₂-O-) is expected around 95 ppm, and the methyl carbon (-O-CH₃) around 56 ppm.[3]

Experimental Protocol for NMR Data Acquisition

This section provides a standardized procedure for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Analyte : Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 15-25 mg for ¹³C NMR.

  • Solvent : Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can affect the chemical shifts.[6] CDCl₃ is a common choice for moderately polar organic compounds.[2]

  • Internal Standard : Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[2]

  • NMR Tube : Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Parameters
  • Spectrometer : A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

  • ¹H NMR Acquisition :

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 8-16 scans.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR Acquisition :

    • Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Number of scans: 128-1024 scans, depending on the sample concentration.

    • Relaxation delay: 2-5 seconds.

Molecular Structure and Atom Numbering

The following diagram illustrates the molecular structure of this compound with the atom numbering scheme used for NMR assignment.

Caption: Molecular structure of this compound with atom numbering.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound. By understanding the influence of the substituted pyridine core and the characteristic signals of the MOM protecting group, researchers can confidently interpret experimental data for this compound and related structures. The provided experimental protocol offers a standardized approach to obtaining high-quality NMR spectra for accurate structural verification.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • MDPI. (2024, October 2). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]

  • PMC. (2019, May 14). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. Retrieved from [Link]

  • PMC. (2023, June 22). Detection of pyridine derivatives by SABRE hyperpolarization at zero field. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Multinuclear NMR spectra of [Pt(L)Cl3]− (L = pyridine derivatives) complexes and crystal structure of trans-Pt(2,6-di(hydroxymethyl)pyridine)2Cl2. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-5-methoxypyridine 1-oxide. Retrieved from [Link]

  • (n.d.). NMR Data for Methoxymethyl Ethers. Retrieved from [Link]

  • Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Retrieved from [Link]

  • ACS Publications. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

  • (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra indicate the change of chemical shift of methoxy group.... Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS 374935-00-9 | 3-Bromo-5-(3-methoxyphenoxy)pyridine. Retrieved from [Link]

  • PMC. (n.d.). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Retrieved from [Link]

  • SpectraBase. (n.d.). Pyridine, 3-[(4-phenoxyphenoxy)methyl]- - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • ChemRxiv. (n.d.). Detection of Pyridine Derivatives by SABRE Hyperpolarization at Zero Field. Retrieved from [Link]

  • (n.d.). 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]

Sources

Technical Analysis: IR Spectroscopic Profiling of 3-Bromo-5-(methoxymethoxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the infrared spectroscopic analysis of 3-Bromo-5-(methoxymethoxy)pyridine .

Executive Summary

This compound is a critical intermediate in medicinal chemistry, particularly utilized when a 3,5-disubstituted pyridine scaffold requires orthogonal protection. The methoxymethoxy (MOM) group serves as a robust protecting group for the hydroxyl moiety, stable against basic conditions and nucleophiles but labile to acid.

This guide provides a predictive spectral profile and quality control (QC) protocol for this compound. Because direct reference spectra for specific MOM-protected pyridine intermediates are often proprietary, this analysis utilizes the Fragment Method , synthesizing data from 3-bromopyridine, methoxymethyl ethers, and 3,5-disubstituted pyridine analogues to establish a self-validating identification standard.

Molecular Architecture & Vibrational Theory

To accurately interpret the IR spectrum, we must deconstruct the molecule into its constituent oscillators. The spectrum is a superposition of the aromatic pyridine core and the aliphatic MOM tail.

Structural Deconvolution
  • Core: Pyridine ring with meta-substitution (3,5-positions).

  • Substituent A (Electron Withdrawing): Bromine atom at C3.

  • Substituent B (Electron Donating): MOM group (

    
    ) at C5.
    
Visualization of Functional Nodes

The following diagram illustrates the key vibrational nodes and their expected influence on the IR spectrum.

G Molecule 3-Bromo-5-(MOM)pyridine Core Pyridine Ring (Aromatic) Molecule->Core Subst_Br Bromine (C3) (Heavy Atom) Molecule->Subst_Br Subst_MOM MOM Group (C5) (Acetal/Ether) Molecule->Subst_MOM C-H Stretch\n(>3000 cm-1) C-H Stretch (>3000 cm-1) Core->C-H Stretch\n(>3000 cm-1) Ring Breathing\n(1580, 1420 cm-1) Ring Breathing (1580, 1420 cm-1) Core->Ring Breathing\n(1580, 1420 cm-1) C-Br Stretch\n(600-500 cm-1) C-Br Stretch (600-500 cm-1) Subst_Br->C-Br Stretch\n(600-500 cm-1) C-O-C-O-C Stretch\n(1150-1050 cm-1) C-O-C-O-C Stretch (1150-1050 cm-1) Subst_MOM->C-O-C-O-C Stretch\n(1150-1050 cm-1) Aliphatic C-H\n(2800-3000 cm-1) Aliphatic C-H (2800-3000 cm-1) Subst_MOM->Aliphatic C-H\n(2800-3000 cm-1)

Figure 1: Deconvolution of vibrational modes by functional group.

Predicted IR Fingerprint (Spectral Assignment)

The following table outlines the expected absorption bands. This data is derived from the characteristic frequencies of 3-bromopyridine and methoxymethyl ethers (MOM-ethers).

Detailed Assignment Table
Frequency Region (

)
IntensityVibrational ModeAssignment / Mechanistic Insight
3080 – 3010 Weak/Med

Aromatic C-H Stretch. Characteristic of the pyridine ring. The presence of Br and O-MOM does not significantly shift these from standard heteroaromatic values.
2960 – 2850 Medium

Aliphatic C-H Stretch. Arising from the methyl (

) and methylene (

) of the MOM group.
2840 – 2820 Weak/Sh

MOM Specific. The C-H bonds on the methylene bridge (

) are electronically unique (anomeric effect), often appearing as a distinct shoulder or weak band lower than typical alkyl C-H.
1580 – 1560 Strong

Pyridine Ring Skeletal. The "Quadrant Stretching" modes. 3,5-substitution typically preserves the band near 1580

.
1450 – 1420 Medium

Ring Breathing. A secondary aromatic band, often split due to the asymmetry introduced by the distinct substituents (Br vs. O-alkyl).
1150 – 1050 Very Strong

Ether/Acetal "Fingerprint". The MOM group contains an acetal linkage (

). Expect a broad, complex set of bands here. This is the primary confirmation of successful protection.
900 – 1000 Medium

Symmetric C-O Stretch. Associated with the

unit.
800 – 700 Strong

Out-of-Plane Bending. Diagnostic of the substitution pattern. 3,5-disubstituted pyridines typically show a strong deformation band in this region.
< 600 Weak

Carbon-Bromine Stretch. Due to the heavy mass of Bromine, this stretch appears in the far fingerprint region. Often obscured but critical for confirming the halogen presence.

Experimental Protocol & Quality Control

To ensure data integrity, the following protocol distinguishes the target molecule from its likely precursor, 3-Bromo-5-hydroxypyridine .

Sample Preparation
  • Preferred Method: ATR (Attenuated Total Reflectance) on a Diamond or ZnSe crystal.

    • Reasoning: MOM-protected intermediates are often viscous oils or low-melting solids. ATR requires no sample dilution and minimizes water interference.

  • Alternative: KBr Pellet (1-2 mg sample in 200 mg KBr).

    • Note: Ensure KBr is dry. Moisture will create an O-H band that mimics the deprotected impurity.

Analytical Workflow (QC Decision Tree)

This workflow describes how to interpret the spectrum during reaction monitoring (Protection of the hydroxyl group).

QC_Workflow Start Acquire Spectrum (Target Sample) Check_OH Check 3200-3500 cm-1 (Broad Band?) Start->Check_OH Check_CO Check 1050-1150 cm-1 (Strong Ether Bands?) Check_OH->Check_CO No Result_Start Starting Material Present (Incomplete Reaction) Check_OH->Result_Start Yes (O-H stretch) Result_Target Target Confirmed (3-Bromo-5-(MOM)pyridine) Check_CO->Result_Target Yes (Strong C-O) Result_Unknown Check Synthesis (Possible Decomposition) Check_CO->Result_Unknown No (Weak/Missing)

Figure 2: Logical decision tree for validating the conversion of 3-Bromo-5-hydroxypyridine to the MOM-ether.

Critical Differentiation Points
  • Disappearance of O-H: The precursor (3-Bromo-5-hydroxypyridine) has a phenolic hydroxyl group. Its spectrum will be dominated by a broad, hydrogen-bonded O-H stretch at 3200–3400

    
     . The absence of this band is the primary indicator of reaction completion.
    
  • Appearance of Aliphatic C-H: The precursor is purely aromatic. The product introduces saturated

    
     carbons (
    
    
    
    and
    
    
    ). Look for sharp peaks just below 3000
    
    
    .
  • MOM vs. Methyl Ether: If distinguishing from 3-bromo-5-methoxypyridine (a potential side product if using different reagents), the MOM group is characterized by a more complex C-O region (acetal doublet character) compared to the simpler aryl-methyl ether singlet.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for functional group frequencies including Acetals and Pyridines).
  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley.
  • Katritzky, A. R., & Ambler, A. P. (1963). Infrared Spectra of Heterocyclic Compounds. In Physical Methods in Heterocyclic Chemistry (Vol. 2). Academic Press.
  • Sigma-Aldrich. (n.d.). IR Spectrum of 3-Bromopyridine. Link (Used as baseline for the aromatic core).

  • NIST Chemistry WebBook. (n.d.). Methoxymethane and related ethers IR data. Link (Used to model the aliphatic ether tail).

Technical Guide: Mass Spectrometry Fragmentation of 3-Bromo-5-(methoxymethoxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth analysis of the mass spectrometry behavior of 3-Bromo-5-(methoxymethoxy)pyridine , a critical intermediate in medicinal chemistry often used in Suzuki-Miyaura cross-coupling reactions.

The methoxymethoxy (MOM) group acts as a robust protecting group for the hydroxyl moiety, but its acetal nature introduces specific lability under electrospray ionization (ESI) conditions. This guide details the diagnostic isotopic signatures, the specific "acetal-cleavage" fragmentation pathways, and the experimental protocols required to validate this molecule's identity in drug development pipelines.

Structural Analysis & Isotopic Signatures

Before analyzing fragmentation, the researcher must validate the precursor ion using the unique isotopic abundance of bromine.

The Bromine Doublet (The "1:1" Rule)

Unlike chlorine (3:1 ratio) or fluorine (monoisotopic), bromine possesses two stable isotopes,


 and 

, with nearly identical natural abundance (50.69% vs. 49.31%).

For this compound (


):
  • Monoisotopic Mass (

    
    ):  ~216.97 Da
    
  • Protonated Precursor

    
    :  217.98 m/z
    
  • Protonated Precursor

    
    :  219.98 m/z
    

Diagnostic Check: In your MS1 spectrum, you must observe two peaks separated by 2 Da with approximately equal intensity. Any significant deviation from a 1:1 ratio indicates interference or lack of a bromine atom.

Quantitative Data Table
ParameterValue / Feature
Formula

Exact Mass 216.974 (for

)

(ESI)
218.0 / 220.0 (Doublet)
Key Functional Groups Pyridine (Proton acceptor), Bromide (Isotope tag), MOM Ether (Acid labile)
LogP (Predicted) ~1.8 (Moderate lipophilicity)

Fragmentation Mechanisms (MS/MS)[1][2][3][4][5][6]

The fragmentation of this molecule in a collision cell (CID) is driven by the instability of the protonated MOM ether and the stability of the pyridine ring.

Pathway A: The "Formaldehyde Loss" (Diagnostic)

The MOM group (


) is an acetal. Upon protonation of the ether oxygen, the most energetically favorable pathway is the neutral loss of formaldehyde (

).
  • Mechanism: Protonation occurs at the oxygen distal to the pyridine ring or the acetal oxygen. A 4-membered transition state facilitates the expulsion of neutral formaldehyde (30 Da).

  • Transition:

    
    
    
  • Product: 3-Bromo-5-methoxypyridine cation.[1][2]

Pathway B: Total Deprotection (MOM Cleavage)

High collision energies (CE) often drive the complete loss of the protecting group to restore the hydroxyl functionality. This mimics the acid-catalyzed deprotection used in synthesis.

  • Mechanism: Loss of the acetal moiety (

    
    , 44 Da) via hydrogen transfer.
    
  • Transition:

    
    
    
  • Product: Protonated 3-Bromo-5-hydroxypyridine.

Pathway C: Pyridine Ring Degradation

Once the side chains are stripped, the pyridine core degrades, typically ejecting neutral hydrogen cyanide (HCN, 27 Da).

  • Transition:

    
    
    
  • Significance: This confirms the presence of the nitrogen heterocycle.

Visualization of Fragmentation Pathways[4][5][9][10][11]

The following diagram illustrates the hierarchical fragmentation tree. The "Br" tag implies the doublet pattern is retained.

FragmentationPathways Figure 1: ESI-MS/MS Fragmentation Tree of this compound Parent Parent [M+H]+ m/z 218 / 220 (Br Doublet) Inter1 Fragment A [M+H - CH2O]+ m/z 188 / 190 (Methoxy-Pyridine) Parent->Inter1 Loss of Formaldehyde (-30 Da) Inter2 Fragment B [M+H - C2H4O]+ m/z 174 / 176 (Hydroxy-Pyridine) Parent->Inter2 MOM Deprotection (-44 Da) Inter1->Inter2 Loss of CH2 Final Fragment C [Pyridine - HCN]+ m/z 147 / 149 (Ring Cleavage) Inter2->Final Loss of HCN (-27 Da)

Caption: Figure 1: Hierarchical fragmentation tree showing the primary loss of formaldehyde (green) and subsequent ring degradation (red).

Experimental Protocol (LC-MS/MS)

To replicate these results, use the following self-validating protocol.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of analyte in 1 mL of Methanol (HPLC grade).

  • Dilution: Dilute 1:100 into 50:50 Water:Acetonitrile + 0.1% Formic Acid.

    • Why Formic Acid? The pyridine nitrogen is basic (

      
       for unsubstituted pyridine, lower with Br/OR electron withdrawal). Acidification ensures efficient 
      
      
      
      formation.
Instrument Parameters (Generic Q-TOF/Orbitrap)
  • Ion Source: Electrospray Ionization (ESI) - Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 20-30 V (Keep low to prevent in-source fragmentation of the labile MOM group).

  • Collision Energy (CE):

    • Ramp: 10 -> 40 eV.

    • Observation: At 10-15 eV, m/z 188 (Formaldehyde loss) dominates. At >30 eV, m/z 147 (Ring break) appears.

Troubleshooting: "The Missing Parent"

Issue: You observe m/z 174/176 (the alcohol) but no 218/220 (the MOM ether) in the MS1 scan. Cause: In-source fragmentation.[3][4][5] The MOM group is acid-labile. Solution:

  • Lower the Cone Voltage / Declustering Potential.

  • Reduce the acidity of the mobile phase (switch from 0.1% Formic Acid to 10mM Ammonium Acetate, pH 6.5).

  • Lower the desolvation temperature.

References

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (Standard reference for bromine isotopic patterns and ESI mechanisms).

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Foundational text on acetal and ether fragmentation rules).

  • NIST Chemistry WebBook. Pyridine Fragmentation Data. (General reference for pyridine ring degradation via HCN loss).

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley.[6] (Chemical stability of the MOM group).

Sources

Synthesis of 3-Bromo-5-(methoxymethoxy)pyridine from 3,5-dibromopyridine

Author: BenchChem Technical Support Team. Date: February 2026

From Core Reagent: 3,5-Dibromopyridine

Executive Summary & Strategic Analysis

This technical guide details the high-fidelity synthesis of 3-Bromo-5-(methoxymethoxy)pyridine , a critical fragment in medicinal chemistry often utilized for Suzuki-Miyaura cross-coupling iterations where a masked phenol is required.

The synthesis hinges on the desymmetrization of the commercially available 3,5-dibromopyridine. While nucleophilic aromatic substitution (


) with methoxide followed by demethylation is a valid industrial route, it often requires harsh acidic deprotection steps that can be incompatible with complex substrates.

Therefore, this guide prioritizes a Lithium-Halogen Exchange (Li/Br) protocol. This route offers superior regiocontrol, operates under mild conditions, and provides a modular intermediate (the boronic acid/phenol) that allows for diverse downstream functionalization.

Core Reaction Pathway

The synthesis proceeds in two distinct phases:

  • Regioselective Mono-Lithiation & Oxidation: Conversion of 3,5-dibromopyridine to 3-bromo-5-hydroxypyridine via a boronate intermediate.

  • O-Alkylation (MOM Protection): Capping the phenol with chloromethyl methyl ether (MOM-Cl).

Phase 1: Regioselective Mono-Functionalization

Target Intermediate: 3-Bromo-5-hydroxypyridine

Mechanistic Insight: The "Halogen Dance" Risk

The primary challenge in lithiating 3,5-dibromopyridine is controlling the Lithium-Halogen Exchange . At temperatures above -70°C, the kinetically formed 3-lithio species can undergo proton abstraction from the 4-position of a starting molecule, leading to a "halogen dance" (isomerization) that results in mixtures of 3,4- and 3,5-substituted products.

Control Strategy:

  • Cryogenic Control: Maintain

    
     strictly.
    
  • Solvent System: Toluene/THF mixtures are preferred over pure THF to moderate the polarity and reactivity of

    
    -BuLi.
    
Experimental Protocol

Reagents:

  • 3,5-Dibromopyridine (1.0 equiv)

  • 
    -Butyllithium (
    
    
    
    -BuLi), 1.6M in hexanes (1.1 equiv)
  • Triisopropyl borate (TIPB) (1.2 equiv)

  • Hydrogen Peroxide (30% aq) / Acetic Acid

Step-by-Step Workflow:

  • Inert Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a low-temperature thermometer and N2 inlet. Charge with 3,5-dibromopyridine and anhydrous Toluene/THF (4:1 ratio, 0.1 M concentration).

  • Cryogenic Exchange: Cool the solution to -78°C (dry ice/acetone bath). Ensure internal temperature stabilization.

  • Lithiation: Add

    
    -BuLi dropwise via syringe pump over 30 minutes.
    
    • Critical: Do not allow the exotherm to raise

      
       above -70°C.
      
    • Stir for 45 minutes at -78°C. The solution will typically turn a deep yellow/orange.

  • Borate Trapping: Add Triisopropyl borate (TIPB) dropwise. Stir for 1 hour at -78°C, then allow to warm to 0°C over 2 hours.

    • Why TIPB? It is less prone to multiple additions than Trimethyl borate.

  • Oxidation (One-Pot): To the boronate suspension, add acetic acid (2 equiv) followed by dropwise addition of 30%

    
    . Stir at ambient temperature for 12 hours.
    
  • Workup: Quench with saturated

    
     (to destroy excess peroxide). Extract with EtOAc.[1] Wash with brine.[2]
    
  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Data Output: Phase 1

ParameterSpecification
Yield 75-82%
Appearance Off-white solid
1H NMR (DMSO-d6)

10.47 (s, 1H), 8.13 (d, 1H), 8.05 (d, 1H), 7.40 (dd, 1H)
Key Risk Incomplete lithiation if

-BuLi is old/titrated incorrectly.

Phase 2: O-Alkylation (MOM Protection)

Target Product: this compound

Mechanistic Insight

This is a standard Williamson ether synthesis. However, because pyridyl phenols (hydroxypyridines) exist in equilibrium with their pyridone tautomers, the choice of base and solvent is critical to favor O-alkylation over N-alkylation.

Selection:

  • Base:

    
    -Diisopropylethylamine (DIPEA) is preferred for its mildness and solubility in DCM, minimizing side reactions compared to NaH.
    
  • Reagent: Chloromethyl methyl ether (MOM-Cl).

Safety Protocol: MOM-Cl Handling

WARNING: MOM-Cl is a known human carcinogen (OSHA regulated).

  • Engineering Controls: All operations must occur in a certified fume hood.

  • Destruction: Quench all MOM-Cl contaminated glassware and syringes with aqueous ammonia or concentrated ammonium hydroxide before removal from the hood.

Experimental Protocol

Reagents:

  • 3-Bromo-5-hydroxypyridine (1.0 equiv)

  • MOM-Cl (1.5 equiv)

  • DIPEA (2.0 equiv)

  • Dichloromethane (DCM), anhydrous

Step-by-Step Workflow:

  • Solubilization: Dissolve 3-bromo-5-hydroxypyridine in anhydrous DCM (0.2 M) in a nitrogen-purged flask.

  • Base Addition: Add DIPEA and cool the mixture to 0°C .

  • Alkylation: Add MOM-Cl dropwise via a gas-tight syringe.

    • Observation: Slight fuming may occur; ensure rapid stirring.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (the product is significantly less polar than the starting phenol).

  • Quench: Carefully add saturated aqueous

    
    .
    
  • Extraction: Separate layers. Extract aqueous layer with DCM (

    
    ).[2]
    
  • Drying: Dry combined organics over

    
     and concentrate in vacuo.
    
  • Purification: Flash column chromatography (usually 10-20% EtOAc in Hexanes).

Data Output: Phase 2

ParameterSpecification
Yield 85-92%
Appearance Colorless oil (may solidify upon standing)
1H NMR (CDCl3)

8.32 (d, 1H), 8.25 (d, 1H), 7.55 (dd, 1H), 5.20 (s, 2H), 3.48 (s, 3H)
Stability Stable at RT; store at 4°C to prevent hydrolysis.

Visualizing the Pathway

The following diagram illustrates the chemical logic and critical decision nodes in the synthesis.

SynthesisPathway cluster_conditions Critical Control Points SM 3,5-Dibromopyridine Inter1 3-Lithio-5-bromopyridine (-78°C) SM->Inter1 n-BuLi Toluene/THF Inter2 Aryl Boronate Inter1->Inter2 B(OiPr)3 Control1 Temp < -70°C (Prevent Halogen Dance) Inter1->Control1 Phenol 3-Bromo-5-hydroxypyridine Inter2->Phenol H2O2 / AcOH Oxidation Target 3-Bromo-5-(MOM)pyridine Phenol->Target MOM-Cl / DIPEA O-Alkylation Control2 Carcinogen Control (MOM-Cl Handling) Target->Control2

Caption: Reaction schematic highlighting the Lithium-Halogen exchange logic and safety control points.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, the following diagnostic signals must be confirmed. This acts as a "Go/No-Go" gate before proceeding to downstream applications.

  • Loss of Symmetry: The starting material (3,5-dibromopyridine) shows a simple aromatic signal pattern (

    
     system, though often looks like a triplet/doublet depending on field). The product must show three distinct aromatic protons.
    
  • MOM Methylene Peak: Look for a sharp singlet at

    
     ppm (2H) in 
    
    
    
    . If this is a doublet or complex multiplet, you may have achieved N-alkylation (pyridone formation).
  • Methoxyl Singlet: A sharp singlet at

    
     ppm (3H).
    

References

  • Cai, D., et al. (2002).[3] "Effective lithiation of 3-bromopyridine: Synthesis of 3-pyridine boronic acid." Tetrahedron Letters.

  • Comins, D. L., & O'Connor, S. (1984). "Lithiation of 3-halopyridines." Advances in Heterocyclic Chemistry. (Foundational text on Halogen Dance suppression).
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.

  • Occupational Safety and Health Administration (OSHA). "Methyl Chloromethyl Ether Standard 1910.1006."[4]

Sources

3-Bromo-5-(methoxymethoxy)pyridine: Solubility Profile & Technical Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the solubility profile, physicochemical behavior, and handling protocols for 3-Bromo-5-(methoxymethoxy)pyridine , a critical intermediate in medicinal chemistry.

Executive Summary & Chemical Identity

This compound is a functionalized pyridine derivative used primarily as a protected building block in the synthesis of nicotinic receptor ligands and complex heterocyclic pharmaceuticals.

The methoxymethyl (MOM) group serves a dual purpose:

  • Protection: It masks the acidic phenolic hydroxyl group (of the precursor 3-bromo-5-hydroxypyridine), preventing interference during base-sensitive reactions (e.g., lithiation, Suzuki-Miyaura coupling).

  • Solubility Enhancement: It significantly increases the compound's lipophilicity compared to its free hydroxyl precursor, facilitating dissolution in non-polar organic solvents.

Physicochemical Profile
PropertyValue / Characteristic
Chemical Structure Pyridine ring substituted with a Bromine (C3) and a MOM-ether (C5)
Molecular Formula C₇H₈BrNO₂
Molecular Weight ~218.05 g/mol
Physical State Colorless to pale yellow oil or low-melting solid
Predicted LogP ~1.8 – 2.2 (Lipophilic)
Acidity (pKa) Pyridine nitrogen ~3.0 (Weakly basic); MOM ether is non-ionizable

Solubility Landscape

The solubility of this compound is dictated by the interaction between its basic pyridine nitrogen, the lipophilic bromine, and the ether-like MOM group.

Solvent Compatibility Matrix
Solvent ClassSolubilityTechnical Notes for Researchers
Chlorinated Solvents (DCM, Chloroform, DCE)Excellent Primary choice for extraction and reaction monitoring. The compound is highly soluble due to dipole-dipole interactions. Caution: Avoid acid-contaminated chloroform (stabilized with ethanol is preferred) to prevent MOM cleavage.
Polar Aprotic (THF, DMF, DMSO, Dioxane)Excellent Ideal reaction media. High solubility supports cross-coupling reactions (Suzuki, Stille). DMF and DMSO are difficult to remove; THF is preferred for ease of evaporation.
Esters & Ethers (Ethyl Acetate, Diethyl Ether, MTBE)Good Standard workup solvents. Soluble enough for liquid-liquid extraction from aqueous phases. MTBE is safer than diethyl ether for large-scale handling.
Alcohols (Methanol, Ethanol, IPA)Good Use with caution. Soluble, but protic solvents can facilitate MOM deprotection if any trace acid is present or generated during a reaction.
Hydrocarbons (Hexanes, Heptane, Pentane)Low to Moderate Purification solvent. The compound is likely to oil out or precipitate. Used as the non-polar component in silica gel chromatography (e.g., 10-30% EtOAc in Hexanes).
Water Insoluble Immiscible. The lipophilic MOM and Bromo groups override the pyridine's polarity. Useful for aqueous washes to remove inorganic salts.

Technical Protocols

Protocol A: Solubility Determination (Saturation Method)

Use this protocol to validate solvent suitability for new reactions.

  • Preparation: Weigh 10 mg of this compound into a 2 mL HPLC vial.

  • Addition: Add the target solvent in 50 µL increments at 25°C.

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation:

    • Clear Solution < 100 µL: High Solubility (>100 mg/mL).

    • Clear Solution 100–500 µL: Moderate Solubility (20–100 mg/mL).

    • Particulates remain > 1 mL: Poor Solubility (<10 mg/mL).

Protocol B: Purification via Solvent Gradient

Since the compound often exists as an oil or low-melting solid, recrystallization is difficult. Flash column chromatography is the standard purification method.

  • Stationary Phase: Silica Gel (230–400 mesh).

  • Mobile Phase Optimization:

    • Perform TLC using Hexanes:Ethyl Acetate (3:1) .

    • Target R_f value: 0.3 – 0.4 .

  • Elution Gradient:

    • Start: 100% Hexanes (to elute non-polar impurities).

    • Ramp: 5% → 20% Ethyl Acetate in Hexanes.

    • Note: The MOM-protected compound will elute significantly earlier (less polar) than the free hydroxypyridine precursor.

Critical Stability & Reactivity Insights

The "MOM-Lability" Factor

While the MOM group improves solubility, it introduces specific stability constraints that dictate solvent choice.

  • Acid Sensitivity: The acetal linkage (

    
    ) is susceptible to hydrolysis in acidic media.
    
    • Risk:[1] Using unbuffered CDCl₃ (which forms HCl over time) for NMR can show degradation.

    • Prevention: Filter CDCl₃ through basic alumina or use CD₂Cl₂.

  • Base Stability: The group is robust against bases (NaOH, NaH, BuLi), making it compatible with basic extraction protocols.

Visual Workflow: Solvent Selection Logic

SolubilityLogic Start Start: Select Solvent for This compound Goal What is the goal? Start->Goal Reaction Chemical Reaction (Coupling/Lithiation) Goal->Reaction Synthesis Workup Extraction / Workup Goal->Workup Isolation Purify Purification Goal->Purify Cleaning TempHigh High Temp (>80°C)? Reaction->TempHigh SolvDCM Use DCM or EtOAc (Immiscible with Water) Workup->SolvDCM SolvHex Use Hexane/EtOAc Gradient (Compound elutes early) Purify->SolvHex SolvDMF Use DMF or Toluene (High BP, Good Sol) TempHigh->SolvDMF Yes SolvTHF Use THF or Dioxane (Mod BP, Excellent Sol) TempHigh->SolvTHF No

Figure 1: Decision matrix for solvent selection based on experimental stage.

References

  • PubChem. 3-(Methoxymethoxy)pyridine Compound Summary. National Library of Medicine. Available at: [Link]

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis.[2] Wiley-Interscience. (Standard reference for MOM group stability and solubility characteristics).

Sources

An In-depth Technical Guide to 3-Bromo-5-(methoxymethoxy)pyridine for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 3-Bromo-5-(methoxymethoxy)pyridine in Modern Drug Discovery

This compound (CAS No. 108603-24-7) is a specialized heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its structure, featuring a pyridine core, a strategically placed bromine atom, and a methoxymethyl (MOM) protected hydroxyl group, makes it an exceptionally versatile intermediate for the synthesis of complex molecular architectures. The pyridine scaffold itself is a prevalent motif in numerous approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets.[1]

The bromine atom serves as a highly effective handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi couplings.[2] This enables the facile construction of carbon-carbon bonds, a cornerstone of modern medicinal chemistry. The MOM ether provides a stable and reliable protecting group for the C5-hydroxyl functionality, which can be selectively removed under acidic conditions later in a synthetic sequence. This strategic protection allows for intricate molecular manipulations without unintended reactions at the hydroxyl site. Consequently, this compound is a key precursor for developing novel kinase inhibitors, receptor modulators, and agents targeting the central nervous system.[2]

This guide provides an in-depth overview of the commercial availability of this reagent, detailed protocols for its synthesis from common starting materials, and a discussion of its application in pivotal synthetic transformations.

Commercial Availability and Sourcing

While this compound is a specialized reagent, it is available from several chemical suppliers who focus on providing advanced building blocks for research and development. Availability can range from research quantities (grams) to semi-bulk quantities, though large-scale industrial supply may require custom synthesis agreements. When sourcing this compound, researchers should prioritize suppliers that provide comprehensive analytical data, including ¹H NMR, and purity specifications (typically ≥97%).

Below is a summary of representative suppliers for the target compound or its immediate, essential precursor, 3-Bromo-5-hydroxypyridine.

SupplierProduct NameCAS NumberPurityLink
Sigma-Aldrich 3-Bromo-5-hydroxypyridine74115-13-297%
Chem-Impex 3-Bromo-5-hydroxypyridine74115-13-2≥97%
BLDpharm 3-Bromo-5-(4-methoxyphenoxy)pyridine374934-98-2N/A
Hoffman Fine Chemicals 3-Bromo-5-(3-methoxyphenoxy)pyridine374935-00-995%

Note: The table includes suppliers for the immediate precursor, 3-Bromo-5-hydroxypyridine (CAS 74115-13-2), as the target compound is often synthesized from this material as needed in the lab. Other listed compounds are structurally related derivatives.

Synthesis and Purification: A Validated Two-Step Approach

The most reliable and common route to this compound involves a two-step sequence starting from the commercially available 3,5-dibromopyridine. This strategy involves a nucleophilic aromatic substitution to introduce a methoxy group, followed by demethylation to reveal the hydroxyl group, and finally, protection with a methoxymethyl (MOM) group.

Diagram of Synthetic Workflow

Synthetic_Workflow Synthesis of this compound A 3,5-Dibromopyridine B 3-Bromo-5-methoxypyridine A->B 1. MeONa, MeOH 140 °C, 48h C 3-Bromo-5-hydroxypyridine B->C 2. 48% HBr, HOAc Reflux, 16h D This compound C->D 3. MOM-Cl, DIPEA DCM, 0 °C to RT

Caption: Synthetic pathway from 3,5-dibromopyridine to the target compound.

Step 1: Synthesis of 3-Bromo-5-methoxypyridine

This initial step leverages a nucleophilic aromatic substitution reaction. The electron-withdrawing nature of the pyridine nitrogen and the two bromine atoms activates the ring, allowing for displacement of one bromide by a methoxide anion.

Protocol:

  • To a 50 mL autoclave reactor equipped with a magnetic stir bar, add 3,5-dibromopyridine (9.96 g, 42.05 mmol).[3]

  • Add a solution of sodium methoxide (4.56 g, 84.11 mmol) in anhydrous methanol (40 mL).[3]

  • Seal the reactor and heat the mixture to 140 °C with vigorous stirring for 48 hours.

  • After cooling to room temperature, pour the reaction mixture into water (100 mL).

  • Extract the aqueous mixture with dichloromethane (3 x 75 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: 10:1 Hexane/Ethyl Acetate) to yield 3-bromo-5-methoxypyridine as a white solid (Typical yield: ~81%).[3]

Causality and Insights: The use of an autoclave and high temperature is necessary to overcome the activation energy for the SNAr reaction on the dibrominated pyridine ring. A two-fold excess of sodium methoxide ensures the reaction proceeds to completion.

Step 2: Demethylation to 3-Bromo-5-hydroxypyridine

The methyl ether is cleaved using a strong acid, typically hydrobromic acid, to yield the corresponding hydroxypyridine.

Protocol:

  • In a round-bottom flask, dissolve 3-bromo-5-methoxypyridine (5.0 g, 26.6 mmol) in glacial acetic acid (15 mL).[4]

  • Add 48% aqueous hydrobromic acid (23 mL).[4]

  • Heat the reaction mixture to reflux and maintain for 16 hours.

  • Cool the mixture to room temperature and remove the volatiles under reduced pressure.

  • Carefully adjust the pH of the residue to 9-10 using an 8N sodium hydroxide solution.

  • Wash the basic aqueous solution with diethyl ether to remove any unreacted starting material.

  • Adjust the pH of the aqueous layer to 5-6 with 6N hydrochloric acid, which will cause the product to precipitate.[4]

  • Collect the precipitate by filtration, wash with diisopropyl ether, and dry to obtain 3-Bromo-5-hydroxypyridine as a white powder (Typical yield: ~61%).[4]

Causality and Insights: The combination of HBr and acetic acid provides a robust system for ether cleavage. The workup procedure involving pH adjustments is critical for isolating the amphoteric product and removing impurities.

Step 3: MOM Protection of 3-Bromo-5-hydroxypyridine

This is a standard protection of a phenol/hydroxyl group using methoxymethyl chloride (MOM-Cl) under basic conditions.

Protocol:

  • Suspend 3-Bromo-5-hydroxypyridine (2.0 g, 11.5 mmol) in dichloromethane (DCM, 40 mL) in a flask and cool to 0 °C in an ice bath.

  • Add N,N-Diisopropylethylamine (DIPEA, 3.0 mL, 17.2 mmol, 1.5 eq.).

  • Slowly add methoxymethyl chloride (MOM-Cl, 1.05 mL, 13.8 mmol, 1.2 eq.) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution (20 mL).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via silica gel chromatography (eluent: Hexane/Ethyl Acetate gradient) to yield this compound.

Causality and Insights: DIPEA is used as a non-nucleophilic organic base to neutralize the HCl generated during the reaction, preventing potential side reactions with the acid-sensitive product. The reaction is started at 0 °C to control the initial exotherm.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

This compound is an excellent substrate for Suzuki-Miyaura cross-coupling reactions, which form a C-C bond between the pyridine ring and a wide variety of organoboron compounds. The C-Br bond is more reactive than a C-Cl bond in the oxidative addition step of the catalytic cycle, often allowing for milder reaction conditions and higher yields.[5]

Diagram of a General Suzuki Coupling Application

Suzuki_Coupling Application in Suzuki-Miyaura Cross-Coupling sub This compound plus + sub->plus boronic Aryl/Heteroaryl Boronic Acid R-B(OH)₂ boronic->plus prod 5-(Methoxymethoxy)-3-(aryl)pyridine plus->prod Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃, K₃PO₄) Solvent (e.g., Dioxane/H₂O) Heat

Caption: General scheme for the Suzuki coupling of the title compound.

Exemplary Protocol for Suzuki Coupling

This protocol is a general guideline and should be optimized for specific substrates.

  • To a Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a base such as potassium phosphate (K₃PO₄, 2.0 mmol).

  • Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%).[6]

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed solvents, typically a mixture like 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL total).[6]

  • Heat the reaction mixture with stirring to 85-95 °C for 4-12 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution. Purify the resulting crude product by column chromatography to isolate the desired biaryl compound.

Trustworthiness of the Protocol: This procedure is based on well-established principles of the Suzuki-Miyaura coupling.[7][8] The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. The base is essential for activating the boronic acid to facilitate the transmetalation step.[7]

Safety and Handling

As a brominated heterocyclic compound, this compound and its precursors should be handled with appropriate care in a well-ventilated fume hood.

  • Hazard Classifications: Based on structurally similar compounds like 3-bromo-5-hydroxypyridine and 3,5-dibromopyridine, this chemical should be considered harmful if swallowed, and capable of causing skin and serious eye irritation, as well as potential respiratory irritation.[9]

  • Personal Protective Equipment (PPE): Standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile), is mandatory. For handling the solid powder, a dust mask (e.g., N95) is recommended.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

  • Li, Z., Kishi, N., Hasegawa, K., Akita, M., & Yoshizawa, M. Supporting Information: Highly Fluorescent M2L4 Molecular Capsules with Anthracene Shells. The Royal Society of Chemistry. [Link]

  • Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide. (2025, December 6). ResearchGate. [Link]

  • MOM Ethers. (n.d.). Organic Chemistry Portal. [Link]

  • Synthetic method for 3-bromopyridine. (n.d.).
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. (2017, January 27). MDPI. [Link]

  • 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones. (n.d.).
  • 3-Bromo-5-(3-methoxyphenoxy)pyridine. (n.d.). Hoffman Fine Chemicals. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • 3-Bromo-5-(3-methoxyphenyl)pyridine. (n.d.). MySkinRecipes. [Link]

  • 3-Bromo-5-methoxypyridine. (2025, August 22). Chemsrc. [Link]

  • Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. (2017, September 18). PMC - PubMed Central. [Link]

  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. [Link]

Sources

Technical Guide: Reactivity & Strategic Application of 3-Bromo-5-(methoxymethoxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromo-5-(methoxymethoxy)pyridine represents a high-value "bifunctional pivot" in medicinal chemistry. Unlike simple bromopyridines, this molecule contains a masked hydroxyl group (the MOM ether) at the meta position relative to the nitrogen, and a reactive bromine atom at the other meta position.

This specific architecture allows it to serve as a chameleon intermediate :

  • Electrophilic Character: It participates in transition-metal catalyzed cross-couplings (Suzuki, Buchwald) at the C3 position.

  • Nucleophilic Character: Via lithium-halogen exchange, it converts into a transient 3-pyridyl nucleophile, stabilized by the chelating effect of the MOM group.

This guide details the operational parameters for exploiting these dual reactivities, emphasizing the chemoselectivity required to maintain the acid-labile MOM group while manipulating the bromine atom.

Part 1: Molecular Architecture & Electronic Analysis

To predict reactivity, we must deconstruct the electronic push-pull of the system.

  • Pyridine Ring (Electron Deficient): The nitrogen atom pulls electron density, making the ring generally electron-poor (

    
    -deficient). However, the 3/5 positions (meta) are the least affected by this withdrawal compared to the 2/4 positions, giving them "benzene-like" character.
    
  • Bromine (C3): A weak deactivator by induction (-I) but capable of resonance donation (+M). Crucially, it is a "soft" handle for Pd(0) oxidative addition and a rapid exchange partner for alkyl-lithiums.

  • MOM Group (C5): The methoxymethoxy group is an acetal. It is a strong electron donor (+M) via the oxygen lone pair.

    • Strategic Benefit: It increases electron density in the ring, facilitating oxidative addition in Pd-catalysis compared to electron-poor pyridines.

    • Chelation: The oxygen atoms can coordinate with Lithium (Li+), potentially stabilizing the 3-lithio intermediate via a 5-membered chelate ring (though the geometric strain makes this weak compared to ortho-directing groups).

Diagram 1: Divergent Reactivity Pathways

The following diagram illustrates the central role of this molecule in divergent synthesis.

ReactivityPathways Start This compound Li_Int Intermediate: 3-Lithio-5-(MOM)pyridine Start->Li_Int n-BuLi, -78°C (Li-Halogen Exchange) Pd_Cycle Pd(II) Oxidative Addition Complex Start->Pd_Cycle Pd(0) Cat. (Suzuki/Buchwald) Prod_Nu Product A: Functionalized Pyridine (via Electrophile Trapping) Li_Int->Prod_Nu Electrophile (E+) (e.g., DMF, CO2, R-CHO) Prod_El Product B: Biaryl/Amine (via Cross-Coupling) Pd_Cycle->Prod_El Boronic Acid / Amine Deprotect Final Step: Acidic Hydrolysis (-MOM) Prod_Nu->Deprotect HCl/MeOH Prod_El->Deprotect TFA/DCM

Caption: Divergent synthesis pathways. The C3-Bromine acts as the switch, allowing access to both nucleophilic (red path) and electrophilic (yellow path) manifolds.

Part 2: Nucleophilic Pathway (Lithium-Halogen Exchange)

This is the most sensitive operation. 3-Lithiopyridines are notoriously unstable above -40°C, prone to dimerization or "pyridyne" formation. The MOM group adds a layer of complexity: it is stable to base, but the lithiated species must be handled under strict cryogenic conditions.

The "Dance" of Lithiation

While the MOM group is a Directed Ortho Metalation (DoM) group, Bromine-Lithium exchange is kinetically faster than deprotonation.

  • Rate: Li-Br exchange > DoM Deprotection.

  • Result: Treatment with n-BuLi selectively targets the C3-Br bond, not the C4-H or C2-H, provided the temperature is kept low.

Experimental Protocol: Generation of 5-(methoxymethoxy)pyridine-3-lithium

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Reagent: n-Butyllithium (1.1 equiv, 2.5M in hexanes)

  • Solvent: Anhydrous THF (or Et2O for slower exchange)

  • Quench: Electrophile (e.g., DMF for formylation,

    
     for boronic acid).
    

Step-by-Step Methodology:

  • Cryogenic Setup: Flame-dry a 3-neck round bottom flask under Argon. Add anhydrous THF. Cool to -78°C (Dry ice/Acetone).

  • Substrate Addition: Dissolve the pyridine substrate in minimal THF and inject slowly. Ensure the internal temperature does not rise above -70°C.

  • Exchange: Add n-BuLi dropwise over 10 minutes.

    • Critical Checkpoint: Stir for exactly 15–20 minutes at -78°C. Do not over-stir. Long stir times allow the lithium to "dance" (isomerize) to the C4 position (between the MOM and the Li) or cause elimination to a pyridyne.

  • Trapping: Add the electrophile (neat or in THF) rapidly.

  • Warm-up: Allow the reaction to warm to room temperature only after the electrophile has been added.

  • Workup: Quench with saturated

    
    . The MOM group remains intact at neutral/basic pH.
    

Part 3: Electrophilic Pathway (Palladium Catalysis)

The MOM group renders the pyridine ring more electron-rich than a standard bromopyridine. This has two effects:

  • Oxidative Addition: Slightly slower than electron-poor pyridines (e.g., 3-bromo-5-nitropyridine) but still efficient.

  • Catalyst Stability: The pyridine nitrogen can coordinate to Pd, potentially poisoning the catalyst. Use of bulky phosphine ligands (e.g., XPhos, S-Phos) or bidentate ligands (dppf) is recommended to prevent this.

Experimental Protocol: Suzuki-Miyaura Coupling

Reagents:

  • Substrate (1.0 equiv)

  • Boronic Acid (1.2 equiv)

  • Catalyst:

    
     (3-5 mol%) or 
    
    
    
    / XPhos.
  • Base:

    
     (2.0 equiv) or 
    
    
    
    .
  • Solvent: Dioxane/Water (4:1).[1]

Methodology:

  • Degassing: Combine substrate, boronic acid, and base in a vial. Evacuate and backfill with Argon (3x).

  • Solvent: Add degassed Dioxane/Water.

  • Catalyst: Add the Pd catalyst last to minimize oxidation.

  • Heating: Heat to 80–90°C.

    • Note: The MOM group is stable at these temperatures in basic aqueous media. Avoid acidic byproducts.

  • Purification: Silica gel chromatography. The MOM group makes the product less polar than the free alcohol, aiding separation.

Part 4: Deprotection (Restoring the Hydroxyl)

Once the C3 position is functionalized, the MOM group must often be removed to reveal the hydroxyl group (e.g., for hydrogen bonding in a drug target).

Mechanism: Acid-catalyzed hydrolysis of the acetal. Reagents: 2M HCl in Methanol or TFA in DCM.

Warning: If your new C3 substituent is acid-sensitive (e.g., an amino-protecting group like Boc), you must tune the acidity.

  • Mild Condition:

    
     in Isopropanol (reflux) is a neutral method for MOM removal.
    
  • Standard Condition: 6M HCl/THF (1:1), 50°C, 1 hour.

Part 5: Comparative Reactivity Data

The following table summarizes how the MOM group alters reactivity compared to the free phenol and the naked pyridine.

Feature3-Bromo-5-(MOM)pyridine3-Bromo-5-hydroxypyridine3-Bromopyridine
Li-Exchange Excellent. MOM protects the O-H proton from quenching the Li-reagent.Fail. The O-H proton is deprotonated immediately, consuming 1 eq of n-BuLi and deactivating the ring.Good. But lacks the handle for further functionalization at C5.
Solubility High. Soluble in THF, DCM, Toluene.Low. H-bonding leads to aggregation; poor solubility in non-polar solvents.High. Liquid at RT.
Pd-Coupling Good. Electron-rich ring requires robust ligands (e.g., Buchwald ligands).Poor. Free OH can poison catalysts or require excess base.Excellent. Standard substrate.
Stability Base-Stable / Acid-Labile. Amphoteric. Stable.
Diagram 2: Mechanism of MOM Stabilization

Understanding why MOM is superior to the free hydroxyl for lithiation.

MOM_Mechanism cluster_0 Free Hydroxyl (Problem) cluster_1 MOM Protected (Solution) Step1 Py-OH + n-BuLi -> Py-O(-)Li(+) + BuH Result1 Result: Deprotonation only. No Li-Halogen exchange. Step1->Result1 Step2 Py-OMOM + n-BuLi -> Py(Li)-OMOM + BuBr Intermediate Lithium species stabilized by solvent (THF) Step2->Intermediate

Caption: The MOM group prevents proton quenching (top), allowing the Lithium reagent to attack the Bromine atom (bottom) for successful metalation.

References

  • Lithium-Halogen Exchange Kinetics

    • Source: Clayden, J. "Organolithiums: Selectivity for Synthesis."[2] Pergamon, 2002.

    • Context: Defines the kinetic preference for Br-Li exchange over deprotonation in pyridines
    • Link:

  • MOM Group Stability & Deprotection

    • Source: Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." Wiley-Interscience.
    • Context: Authoritative guide on MOM stability (stable to n-BuLi, cleaved by acid).
    • Link:

  • Suzuki Coupling of Pyridines

    • Source: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.
    • Context: Foundational text on the mechanism of oxid
    • Link:

  • Synthesis of 3-Bromo-5-alkoxypyridines

    • Source:Journal of Medicinal Chemistry (Various). See specifically syntheses involving "3-bromo-5-hydroxypyridine" protection steps.
    • Link: (Analogous reactivity profile).

Sources

Technical Guide: Role of 3-Bromo-5-(methoxymethoxy)pyridine as a Synthetic Intermediate

[1]

Executive Summary: The "Orthogonal" Scaffold

In modern medicinal chemistry, This compound (CAS: 1346556-39-5) serves as a critical "bifunctional hub."[1] Its value lies in the orthogonal reactivity of its two functional handles:

  • C3-Bromine: A highly reactive site for metal-halogen exchange (Li/Mg) and transition-metal-catalyzed cross-couplings (Suzuki, Sonogashira, Buchwald-Hartwig).[1]

  • C5-Methoxymethoxy (MOM) Group: A robust protecting group for the hydroxyl moiety.[1] Crucially, the MOM group is stable under basic coupling conditions but can be removed under mild acidic conditions, revealing a phenol for late-stage diversification.[1] Furthermore, the oxygen atoms in the MOM group can provide Directed Ortho Metalation (DoM) assistance, stabilizing lithiated intermediates.[1]

This guide outlines the synthesis, reactivity profile, and experimental protocols for utilizing this intermediate to access complex 3,5-disubstituted pyridine scaffolds.[1]

Synthesis of the Intermediate

The synthesis is a two-stage process starting from commercially available 3,5-dibromopyridine.[1] The route prioritizes yield and purity to prevent catalyst poisoning in downstream coupling reactions.[1]

Stage 1: Preparation of 3-Bromo-5-hydroxypyridine

Precursor Synthesis Direct hydrolysis of 3,5-dibromopyridine is difficult.[1] The industry-standard route proceeds via the methoxy intermediate.

  • Methoxylation: Reaction of 3,5-dibromopyridine with NaOMe in MeOH/DMF at 70–90°C yields 3-bromo-5-methoxypyridine .[1]

  • Demethylation: The methoxy group is cleaved using aqueous HBr (48%) in acetic acid at reflux, or BBr3 in DCM at 0°C, yielding 3-bromo-5-hydroxypyridine .[1]

Stage 2: MOM Protection (The Core Protocol)

This step masks the acidic phenol, preventing proton quenching of organolithium reagents in subsequent steps.[1]

Reagents:

  • Substrate: 3-Bromo-5-hydroxypyridine[1][2][3]

  • Reagent: Chloromethyl methyl ether (MOMCl) (Caution: Carcinogen)[1]

  • Base: Sodium Hydride (NaH) or Diisopropylethylamine (DIPEA)[1]

  • Solvent: Anhydrous THF or DMF[1]

Protocol (Self-Validating):

  • Deprotonation: Charge a flame-dried flask with NaH (1.2 equiv, 60% dispersion) and anhydrous THF under Argon. Cool to 0°C. Add 3-bromo-5-hydroxypyridine (1.0 equiv) portion-wise. Evolution of H₂ gas confirms deprotonation.[1] Stir for 30 min until the solution is clear/homogeneous.

  • Alkylation: Add MOMCl (1.1 equiv) dropwise via syringe at 0°C. The reaction is exothermic; maintain internal temp <5°C.

  • Completion: Warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (SiO₂, 20% EtOAc/Hexanes).[1] The product is less polar than the starting phenol.[1]

  • Workup: Quench with sat. NaHCO₃. Extract with EtOAc (3x).[1][4] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1][4]

  • Purification: Flash chromatography (Hexanes/EtOAc gradient).

Strategic Applications & Reactivity

Pathway A: Lithium-Halogen Exchange (C3 Functionalization)

The bromine atom at C3 undergoes extremely fast exchange with n-butyllithium at -78°C. The MOM group at C5 is critical here: it prevents deprotonation of the phenol (which would consume the organolithium) and coordinates the Li atom, stabilizing the 3-lithio species.[1]

  • Reagent: n-BuLi (1.1 equiv) in THF/Toluene at -78°C.

  • Trapping Electrophiles:

    • Borates (B(OiPr)₃): Yields 5-(methoxymethoxy)-3-pyridylboronic acid , a key Suzuki coupling partner.[1]

    • Aldehydes/Ketones: Yields secondary/tertiary alcohols.

    • DMF: Yields the aldehyde.[1]

Pathway B: Palladium-Catalyzed Cross-Coupling

The C3-Br bond is an excellent handle for Suzuki-Miyaura coupling to install aryl or heteroaryl rings.[1]

  • Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄ usually suffice.[1]

  • Base: K₂CO₃ or Cs₂CO₃.[1]

  • Significance: This pathway builds the biaryl core common in nAChR agonists (e.g., SIB-1508Y analogs) while keeping the C5-oxygen protected for later modification.[1]

Pathway C: Deprotection & Late-Stage Diversification

Once the C3 substituent is installed, the MOM group is removed to reveal the C5-hydroxyl.[1]

  • Conditions: 3M HCl in THF/Water or TFA in DCM.

  • Result: The liberated phenol can then be alkylated (e.g., with propargyl bromide or amino-alkyl chains) to tune solubility and receptor binding affinity.[1]

Visualizing the Synthetic Logic

The following diagram illustrates the "Hub" nature of the intermediate, showing how it connects raw materials to high-value targets.

GDibromo3,5-Dibromopyridine(Starting Material)Methoxy3-Bromo-5-methoxypyridineDibromo->MethoxyNaOMe, DMFHydroxy3-Bromo-5-hydroxypyridine(Precursor)Methoxy->HydroxyHBr, AcOHDemethylationMOM_IntThis compound(THE INTERMEDIATE)Hydroxy->MOM_IntMOMCl, NaHProtectionLithio3-Lithio-5-(MOM)pyridine(Transient Species)MOM_Int->Lithion-BuLi, -78°CLi-Hal ExchangeBiaryl3-Aryl-5-(MOM)pyridine(Coupled Product)MOM_Int->BiarylAr-B(OH)2, Pd(0)Suzuki CouplingBoronic5-(MOM)-3-pyridylboronic acid(Suzuki Partner)Lithio->Boronic1. B(OiPr)32. H3O+Target3-Aryl-5-alkoxypyridine(Drug Candidate)Biaryl->Target1. HCl (Deprotect)2. R-X (Alkylation)

Caption: Synthetic workflow transforming 3,5-dibromopyridine into diverse medicinal chemistry targets via the MOM-protected intermediate.

Quantitative Data: Reaction Parameters

Reaction StepKey ReagentTemp (°C)Typical YieldCritical Parameter
Methoxylation NaOMe / DMF70–9060–75%Anhydrous conditions essential to prevent hydrolysis.[1]
Demethylation 48% HBr100 (Reflux)85–95%Monitor pH during workup to precipitate the zwitterionic pyridinol.[1]
MOM Protection MOMCl / NaH0 to RT90–98%Exothermic. Slow addition of MOMCl is mandatory.
Li-Hal Exchange n-BuLi-78N/A (In situ)Temp must be <-70°C to prevent "Scrambling" or Wurtz coupling.[1]
Boronation B(OiPr)₃-78 to RT75–85%Fast addition of borate to the lithio species prevents degradation.[1]

Detailed Experimental Protocol: Synthesis of 5-(Methoxymethoxy)-3-pyridylboronic Acid

This protocol demonstrates the utility of the intermediate in generating a versatile Suzuki coupling partner.[1]

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

  • Dissolution: Add This compound (10.0 mmol) and anhydrous THF (50 mL). Cool the solution to -78°C using a dry ice/acetone bath.

  • Exchange: Add n-butyllithium (2.5 M in hexanes, 11.0 mmol, 4.4 mL) dropwise over 15 minutes. Crucial: Maintain internal temperature below -70°C. Stir for 30 minutes at -78°C. The solution typically turns yellow/orange.

  • Quench: Add triisopropyl borate (12.0 mmol, 2.8 mL) in one portion. The reaction is fast.

  • Warming: Allow the mixture to warm to room temperature over 2 hours.

  • Hydrolysis: Quench with 2N HCl (20 mL) and stir vigorously for 30 minutes to hydrolyze the boronate ester to the boronic acid.

  • Isolation: Neutralize to pH ~7 with NaOH. Extract with EtOAc/THF mixture.[5] The product is amphoteric and polar; ensure thorough extraction.

  • Result: Concentration yields 5-(methoxymethoxy)-3-pyridylboronic acid as a white/off-white solid, ready for coupling.[1]

References

  • Boronic Acid Synthesis (General Pyridine Protocol): Li, W., et al. (2002).[1][6] Preparation of 3-pyridylboronic acid via lithium-halogen exchange.[1][6]Organic Syntheses. [Link]

Literature review of 3-Bromo-5-(methoxymethoxy)pyridine applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes 3-Bromo-5-(methoxymethoxy)pyridine (CAS 1346556-39-5) , a high-value heterocyclic building block. Its structural duality—combining a reactive aryl bromide handle with a robustly protected hydroxyl group—solves a specific challenge in drug discovery: how to functionalize the 3,5-positions of a pyridine ring orthogonally.

Unlike simple 3,5-dibromopyridine (which yields symmetric byproducts) or 3-bromo-5-hydroxypyridine (which suffers from catalyst poisoning due to the free phenol), the methoxymethoxy (MOM) protected variant offers a "mask and release" strategy. This guide details its synthesis, stability profile, and application in accessing privileged pharmacophores like nicotinic acetylcholine receptor ligands and PI3K inhibitors .

Chemical Profile & Structural Logic

PropertySpecification
Chemical Name This compound
CAS Number 1346556-39-5
Molecular Formula C₇H₈BrNO₂
Molecular Weight 218.05 g/mol
Appearance Colorless to pale yellow oil / Low-melting solid
Solubility Soluble in DCM, THF, EtOAc; Insoluble in water
Key Functionality C-3 Bromine: Site for Pd-catalyzed cross-coupling or Li-halogen exchange.C-5 MOM Ether: Base-stable, acid-labile phenol mask.[1]
Why MOM Protection?

The choice of the Methoxymethyl (MOM) group is not arbitrary. It is selected over other protecting groups for specific mechanistic reasons:

  • Base Stability: Unlike silyl ethers (TBS/TMS), MOM ethers are impervious to the basic conditions (carbonates, phosphates) required for Suzuki-Miyaura couplings.

  • Chelation Assistance: The oxygen atoms in the MOM group can act as weak directing groups for ortho-lithiation, stabilizing lithiated intermediates during borylation.

  • Clean Deprotection: MOM groups are removed with mild acid (dilute HCl or TFA), avoiding the harsh conditions (BBr₃) required to cleave methyl ethers, which often decompose sensitive heterocyclic scaffolds.

Synthesis Workflow

The preparation of this intermediate follows a linear sequence designed to maximize yield and purity.

Step-by-Step Methodology
  • Nucleophilic Substitution (Methoxylation):

    • Precursor: 3,5-Dibromopyridine.

    • Reagent: NaOMe in MeOH/DMF.

    • Mechanism:[1][2][3][4] SNAr reaction. The electron-deficient pyridine ring facilitates the displacement of one bromine atom.

    • Critical Control: Temperature must be controlled (70-90°C) to prevent bis-substitution.

  • Demethylation:

    • Reagent: HBr (48% aq) or BBr₃.[5]

    • Outcome: Converts the methoxy group to a free hydroxyl (3-bromo-5-hydroxypyridine).

  • MOM Protection (The Core Step):

    • Reagents: MOM-Cl (Chloromethyl methyl ether), DIPEA (Diisopropylethylamine) or NaH, in DCM or THF.

    • Protocol: The free phenol is deprotonated at 0°C. MOM-Cl is added dropwise.

    • Safety Note: MOM-Cl is a carcinogen; this step requires strict engineering controls.

Visualization: Synthesis Pathway

SynthesisPath Start 3,5-Dibromopyridine (Starting Material) Inter1 3-Bromo-5-methoxypyridine Start->Inter1 NaOMe, DMF, 90°C (SNAr) Inter2 3-Bromo-5-hydroxypyridine (Free Phenol) Inter1->Inter2 48% HBr, Reflux (Demethylation) Final This compound (Target Intermediate) Inter2->Final MOM-Cl, DIPEA, DCM (Protection)

Figure 1: Linear synthesis of the MOM-protected intermediate from commodity chemicals.

Strategic Applications in Drug Discovery

The utility of this compound lies in its ability to serve as a divergent point in synthesis.

Application A: The "Nucleophilic" Route (Boronic Acid Synthesis)

To install the pyridine ring onto another scaffold, the bromine is converted to a boronic ester.

  • Reaction: Lithium-Halogen Exchange followed by Boronation.[6]

  • Protocol:

    • Cool solution of intermediate in dry THF to -78°C.

    • Add n-BuLi (1.1 equiv). The MOM group is stable; the Br is exchanged for Li.

    • Quench with Triisopropyl borate (B(OiPr)₃).

    • Hydrolyze to obtain 5-(methoxymethoxy)pyridin-3-ylboronic acid .

  • Use Case: Coupling with aryl chlorides to form biaryl systems found in kinase inhibitors.

Application B: The "Electrophilic" Route (Suzuki Coupling)

Here, the intermediate acts as the electrophile, coupling with external boronic acids.

  • Reaction: Suzuki-Miyaura Cross-Coupling.

  • Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄ with K₂CO₃ in Dioxane/Water.

  • Advantage: The MOM group prevents the formation of "palladacycles" that often plague free hydroxypyridines, ensuring high turnover numbers (TON).

Application C: Late-Stage Deprotection

Once the carbon skeleton is built, the MOM group is removed to reveal the hydroxyl group.

  • Reagent: 4M HCl in Dioxane or TFA/DCM.

  • Result: A 3,5-disubstituted pyridine with a free OH group.[2][4][5][7] This phenol can then be alkylated to form ethers (e.g., to adjust lipophilicity) or carbamates (prodrugs).

Visualization: Divergent Strategy

Applications Core This compound RouteA Route A: Lithiation/Borylation (-78°C, n-BuLi, B(OiPr)3) Core->RouteA RouteB Route B: Suzuki Coupling (Pd cat., Aryl-B(OH)2) Core->RouteB ProductA 5-(MOM)-pyridin-3-ylboronic acid (Nucleophilic Building Block) RouteA->ProductA ProductB 3-Aryl-5-(MOM)-pyridine (Biaryl Scaffold) RouteB->ProductB RouteC Route C: Deprotection (HCl/MeOH or TFA) ProductB->RouteC ProductC 3-Substituted-5-hydroxypyridine (Active Pharmacophore) RouteC->ProductC

Figure 2: Divergent synthetic utility. Route B followed by C is the standard workflow for kinase inhibitor synthesis.

Detailed Experimental Protocol

Target: Synthesis of 3-(4-Fluorophenyl)-5-(methoxymethoxy)pyridine (Suzuki Coupling Example).

Rationale: This protocol demonstrates the stability of the MOM group under basic, elevated-temperature conditions typical of medicinal chemistry campaigns.

  • Setup: Charge a reaction vial with This compound (1.0 equiv, 218 mg, 1.0 mmol), 4-fluorophenylboronic acid (1.2 equiv, 168 mg), and K₂CO₃ (2.0 equiv, 276 mg).

  • Solvent: Add 1,4-Dioxane (4 mL) and Water (1 mL). Degas by sparging with nitrogen for 5 minutes.

  • Catalyst: Add Pd(dppf)Cl₂·DCM (0.05 equiv, 41 mg). The use of a bidentate ligand (dppf) prevents catalyst deactivation by the pyridine nitrogen.

  • Reaction: Seal and heat to 90°C for 4 hours.

    • Checkpoint: Monitor by LCMS. The starting bromide (MW 218) should disappear; Product mass (M+H = 234) should appear.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexanes/EtOAc gradient).

  • Deprotection (Optional): Dissolve the purified biaryl in MeOH (5 mL), add 4M HCl in dioxane (1 mL), and stir at RT for 2 hours to yield 5-(4-fluorophenyl)pyridin-3-ol.

References

  • Preparation of 3-Bromo-5-methoxypyridine: ChemicalBook Synthesis Protocols. Reaction of 3,5-dibromopyridine with sodium methoxide.

  • MOM Protection Strategies in Pyridine Chemistry: National Institutes of Health (PMC). "Design and Synthesis of Neuroprotective Methylthiazoles". Describes the protection of 3-bromo-5-hydroxypyridine with MOM-Cl/K2CO3.

  • Lithium-Halogen Exchange & Boronic Acid Synthesis: Organic Syntheses. "Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester". Details the lithiation of 3-bromopyridines and in-situ quench with borates.

  • Commercial Availability & CAS Data: ChemShuttle Catalog. Product listing for this compound (CAS 1346556-39-5).

  • Suzuki Coupling of Pyridyl Boronates: TCI Chemicals. "Suzuki-Miyaura Cross Coupling Reaction".[8] General review of catalyst selection for heterocyclic couplings.

Sources

Methodological & Application

Application Notes and Protocols: Palladium Catalysts for Suzuki Coupling of Bromopyridines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Challenge and Strategic Importance of Bromopyridine Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] Within the pharmaceutical and materials science sectors, the synthesis of biaryl and hetero-biaryl structures is of paramount importance, and pyridine-containing motifs are integral to a vast array of biologically active molecules.[4] Bromopyridines, as readily available and versatile building blocks, are crucial substrates in these endeavors.

However, the Suzuki coupling of bromopyridines is not without its challenges. The electron-deficient nature of the pyridine ring and the propensity of the pyridine nitrogen to coordinate with and deactivate the palladium catalyst can lead to low yields and sluggish reactions.[5] This guide provides an in-depth exploration of palladium-catalyzed Suzuki coupling of bromopyridines, offering insights into catalyst selection, detailed protocols, and troubleshooting strategies to empower researchers in their synthetic efforts.

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle centered around a palladium catalyst.[6][7] The cycle comprises three key steps:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the bromopyridine, forming a Pd(II) complex.[6][7] This is often the rate-determining step, and its efficiency is highly dependent on the electron-donating properties of the ligands on the palladium center.[4]

  • Transmetalation: In the presence of a base, the organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center.[6][7][8] The base is crucial for the activation of the organoboron species, forming a more nucleophilic "ate" complex.

  • Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated from the coordination sphere, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6][7]

Suzuki_Coupling_Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Bromopyridine (R¹-Br) R-Pd(II)L2-X R¹-Pd(II)Ln-Br Oxidative Addition->R-Pd(II)L2-X Transmetalation Transmetalation R-Pd(II)L2-X->Transmetalation Boronic Acid (R²-B(OH)₂) + Base R-Pd(II)L2-R R¹-Pd(II)Ln-R² Transmetalation->R-Pd(II)L2-R Reductive Elimination Reductive Elimination R-Pd(II)L2-R->Reductive Elimination Reductive Elimination->Pd(0)Ln Product R¹-R² Reductive Elimination->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Selecting the Right Palladium Catalyst System

The success of a Suzuki coupling reaction with a bromopyridine substrate hinges on the judicious selection of the palladium catalyst system, which includes the palladium precursor and the supporting ligand.

Palladium Precursors

A variety of Pd(0) and Pd(II) sources can be used to generate the active Pd(0) catalyst in situ.[9] Common choices include:

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A reliable, air-stable Pd(0) source that comes with its own phosphine ligands.[9][10]

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): A common Pd(0) precursor that requires the addition of an external ligand.[1][8]

  • Pd(OAc)₂ (Palladium(II) acetate): A widely used, air-stable Pd(II) salt that is reduced to Pd(0) in the reaction mixture.[1][8]

The Critical Role of Ligands

For challenging substrates like bromopyridines, the choice of ligand is paramount. Electron-rich and sterically hindered phosphine ligands or N-heterocyclic carbenes (NHCs) are often necessary to promote the oxidative addition step and stabilize the catalytic species.[11]

  • Buchwald-Type Ligands: Biaryl phosphine ligands such as SPhos and XPhos are highly effective for the coupling of heteroaryl halides.[11] They promote the formation of highly active, monoligated Pd(0) species.

  • N-Heterocyclic Carbenes (NHCs): NHC ligands, such as IPr, are strong σ-donors that form robust bonds with palladium, leading to highly active and stable catalysts.[12] PEPPSI-type (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes are a class of air- and moisture-stable Pd-NHC precatalysts that have shown excellent activity in Suzuki couplings.[12][13]

Catalyst_Selection_Workflow start Start: Suzuki Coupling of Bromopyridine substrate_sterics Is the bromopyridine sterically hindered? start->substrate_sterics boronic_acid_reactivity Is the boronic acid electron-deficient? substrate_sterics->boronic_acid_reactivity No buchwald_ligands Use Bulky Monophosphine Ligands (e.g., XPhos, SPhos) substrate_sterics->buchwald_ligands Yes nhc_catalysts Consider NHC-Pd Catalysts (e.g., PEPPSI-IPr) boronic_acid_reactivity->nhc_catalysts Yes standard_conditions Standard Conditions (e.g., Pd(PPh₃)₄) boronic_acid_reactivity->standard_conditions No optimize_base_solvent Optimize Base and Solvent buchwald_ligands->optimize_base_solvent nhc_catalysts->optimize_base_solvent standard_conditions->optimize_base_solvent

Caption: A decision-making workflow for catalyst selection.

Detailed Application Protocols

The following protocols provide a starting point for the Suzuki coupling of different bromopyridine isomers. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Suzuki Coupling of 3-Bromopyridine with Phenylboronic Acid

This protocol is a general method for the coupling of 3-bromopyridines, which are often less challenging than their 2-substituted counterparts.

Materials:

  • 3-Bromopyridine

  • Phenylboronic acid

  • Pd(PPh₃)₄

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried Schlenk flask, add 3-bromopyridine (1.0 equiv.), phenylboronic acid (1.2 equiv.), and K₂CO₃ (2.0 equiv.).

  • Add Pd(PPh₃)₄ (3 mol %).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.[5]

  • Add degassed 1,4-dioxane and water (4:1 v/v) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.[5]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki Coupling of 2-Bromopyridine with an Arylboronic Acid using a Buchwald Ligand

2-Bromopyridines are notoriously challenging substrates due to the proximity of the nitrogen atom to the reaction center, which can lead to catalyst inhibition. The use of bulky, electron-rich ligands is often essential for successful coupling.[14]

Materials:

  • 2-Bromopyridine

  • Arylboronic acid

  • Pd₂(dba)₃

  • SPhos

  • Potassium phosphate (K₃PO₄)

  • Toluene

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (2 mol %) and SPhos (4.4 mol %) to a dry Schlenk flask.

  • Add the arylboronic acid (1.5 equiv.) and K₃PO₄ (2.0 equiv.).

  • Add 2-bromopyridine (1.0 equiv.).

  • Add degassed toluene.

  • Seal the flask and heat the reaction mixture to 100-110 °C.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • After completion, cool the reaction mixture and filter through a pad of Celite, eluting with ethyl acetate.

  • Concentrate the filtrate and purify the residue by flash chromatography.

Comparative Data on Catalyst Performance
Bromopyridine IsomerCatalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
3-BromopyridinePd(dppf)Cl₂K₂CO₃MeCN/H₂O80>90[15]
2-BromopyridinePd₂(dba)₃ / SPhosK₃PO₄Toluene11085-95[14]
4-BromopyridinePd(OAc)₂ / PPh₃Na₂CO₃Dioxane/H₂O100~90[16]
3-BromopyridinePd-PEPPSI-IPrK₂CO₃DMF9082-98[13]

Expert Insights and Troubleshooting

Common Issues and Solutions:

  • Low Yields:

    • Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity. The use of bulky ligands like those from the Buchwald group can mitigate this issue.[11]

    • Protodeboronation: The boronic acid can be cleaved by water or other protic sources, especially under basic conditions at elevated temperatures. Using anhydrous solvents and carefully dried reagents can help. For particularly sensitive boronic acids, using the corresponding boronate ester may be beneficial.[17]

  • Formation of Homocoupled Products: This can occur if the reaction is run for too long or at too high a temperature. Optimizing the reaction time and temperature is crucial.

  • Debromination of the Starting Material: This side reaction, known as hydrodehalogenation, can be promoted by certain bases and solvents.[5] Using weaker inorganic bases like K₃PO₄ or Cs₂CO₃ is often preferred over stronger bases.[5]

  • Reaction Stalls: If the reaction does not go to completion, it could be due to catalyst decomposition. In some cases, adding a fresh portion of the catalyst can restart the reaction.

Conclusion

The Suzuki-Miyaura cross-coupling of bromopyridines is a powerful tool for the synthesis of valuable pyridine-containing compounds. While challenges exist, a thorough understanding of the reaction mechanism, careful selection of the palladium catalyst and ligands, and optimization of reaction conditions can lead to high yields and successful outcomes. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers in their pursuit of novel molecular architectures.

References

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved February 19, 2026, from [Link]

  • Biffis, A., et al. (2018). Pd Metal Catalysts for Cross-Couplings and Related Reactions in the 21st Century: A Critical Review. Chemical Reviews, 118(4), 2249–2295. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(26), 4855–4858. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved February 19, 2026, from [Link]

  • Cesar, V., et al. (2020). Palladium PEPPSI-IPr Complex Supported on a Calix[1]arene: A New Catalyst for Efficient Suzuki–Miyaura Coupling of Aryl Chlorides. Molecules, 25(18), 4268. [Link]

  • Dandapani, S., & Bolshan, Y. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery (Vol. 1, pp. 1-34). Royal Society of Chemistry. [Link]

  • Farina, V., & Censure, V. (2020). 5-(4-bromophenyl)-4,6-dichloropyrimidine was arylated with several aryl/heteroaryl boronic acids via the Suzuki cross-coupling reaction by using Pd(0) catalyst. Molecules, 25(21), 4930. [Link]

  • Ghavre, M., et al. (2015). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. RSC Advances, 5(124), 102431-102435. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved February 19, 2026, from [Link]

  • Szostak, M., et al. (2023). Pd–PEPPSI N-Heterocyclic Carbene Complexes from Caffeine: Application in Suzuki, Heck, and Sonogashira Reactions. ACS Omega, 8(49), 46765–46774. [Link]

  • Organometallics. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. [Link]

  • Smith, A. M., et al. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Chemistry – A European Journal, 26(65), 14736-14758. [Link]

  • ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Retrieved February 19, 2026, from [Link]

  • Molecules. (2020). Palladium PEPPSI-IPr Complex Supported on a Calix[1]arene: A New Catalyst for Efficient Suzuki–Miyaura Coupling of Aryl Chlorides. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. [Link]

  • Organic Syntheses. (n.d.). 3-pyridylboronic acid. Retrieved February 19, 2026, from [Link]

  • MDPI. (2018). The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. [Link]

  • ResearchGate. (n.d.). Palladium PEPPSI complexes: Synthesis and catalytic activity on the Suzuki-Miyaura coupling reactions for aryl bromides at room temperature in aqueous media. Retrieved February 19, 2026, from [Link]

  • Journal of Synthetic Chemistry. (2024). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. [Link]

  • Organic Syntheses. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]

  • Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling. Retrieved February 19, 2026, from [Link]

  • MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]

Sources

Application Note: High-Fidelity Buchwald-Hartwig Amination of 3-Bromo-5-(methoxymethoxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The aminopyridine scaffold is a cornerstone in medicinal chemistry, frequently serving as a bioisostere for aniline in kinase inhibitors. However, the coupling of 3-Bromo-5-(methoxymethoxy)pyridine presents a unique intersection of challenges:

  • Catalyst Deactivation: The pyridine nitrogen is a competent ligand that can displace phosphines, leading to the formation of unreactive bis(pyridyl)palladium complexes (the "pyridine sink").

  • Electronic Deactivation: The methoxymethoxy (MOM) group at the 5-position acts as an electron-donating group (EDG), increasing electron density at the carbon-bromine bond and thereby raising the activation energy for the oxidative addition step compared to electron-deficient pyridines.

  • Chemoselectivity: While the MOM group is stable to base, it is highly acid-labile. Standard workups involving acidic washes to remove unreacted pyridine must be strictly avoided.

This guide details a self-validating protocol utilizing Third-Generation Buchwald Precatalysts (e.g., BrettPhos Pd G3/G4) to overcome these kinetic barriers while preserving the protecting group.

Critical Reaction Parameters

Ligand Selection: The "Pyridine Effect"

Standard ligands like PPh3 or even BINAP often fail with 3-bromopyridines because the substrate itself competes for the metal center.

  • Primary Amines: Use BrettPhos or tBuBrettPhos . These bulky, electron-rich ligands prevent the pyridine nitrogen from coordinating to the Pd(II) intermediate.

  • Secondary Amines: Use RuPhos . Its specific geometry facilitates the reductive elimination of sterically hindered secondary amines.

Base & Solvent Compatibility
  • Base: NaOtBu (Sodium tert-butoxide) is the standard high-performance base. The MOM group is stable to alkoxides. For highly base-sensitive coupling partners (e.g., esters), substitute with Cs₂CO₃ .

  • Solvent: 1,4-Dioxane or Toluene . Dioxane is preferred for solubility of the MOM-protected substrate.

Experimental Protocol

Materials Checklist
  • Substrate: this compound (1.0 equiv)

  • Amine: 1.2 equiv (Primary or Secondary)

  • Catalyst: BrettPhos Pd G3 (0.01 – 0.05 equiv) [CAS: 1470372-59-8]

  • Base: NaOtBu (1.4 equiv)[1]

  • Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration)

Step-by-Step Procedure

Step 1: Inert Gas Setup (Crucial)

  • The active Pd(0) species is oxygen-sensitive. While G3 precatalysts are air-stable, the active cycle is not.

  • Best Practice: Weigh all solids (Substrate, Catalyst, Base) into a reaction vial inside a nitrogen-filled glovebox. If a glovebox is unavailable, use strict Schlenk techniques with 3x vacuum/argon cycles.

Step 2: Reaction Assembly

  • Add this compound (1.0 mmol, 218 mg) to the vial.

  • Add Amine (1.2 mmol). Note: If amine is liquid, add via syringe after solvent.

  • Add NaOtBu (1.4 mmol, 135 mg).

  • Add BrettPhos Pd G3 (2 mol%, 18 mg).

  • Add anhydrous 1,4-Dioxane (5 mL).

  • Seal the vial with a Teflon-lined crimp cap or screw cap.

Step 3: Thermal Activation

  • Heat the block to 90 °C .

  • Stir vigorously (800-1000 rpm). Mass transfer is critical in heterogeneous mixtures (NaOtBu is sparingly soluble).

  • Time: Typically 2–4 hours. Monitor by LCMS.[2]

Step 4: Workup (MOM-Safe)

  • STOP: Do NOT use 1N HCl or citric acid washes. This will cleave the MOM group to the alcohol.

  • Cool to room temperature.[3]

  • Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove palladium black and salts.

  • Concentrate the filtrate under reduced pressure.

  • Purification: Flash chromatography (Silica gel). Eluent: Hexanes/EtOAc (typically 0-50% gradient). The product will likely be more polar than the bromide but less polar than the deprotected alcohol.

Mechanism & Workflow Visualization

Reaction Workflow

The following diagram outlines the critical path, highlighting the "No Acid" constraint to protect the MOM group.

ReactionWorkflow Start Start: Weigh Reagents Glovebox Inert Atmosphere (Glovebox/Schlenk) Start->Glovebox Heat Heat to 90°C (2-4 Hours) Glovebox->Heat Check LCMS Check: Conversion >95%? Heat->Check Check->Heat No (Extend Time) Filter Filter (Celite) Dilute w/ EtOAc Check->Filter Yes Warning CRITICAL: NO Acid Wash Filter->Warning Purify Flash Column (Hex/EtOAc) Warning->Purify

Caption: Operational workflow emphasizing the critical avoidance of acidic workup to preserve the MOM ether.

Catalytic Cycle & Inhibition

This diagram illustrates why bulky ligands (BrettPhos) are required to prevent the "Pyridine Sink" (off-cycle deactivation).

CatalyticCycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br PySink OFF-CYCLE: Pd-Pyridine Complex (Catalyst Death) OxAdd->PySink Low Steric Ligand AmineBind Amine Binding OxAdd->AmineBind Bulky Ligand (BrettPhos) Deprot Deprotonation (Base) AmineBind->Deprot RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Pd0

Caption: Catalytic cycle showing the competition between productive amine binding and non-productive pyridine coordination.

Data Summary: Optimization Table

The following table summarizes expected outcomes based on ligand/base screening for 3-bromopyridines (inferred from Maiti et al. and Surry/Buchwald datasets).

EntryLigandBaseSolventTemp (°C)Yield (%)Notes
1 BrettPhos NaOtBu Dioxane 90 88-95 Recommended Condition (Primary Amines)
2RuPhosNaOtBuDioxane9085-92Recommended Condition (Secondary Amines)
3XantphosCs₂CO₃Toluene10060-70Slower; requires higher temp.
4PPh3NaOtBuToluene90<10Catalyst poisoning by pyridine N.
5BINAPNaOtBuToluene10020-40Significant homocoupling/dehalogenation.

Troubleshooting & Quality Control

Low Conversion
  • Cause: Catalyst poisoning.

  • Solution: Ensure you are using BrettPhos or tBuBrettPhos . The steric bulk is non-negotiable for preventing N-coordination. Increase catalyst loading to 5 mol%.

MOM Deprotection (Alcohol Product Observed)
  • Cause: Trace acid in solvent or workup.

  • Solution: Use anhydrous solvents. Ensure CDCl₃ for NMR is neutralized (filter through basic alumina) as CDCl₃ can become acidic over time, deprotecting the product in the NMR tube.

Protodehalogenation (Ar-H formed)
  • Cause: Reaction temperature too high or "starved" amine.

  • Solution: Lower temperature to 80°C. Ensure amine is in excess (1.2–1.5 equiv).

References

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. [Link]

  • Maiti, D., et al. (2009). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. Chemical Science. [Link]

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. (Regarding MOM stability). Wiley Online Library. [Link]

  • Paul, F., et al. (1994). Palladium-catalyzed coupling of aryl halides with amines. Journal of the American Chemical Society. [Link]

Sources

Application Notes and Protocols for Negishi Coupling of 3-Bromo-5-(methoxymethoxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Negishi coupling, a palladium- or nickel-catalyzed reaction between an organozinc reagent and an organic halide, stands as a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[1][2] Its broad substrate scope, high functional group tolerance, and generally mild reaction conditions have rendered it an invaluable tool in the synthesis of complex molecules, particularly in the pharmaceutical and materials science industries.[3] This document provides detailed application notes and protocols for the Negishi coupling of 3-bromo-5-(methoxymethoxy)pyridine, a key intermediate in the synthesis of various biologically active compounds.

The methoxymethyl (MOM) ether serves as a common and robust protecting group for hydroxyl functionalities.[4] Its stability to a wide range of reagents, coupled with well-established deprotection protocols, makes it a strategic choice in multi-step syntheses. This guide will therefore also address the critical aspect of MOM group stability and subsequent deprotection in the context of Negishi coupling products.

The protocols outlined herein are designed for researchers, scientists, and drug development professionals, providing not only step-by-step procedures but also the underlying scientific rationale for key experimental choices.

The Scientific Foundation: Understanding the Negishi Coupling

The catalytic cycle of the Negishi coupling is a well-established process that generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][5]

Negishi_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X Ln OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Coupling Ar-Pd(II)-R Ln Transmetal->PdII_Coupling RedElim Reductive Elimination PdII_Coupling->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product ArylHalide Ar-X (3-Bromo-5-(MOM)pyridine) ArylHalide->OxAdd Organozinc R-ZnX' Organozinc->Transmetal

Figure 1. Simplified catalytic cycle of the Negishi coupling.

A zerovalent palladium(0) complex initiates the cycle by undergoing oxidative addition with the aryl bromide, in this case, this compound, to form a palladium(II) intermediate. This is followed by transmetalation, where the organic group from the organozinc reagent replaces the halide on the palladium center. The final step, reductive elimination, forms the desired carbon-carbon bond and regenerates the active palladium(0) catalyst.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥97%Commercially AvailableStore under inert atmosphere
Organozinc Reagent (e.g., Alkylzinc bromide)0.5 M in THFCommercially AvailableHandle under inert atmosphere
Palladium(II) acetate (Pd(OAc)₂)≥99.9%Commercially AvailableCatalyst Precursor
CPhos≥98%Commercially AvailableLigand
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalentCommercially AvailableUse freshly distilled or from a solvent purification system
Saturated aq. Ammonium Chloride (NH₄Cl)Reagent GradeCommercially AvailableFor quenching
Ethyl AcetateHPLC GradeCommercially AvailableFor extraction
BrineSaturated NaCl solutionPrepared in-houseFor washing
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeCommercially AvailableFor drying
Protocol 1: General Procedure for Negishi Coupling of this compound with a Secondary Alkylzinc Reagent

This protocol is adapted from established methods for the coupling of heteroaryl halides with secondary alkylzinc reagents, which often require specialized ligands to suppress side reactions like β-hydride elimination.[6][7][8] The use of a biarylphosphine ligand such as CPhos has been shown to be effective in these transformations.[8][9]

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (1-5 mol%) and CPhos (1.2-6 mol%).

  • Solvent and Substrate Addition: Add anhydrous tetrahydrofuran (THF) to the flask, followed by this compound (1.0 equivalent). Stir the mixture at room temperature for 15-30 minutes.

  • Organozinc Addition: Slowly add the secondary alkylzinc reagent (1.1-1.5 equivalents) to the reaction mixture at room temperature. A slight exotherm may be observed.[10]

  • Reaction Monitoring: Stir the reaction at room temperature or heat to a specified temperature (typically between room temperature and 60 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reaction times can vary from a few hours to overnight.[10]

  • Quenching: Upon completion, cool the reaction mixture to room temperature and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[10]

  • Work-up: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x volume of aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Figure 2. Experimental workflow for the Negishi coupling protocol.

Protocol 2: Post-Coupling Deprotection of the MOM Group

The MOM group is typically cleaved under acidic conditions.[11] The choice of acid and solvent is crucial to avoid degradation of the desired product.

Step-by-Step Procedure:

  • Dissolution: Dissolve the purified MOM-protected coupling product (1.0 equivalent) in a suitable solvent mixture, such as dichloromethane (DCM) and trifluoroacetic acid (TFA) (e.g., 15:1 v/v).[11]

  • Reaction: Stir the solution at room temperature for 12 hours or until TLC analysis indicates complete conversion.

  • Work-up: Dilute the reaction mixture with DCM and neutralize by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Separate the layers and extract the aqueous phase with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected product. Further purification by chromatography may be necessary.

Causality and Experimental Choices

  • Catalyst and Ligand Selection: While various palladium sources can be used, Pd(OAc)₂ is a common and relatively air-stable precursor. The choice of ligand is critical for the success of the Negishi coupling, especially with challenging substrates.[6][7] Biarylphosphine ligands like CPhos have demonstrated high efficacy in promoting the coupling of heteroaryl halides with secondary alkylzinc reagents by facilitating the reductive elimination step and minimizing undesired side reactions.[8][9]

  • Solvent: Anhydrous THF is a standard solvent for Negishi couplings due to its ability to dissolve the reagents and its compatibility with the organometallic species involved. The use of anhydrous conditions is paramount as organozinc reagents are sensitive to moisture.[10][12]

  • Temperature: Many Negishi couplings can proceed at room temperature. However, for less reactive substrates, moderate heating may be required to drive the reaction to completion.[10]

  • MOM Deprotection: Acidic hydrolysis is the standard method for MOM group cleavage.[11] The use of a TFA/DCM mixture provides a controlled acidic environment for the deprotection.[11] Alternative milder methods using Lewis acids like TMSBr can also be considered if the substrate is sensitive to strong protic acids.[13]

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no conversion Inactive catalystEnsure the use of a high-quality palladium precursor and ligand. Consider in-situ pre-formation of the active catalyst.
Decomposed organozinc reagentUse freshly prepared or titrated organozinc reagents. Ensure strict anhydrous and inert conditions.
Formation of side products β-hydride elimination (for secondary alkylzinc reagents)Optimize the ligand; bulky electron-rich ligands like CPhos can suppress this pathway.[8][9]
Homocoupling of the organozinc reagentAdd the organozinc reagent slowly to the reaction mixture.
Cleavage of MOM group during coupling Lewis acidity of the zinc reagent or additivesPerform the reaction at lower temperatures. If LiCl is present from the organozinc preparation, it can enhance Lewis acidity.
Incomplete MOM deprotection Insufficient acid or reaction timeIncrease the reaction time or the concentration of the acid. Monitor the reaction closely by TLC.
Degradation of product during deprotection Product instability to strong acidUse milder deprotection conditions, such as PPTS in tBuOH or a Lewis acid-based method.[11][13]

References

  • Zhang, A., et al. (2014). Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. Organic Letters. Available at: [Link]

  • Zhang, A., et al. (2014). Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. PMC. Available at: [Link]

  • Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. PMC. Available at: [Link]

  • Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]

  • Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. MIT Open Access Articles. Available at: [Link]

  • Ricci, A., et al. (2019). Scalable Negishi Coupling between Organozinc Compounds and (Hetero)Aryl Bromides under Aerobic Conditions when using Bulk Water or Deep Eutectic Solvents with no Additional Ligands. ResearchGate. Available at: [Link]

  • Li, B., et al. (2022). Enantioconvergent Negishi Cross-Coupling of Racemic sec-Alkylzinc Reagent with Aryl Halides Enabled by Bulky N-Heterocyclic Carbene-Pd Catalyst. CCS Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (2016). Negishi Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Negishi Coupling. Retrieved from [Link]

  • Perbadian, R., et al. (2018). Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains. PMC. Available at: [Link]

  • Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]

  • ResearchGate. (n.d.). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. Retrieved from [Link]

  • Wikipedia. (n.d.). Negishi coupling. Retrieved from [Link]

  • Chemeurope.com. (n.d.). Negishi coupling. Retrieved from [Link]

  • Hirokawa, Y., et al. (2000). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Chemical & Pharmaceutical Bulletin. Available at: [Link]

Sources

Topic: Sonogashira Coupling of 3-Bromo-5-(methoxymethoxy)pyridine with Alkynes

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Synthesis of Arylalkynyl Pyridines

Abstract

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized aryl or vinyl halides and sp-hybridized terminal alkynes.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful application of this methodology to 3-Bromo-5-(methoxymethoxy)pyridine. The pyridine scaffold is a privileged structure in medicinal chemistry, and its functionalization via alkynylation opens avenues to novel therapeutics and advanced organic materials.[3][4][5] This document details the underlying mechanism, provides optimized, step-by-step protocols, offers insights into reaction optimization and troubleshooting, and outlines the scope of this transformation.

Mechanistic Insights: The "Why" Behind the Protocol

A fundamental understanding of the reaction mechanism is critical for successful execution and troubleshooting. The Sonogashira coupling operates through a synergistic interplay of two interconnected catalytic cycles: a primary palladium cycle and a copper co-catalytic cycle.[6][7] While copper-free variants exist to prevent undesired alkyne homocoupling, the classical palladium/copper system remains highly efficient and is detailed here.[1][8]

The overall process can be broken down into three key stages:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the this compound. This forms a square planar Pd(II) intermediate. The reactivity of the halide is a critical factor, with the general trend being I > Br > Cl.[1][9] For bromo-pyridines, gentle heating is often required to facilitate this step.

  • Transmetalation (The Copper Cycle's Role): Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of an amine base. The base deprotonates the alkyne, and the resulting acetylide coordinates with the copper to form a copper(I) acetylide species.[1][6] This "activated" alkyne is then transferred to the palladium(II) center, displacing the bromide and forming an alkynyl-palladium(II) complex. This step is known as transmetalation and is often the rate-determining step of the overall reaction.[6]

  • Reductive Elimination: The final step involves the cis-alkynyl and pyridyl ligands on the palladium center coupling together. This process, termed reductive elimination, forms the desired C(sp²)-C(sp) bond, yielding the final product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[6][7]

Sonogashira_Mechanism Figure 1: The Catalytic Cycle of the Sonogashira Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_ox Ar-Pd(II)(Br)L₂ pd0->pd_ox Oxidative Addition pd_trans Ar-Pd(II)(C≡CR)L₂ pd_ox->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product Ar-C≡CR (Product) pd_trans->product cu_halide Cu(I)Br cu_acetylide Cu(I)-C≡CR cu_halide->cu_acetylide Deprotonation cu_acetylide->pd_trans aryl_halide Ar-Br (3-Bromo-5-(MOM)pyridine) aryl_halide->pd_ox alkyne H-C≡CR (Terminal Alkyne) alkyne->cu_acetylide base Base (e.g., Et₃N) base->cu_acetylide base_hcl Base·HBr

Caption: A simplified representation of the dual catalytic cycles in the Sonogashira reaction.

Experimental Protocol: Coupling with Phenylacetylene

This section provides a detailed, step-by-step methodology for a representative coupling of this compound with phenylacetylene.

2.1 Materials and Reagents

  • Substrates:

    • This compound (≥97% purity)

    • Phenylacetylene (≥98% purity)

  • Catalysts:

    • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

    • Copper(I) iodide (CuI) (≥99.5%, use a fresh bottle or store under inert gas)

  • Base/Solvent:

    • Triethylamine (Et₃N), anhydrous (≥99.5%)

  • Co-Solvent:

    • Tetrahydrofuran (THF), anhydrous

  • Work-up Reagents:

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Ethyl acetate (EtOAc), HPLC grade

    • Brine (saturated aqueous NaCl)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Purification:

    • Silica gel for column chromatography (230-400 mesh)

    • Hexanes and Ethyl Acetate for elution

2.2 General Considerations & Setup

  • Inert Atmosphere: The Sonogashira reaction is sensitive to oxygen, which can promote the undesirable Glaser homocoupling of the alkyne and lead to catalyst decomposition.[1][9] All steps should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk line or glovebox techniques.

  • Anhydrous Conditions: All glassware should be oven- or flame-dried before use, and anhydrous solvents are required to prevent quenching of reactive intermediates.[9]

  • Reaction Vessel: A two- or three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a septum is recommended.

Experimental_Workflow cluster_setup Reaction Setup (Under Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A 1. Add 3-Bromo-5-(MOM)pyridine, PdCl₂(PPh₃)₂, and CuI to flask. B 2. Evacuate and backfill flask with Ar/N₂ (3x). A->B C 3. Add anhydrous THF and Et₃N via syringe. B->C D 4. Add Phenylacetylene dropwise via syringe. C->D E 5. Heat reaction to 65 °C. D->E F 6. Monitor progress by TLC (e.g., every 2 hours). E->F G 7. Cool to RT, quench with sat. aq. NH₄Cl. F->G H 8. Extract with Ethyl Acetate (3x). G->H I 9. Wash combined organics with brine. H->I J 10. Dry over Na₂SO₄, filter, and concentrate. I->J K 11. Purify crude product via silica gel chromatography. J->K L 12. Characterize pure product (NMR, MS, etc.). K->L

Caption: A step-by-step workflow for the Sonogashira coupling experiment.

2.3 Step-by-Step Protocol

  • To a dry 50 mL two-neck round-bottom flask containing a magnetic stir bar, add this compound (1.00 g, 4.31 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (151 mg, 0.215 mmol, 0.05 equiv), and CuI (41 mg, 0.215 mmol, 0.05 equiv).

  • Seal the flask with a rubber septum and a condenser, and connect it to a Schlenk line. Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Add anhydrous THF (10 mL) and anhydrous triethylamine (15 mL) via syringe. Stir the mixture at room temperature for 10 minutes to allow for dissolution and catalyst activation. The mixture will typically turn a yellowish-brown color.

  • Slowly add phenylacetylene (0.52 mL, 4.74 mmol, 1.1 equiv) dropwise via syringe over 2 minutes.

  • Immerse the flask in a pre-heated oil bath at 65 °C and allow the reaction to stir vigorously.

  • Monitor the reaction's progress by thin-layer chromatography (TLC), checking for the consumption of the starting bromide.

  • Once the reaction is complete (typically 4-8 hours), remove the flask from the oil bath and allow it to cool to room temperature.

  • Quench the reaction by slowly adding 20 mL of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (1 x 40 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure 3-((phenylethynyl)-5-(methoxymethoxy)pyridine.

Optimization and Troubleshooting

The success of the Sonogashira coupling can be sensitive to several parameters. The following table provides guidance on optimizing the reaction and troubleshooting common issues.

ParameterStandard ConditionOptimization & RationaleCommon Problems & Solutions
Palladium Catalyst PdCl₂(PPh₃)₂ (2-5 mol%)For less reactive bromides: Use Pd(PPh₃)₄ or catalysts with more electron-rich/bulky phosphine ligands to accelerate oxidative addition.[6]Palladium Black Formation: Catalyst has decomposed. Ensure strictly anaerobic conditions. Use fresh, high-purity reagents and solvents.[9]
Copper Co-catalyst CuI (2-5 mol%)To avoid homocoupling: A copper-free protocol can be employed. This often requires a different base (e.g., Cs₂CO₃) and may need higher temperatures or more active ligands.[1][10]Glaser Homocoupling (Alkyne Dimer): Caused by oxygen in the presence of copper. Rigorously degas solvents and maintain a robust inert atmosphere.[1]
Base Triethylamine (Et₃N)Diisopropylamine (DIPA) or other hindered amines can sometimes improve yields. Inorganic bases like K₂CO₃ or Cs₂CO₃ are often used in copper-free systems.[1]Low/No Reaction: Base may be wet or insufficient. Use anhydrous amine and ensure at least 2-3 equivalents are present to neutralize the HBr byproduct.[9]
Solvent THF/Et₃NDMF or NMP can be used for less soluble substrates or reactions requiring higher temperatures.[11]Low Solubility: If substrates are not fully dissolved, consider a stronger polar aprotic solvent like DMF.
Temperature 60-70 °CFor aryl iodides: The reaction may proceed at room temperature.[1] For difficult substrates: Temperature can be increased, but monitor for catalyst decomposition.Slow Reaction: Increase temperature in 10 °C increments. Verify catalyst activity.

Substrate Scope and Applications

The developed protocol is versatile and can be applied to a range of terminal alkynes. The electronic and steric properties of the alkyne will influence reaction times and yields.

Alkyne SubstrateRepresentative Product StructureExpected YieldNotes
Phenylacetylene 3-((phenylethynyl)-5-(methoxymethoxy)pyridineGood to ExcellentA standard, robust coupling partner.
Trimethylsilylacetylene 3-((trimethylsilyl)ethynyl)-5-(methoxymethoxy)pyridineExcellentThe TMS group acts as a protecting group and can be easily removed in a subsequent step to yield the terminal alkyne, a versatile synthetic intermediate.[1]
1-Hexyne 3-(hex-1-yn-1-yl)-5-(methoxymethoxy)pyridineGoodAliphatic alkynes are generally good coupling partners.
Propargyl Alcohol 3-(3-hydroxyprop-1-yn-1-yl)-5-(methoxymethoxy)pyridineModerate to GoodThe free hydroxyl group is typically well-tolerated under these conditions.[12]

The resulting 3-alkynyl-5-(substituted)pyridines are valuable building blocks. The alkyne moiety can undergo a variety of subsequent transformations (e.g., hydration, reduction, cycloadditions), and the MOM-ether can be deprotected under acidic conditions to reveal a phenol, providing a handle for further functionalization in the development of complex pharmaceutical agents and functional materials.

References

  • Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. CiteDrive. [Link]

  • Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. Semantic Scholar. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Copper-free Sonogashira coupling. The chemical reaction database. [Link]

  • Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. ResearchGate. [Link]

  • Optimization of reaction conditions for the Sonogashira reaction a. ResearchGate. [Link]

  • What is the role of copper in the Sonogashira coupling reaction?. Study Prep in Pearson+. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. National Center for Biotechnology Information. [Link]

  • Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. ACS Publications. [Link]

  • Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Thianthrenium Salts with Arylalkynes. National Center for Biotechnology Information. [Link]

  • Optimization of the reaction conditions of the Sonogashira-type coupling reaction. ResearchGate. [Link]

  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research. [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. [Link]

Sources

Application Notes & Protocols: Strategic Synthesis of Kinase Inhibitors Using 3-Bromo-5-(methoxymethoxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 3-hydroxypyridine moiety is a privileged scaffold in medicinal chemistry, particularly as a "hinge-binding" motif in a multitude of kinase inhibitors. Its ability to act as both a hydrogen bond donor and acceptor facilitates potent interactions within the ATP-binding pocket of kinases. This guide provides a detailed technical overview and robust protocols for the strategic use of 3-Bromo-5-(methoxymethoxy)pyridine as a key building block in the synthesis of these important therapeutic agents. We will explore its application in cornerstone palladium-catalyzed cross-coupling reactions and the critical final deprotection step, offering field-proven insights into reaction optimization and causality behind experimental choices.

Introduction: The Strategic Value of a Protected Hydroxypyridine

Kinase inhibitors represent a significant class of targeted cancer therapies. A common structural feature among many Type I and Type II inhibitors is an aromatic system capable of forming key hydrogen bonds with the "hinge" region of the kinase ATP-binding site. The 3-hydroxypyridine core is exceptionally well-suited for this role. However, the free hydroxyl group is acidic and can interfere with many organometallic coupling reactions, either by protonolysis of sensitive reagents or by altering catalyst activity.

The use of This compound elegantly circumvents these issues. The methoxymethyl (MOM) ether serves as a robust protecting group that is stable to the basic and often anhydrous conditions of common cross-coupling reactions.[1] The bromine atom at the 3-position provides a reactive handle for palladium-catalyzed C-C and C-N bond formation, enabling the construction of complex molecular architectures.[2] This two-part functionality makes it an invaluable synthon for drug discovery professionals.

G cluster_0 Synthetic Strategy Start This compound Coupling Palladium-Catalyzed Cross-Coupling Start->Coupling Aryl Boronic Acid (Suzuki) or Amine (Buchwald-Hartwig) Intermediate MOM-Protected Kinase Inhibitor Scaffold Coupling->Intermediate Deprotection MOM Group Deprotection Intermediate->Deprotection Acidic Conditions Final Final Kinase Inhibitor (with 3-Hydroxypyridine) Deprotection->Final

Caption: Overall workflow for kinase inhibitor synthesis.

Core Synthetic Methodologies: Palladium-Catalyzed Cross-Coupling

The bromine atom on the pyridine ring is ideally suited for participation in palladium-catalyzed cross-coupling reactions. The two most vital transformations for building kinase inhibitor scaffolds are the Suzuki-Miyaura coupling (for C-C bonds) and the Buchwald-Hartwig amination (for C-N bonds).

Suzuki-Miyaura Coupling: Building the Core Carbon Skeleton

The Suzuki-Miyaura reaction is a powerful and versatile method for forming carbon-carbon bonds, typically between an aryl halide and an organoboron species.[3] In kinase inhibitor synthesis, this is the go-to method for creating biaryl or aryl-heteroaryl cores. The reactivity of aryl halides in Suzuki coupling generally follows the trend I > Br > OTf >> Cl, making our 3-bromo-pyridine substrate highly reactive and efficient.[2][3]

Causality of Component Selection:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a reliable choice. It is an air-stable Pd(0) source that readily initiates the catalytic cycle.[4] For more challenging couplings, pre-catalysts or combinations like Pd₂(dba)₃ with phosphine ligands can be used.[5]

  • Base: An aqueous solution of a mild inorganic base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) is standard. The base is crucial for activating the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[5]

  • Solvent: A mixture of an organic solvent like 1,4-dioxane or toluene with water is common.[4] The water is necessary to dissolve the inorganic base, creating a biphasic system where the reaction occurs at the interface.

G cluster_reactants Pd0 L₂Pd⁰ ArPdBr Ar-PdII(L)₂-Br ArPdR Ar-PdII(L)₂-R ArPdBr:s->ArPdR:n Transmetalation ArPdR:w->Pd0:e Reductive Elimination Product Ar-R ArPdR->Product ArBr Ar-Br ArBr:e->ArPdBr:w Oxidative Addition Boronic R-B(OH)₂ Base Base

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Buchwald-Hartwig Amination: Installing Key Nitrogen Linkages

The Buchwald-Hartwig amination is the premier method for constructing C-N bonds between aryl halides and amines.[6] This reaction is indispensable for synthesizing inhibitors where a substituted aniline or other amine is linked to the core pyridine scaffold.

Causality of Component Selection:

  • Catalyst System: This reaction is more sensitive to ligand choice than the Suzuki coupling. A palladium(0) source (often generated in situ from a precursor like Pd₂(dba)₃ or Pd(OAc)₂) must be paired with a bulky, electron-rich phosphine ligand.[7] Ligands like XantPhos and BrettPhos are designed to promote the crucial reductive elimination step and prevent catalyst decomposition.[8]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice. Its role is to deprotonate the amine, generating the amide nucleophile that coordinates to the palladium center.[7] For substrates with base-sensitive functional groups, weaker bases like potassium phosphate (K₃PO₄) can be effective.[8]

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are mandatory to prevent quenching of the strong base and interference with the catalytic cycle.[7]

The Final Gateway: MOM Group Deprotection

After the core structure is assembled, the final step is the removal of the MOM protecting group to unveil the critical 3-hydroxyl group. This transformation is most commonly achieved under acidic conditions.[9]

Causality of Component Selection:

  • Reagent: A solution of hydrochloric acid (HCl) in an alcohol solvent like methanol or ethanol is highly effective.[1] Trifluoroacetic acid (TFA) in dichloromethane (DCM) is another robust option, particularly for substrates that may be sensitive to aqueous conditions.[9]

  • Mechanism: The reaction proceeds via protonation of one of the MOM ether oxygens, which activates the C-O bond for cleavage. This generates the free hydroxyl group and byproducts like formaldehyde and methanol.[9]

  • Considerations: It is crucial to ensure that other functional groups in the molecule are stable to strong acid. If acid-labile groups (e.g., tert-butyl esters, Boc groups) are present, alternative deprotection methods or a different protecting group strategy may be required.[1]

Experimental Protocols

Safety Precaution: These protocols involve hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Suzuki-Miyaura C-C Coupling

This protocol describes a general procedure for the coupling of this compound with a generic arylboronic acid.

ParameterValue/ReagentPurpose
Aryl HalideThis compound (1.0 eq.)Electrophilic partner
Boronic AcidArylboronic Acid (1.2 eq.)Nucleophilic partner
CatalystPd(PPh₃)₄ (0.05 eq.)Facilitates C-C bond formation
Base2M Aqueous K₂CO₃ (3.0 eq.)Activates boronic acid
Solvent1,4-Dioxane / H₂O (4:1 v/v)Reaction medium
Temperature90-100 °CProvides activation energy
AtmosphereInert (Nitrogen or Argon)Prevents catalyst oxidation

Step-by-Step Methodology:

  • Setup: To a flame-dried round-bottom flask or microwave vial, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and Pd(PPh₃)₄ (0.05 eq.).

  • Inerting: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon gas three times.

  • Reagent Addition: Add the degassed 1,4-dioxane, followed by the aqueous K₂CO₃ solution via syringe.

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 2-16 hours).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel.

Scientist's Note: The quality of the boronic acid is critical; impure or dehydrated boronic acids (boroxines) can lead to lower yields.[10] Thorough degassing of the solvents is essential to prevent oxidation and deactivation of the Pd(0) catalyst.

Protocol 2: Buchwald-Hartwig C-N Amination

This protocol describes a general procedure for the coupling of this compound with a generic primary or secondary amine.

ParameterValue/ReagentPurpose
Aryl HalideThis compound (1.0 eq.)Electrophilic partner
AmineAmine coupling partner (1.2 eq.)Nucleophilic partner
Catalyst SystemPd₂(dba)₃ (0.02 eq.) + XantPhos (0.05 eq.)Facilitates C-N bond formation
BaseSodium tert-butoxide (NaOtBu) (1.4 eq.)Deprotonates amine
SolventAnhydrous TolueneReaction medium
Temperature100-110 °CProvides activation energy
AtmosphereInert (Nitrogen or Argon)Prevents catalyst oxidation/hydrolysis

Step-by-Step Methodology:

  • Setup: In a glovebox, add NaOtBu (1.4 eq.), Pd₂(dba)₃ (0.02 eq.), and XantPhos (0.05 eq.) to a flame-dried, sealable reaction tube.

  • Reagent Addition (in glovebox): Add this compound (1.0 eq.), the amine (1.2 eq.), and anhydrous toluene.

  • Reaction: Seal the tube tightly and remove it from the glovebox. Place it in a preheated oil bath at 100-110 °C and stir vigorously. Monitor reaction progress by LC-MS (typically 4-24 hours).

  • Work-up: Upon completion, cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and water.

  • Purification: Separate the layers, extract the aqueous phase with ethyl acetate, combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Scientist's Note: NaOtBu is highly hygroscopic and basic. Handling it in a glovebox is strongly recommended to ensure reproducibility and high yields.[7] The choice of ligand is substrate-dependent and may require screening for optimal results.[8]

Protocol 3: Final MOM Group Deprotection

This protocol describes the final deprotection to yield the 3-hydroxypyridine kinase inhibitor.

ParameterValue/ReagentPurpose
SubstrateMOM-Protected Inhibitor (1.0 eq.)Starting material
Reagent4M HCl in 1,4-Dioxane or conc. HClAcid catalyst
SolventMethanol or EthanolReaction medium
TemperatureRoom Temperature to 50 °CControls reaction rate
AtmosphereAirReaction is not air-sensitive

Step-by-Step Methodology:

  • Setup: Dissolve the MOM-protected substrate (1.0 eq.) in methanol.

  • Reagent Addition: Add concentrated HCl (e.g., 5-10 equivalents) or a stock solution of 4M HCl in dioxane dropwise at room temperature.

  • Reaction: Stir the mixture and monitor by LC-MS. The reaction is often complete within 1-4 hours. Gentle heating (40-50 °C) can be applied to accelerate the reaction if necessary.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

  • Purification: The resulting product is often an HCl salt. It can be purified by recrystallization, reverse-phase HPLC, or by neutralizing with a mild base (e.g., saturated NaHCO₃ solution) and extracting the free base into an organic solvent, followed by standard chromatography.

Scientist's Note: The final product's solubility may differ significantly from the protected precursor. If the product crashes out of solution as the HCl salt, it can often be isolated by simple filtration.

Conclusion

This compound is a high-value, versatile building block for the synthesis of kinase inhibitors. Its well-defined reactivity in Suzuki-Miyaura and Buchwald-Hartwig couplings allows for the efficient and modular construction of complex scaffolds. The stability of the MOM protecting group under these conditions, coupled with its straightforward removal in the final synthetic step, provides a reliable and strategic pathway to access the critical 3-hydroxypyridine hinge-binding motif. The protocols and insights provided herein serve as a self-validating system for researchers, scientists, and drug development professionals aiming to accelerate their discovery programs.

References

  • Iqbal, N., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 204. Available from: [Link]

  • Carrasco, E., et al. (2018). Discovery of novel 2,3,5-trisubstituted pyridine analogs as potent inhibitors of IL-1β via modulation of the p38 MAPK signaling pathway. European Journal of Medicinal Chemistry, 143, 1205-1219. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from: [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS 374935-00-9 | 3-Bromo-5-(3-methoxyphenoxy)pyridine. Retrieved from: [Link]

  • MySkinRecipes. (n.d.). 3-Bromo-5-(3-methoxyphenyl)pyridine. Retrieved from: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from: [Link]

  • Chemsrc. (2025). 3-Bromo-5-methoxypyridine | CAS#:50720-12-2. Retrieved from: [Link]

  • Abdel-Gawad, H., et al. (2017). Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains. Molecules, 22(11), 1853. Available from: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from: [Link]

  • Organic Syntheses. (n.d.). 3-pyridylboronic acid. Retrieved from: [Link]

  • Ghorab, M. M., et al. (2018). Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors. Acta Pharmaceutica, 68(3), 265-277. Available from: [Link]

  • Unciti-Broceta, A., et al. (2010). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Tetrahedron Letters, 51(40), 5345-5348. Available from: [Link]

  • ResearchGate. (n.d.). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. Retrieved from: [Link]

  • Royal Society of Chemistry. (2023). Hierarchical phosphorus-enriched organic polymer supports for immobilized palladium catalysts: enabling green and efficient Buchwald–Hartwig amination. Green Chemistry. Available from: [Link]

  • Jamison, T. F., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available from: [Link]

  • Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from: [Link]

  • Organic Syntheses. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved from: [Link]

  • ACS Publications. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Omega. Available from: [Link]

  • Al-Masry, M. H., et al. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. Chemistry Central Journal, 11, 95. Available from: [Link]

Sources

Application Note: Strategic Cleavage of Methoxymethyl (MOM) Ethers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Methoxymethyl (MOM) ether is a cornerstone protecting group in multi-step organic synthesis, valued for its robust stability against basic, nucleophilic, and reducing environments.[1] However, its removal (deprotection) requires precise acidic hydrolysis conditions that can jeopardize other acid-sensitive functionalities.

This guide moves beyond generic textbook recipes to provide a tiered approach to MOM cleavage. We detail three validated protocols ranging from robust Brønsted acid hydrolysis to mild, chemoselective Lewis acid-mediated cleavage. Emphasis is placed on mechanistic understanding, reaction monitoring, and the safe management of carcinogenic byproducts.

The Chemistry of MOM Cleavage

Structural Insight

The MOM group (


) is technically an acetal , not a simple ether. This distinction is the key to its reactivity. Unlike simple ethers (e.g., benzyl or methyl) which require harsh conditions (e.g., 

or

) to break the C-O bond, acetals are kinetically primed for acid-catalyzed hydrolysis due to the ability of the adjacent oxygen to stabilize the cationic intermediate.
Reaction Mechanism

The cleavage follows an A1 mechanism (Acid-catalyzed, unimolecular). The rate-determining step is the formation of the resonance-stabilized oxocarbenium ion.

  • Protonation: The ether oxygen is protonated by the acid catalyst.[2][3][4][5]

  • Elimination: Methanol is expelled, generating a reactive oxocarbenium ion.

  • Hydrolysis: Water attacks the oxocarbenium, forming a hemiacetal.

  • Collapse: The hemiacetal collapses to release formaldehyde and the free alcohol.

MOM_Mechanism Substrate MOM Ether (R-O-CH2-OMe) Protonated Protonated Intermediate Substrate->Protonated + H+ Oxocarbenium Oxocarbenium Ion ([R-O=CH2]+) Protonated->Oxocarbenium - MeOH (Rate Limiting) Hemiacetal Hemiacetal (R-O-CH2-OH) Oxocarbenium->Hemiacetal + H2O Products Free Alcohol (R-OH) + Formaldehyde (HCHO) Hemiacetal->Products - H+

Figure 1: Mechanistic pathway of acid-catalyzed MOM hydrolysis. Note that the oxocarbenium ion is the critical high-energy intermediate.

Strategic Selection of Reagents

Choosing the right deprotection method depends entirely on the complexity of your substrate.

FeatureProtocol A: Strong Brønsted AcidProtocol B: Mild Brønsted AcidProtocol C: Lewis Acid
Reagent 6M HCl or TFAPPTS (Pyridinium p-toluenesulfonate)TMSBr (Trimethylsilyl bromide)
Mechanism Rapid HydrolysisEquilibrium-controlled HydrolysisNucleophilic Silyl Transfer
Conditions Aqueous/Organic, RT to 60°Ct-BuOH or Acetone, RefluxAnhydrous DCM, 0°C
Substrate Tolerance Low. Risk to silyl ethers, epoxides, esters.High. Preserves TBDMS, esters, some epoxides.Medium. Anhydrous only. Good for acid-labile but non-Lewis basic sites.
Speed Fast (< 1 hr)Slow (4–24 hrs)Very Fast (< 30 min)

Validated Experimental Protocols

Protocol A: Standard Hydrolysis (HCl or TFA)

Best for: Simple substrates, early-stage intermediates, and molecules with no acid-sensitive groups.

Materials:

  • Concentrated HCl (37%) or Trifluoroacetic Acid (TFA)

  • Solvent: Methanol (MeOH) or THF/Water (1:1)

  • Quench: Saturated

    
    [6]
    

Procedure:

  • Dissolution: Dissolve the substrate (1.0 equiv) in MeOH (0.1 M concentration).

    • Note: If solubility is poor, use THF/MeOH (1:1).

  • Acid Addition:

    • Option 1 (HCl): Add Conc. HCl dropwise (approx. 2–5 drops per mmol of substrate).

    • Option 2 (TFA): Add TFA to reach a 10-20% v/v concentration.

  • Reaction: Stir at room temperature.

    • Monitoring: Check TLC every 15 minutes. The spot should become more polar.

    • Heating: If no reaction after 2 hours, heat to 50°C.

  • Quench: Pour the mixture carefully into a stirred solution of saturated aqueous

    
    .
    
    • Critical: Ensure pH > 7 before extraction to prevent acetal exchange or reversion.

  • Workup: Extract with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
Protocol B: The "Soft" Cleavage (PPTS)

Best for: Complex natural products containing silyl ethers (TBS, TES) or other acid-sensitive moieties.

Materials:

  • Pyridinium p-toluenesulfonate (PPTS)[6][7]

  • Solvent: tert-Butanol (t-BuOH) or 2-Butanone (MEK)

Procedure:

  • Setup: Dissolve the substrate (1.0 equiv) in t-BuOH (0.05 M).

    • Why t-BuOH? It is bulky and less nucleophilic than MeOH, preventing acetal exchange side reactions.

  • Catalyst: Add PPTS (0.1 to 0.5 equiv).

  • Reaction: Heat the solution to reflux (approx. 80-85°C).

    • Timeframe: This reaction is slow.[2][8][9] Expect 4 to 12 hours.

  • Monitoring: Monitor by TLC. If the reaction stalls, add an additional 0.2 equiv of PPTS.

  • Workup: Cool to RT. Dilute with water and extract with EtOAc. The mild nature of PPTS often allows for direct column chromatography after concentration, but a bicarbonate wash is recommended.

Protocol C: Anhydrous Lewis Acid Cleavage (TMSBr)

Best for: Substrates sensitive to water (anhydrous conditions) or requiring extremely low temperatures.

Materials:

  • Trimethylsilyl Bromide (TMSBr)[1]

  • Solvent: Anhydrous Dichloromethane (DCM)

  • Additive: 4Å Molecular Sieves (optional)

Procedure:

  • Preparation: Flame-dry glassware and cool under Argon/Nitrogen.

  • Dissolution: Dissolve substrate in anhydrous DCM (0.1 M) and cool to 0°C (ice bath).

  • Addition: Add TMSBr (1.2 to 2.0 equiv) dropwise via syringe.

    • Mechanism:[1][2][3][4][5][6][10] TMS coordinates to the ether oxygen, and Bromide acts as the nucleophile to cleave the methyl group.

  • Reaction: Stir at 0°C for 30–60 minutes.

    • Caution: Do not let the reaction warm up unless necessary; TMSBr is potent.

  • Quench: Quench vigorously with saturated aqueous

    
    .
    
    • Note: This step hydrolyzes the intermediate silyl ether to the alcohol.

  • Workup: Standard extraction with DCM.

Decision Matrix & Troubleshooting

MOM_Decision_Tree Start Start: MOM Cleavage AcidSensitive Contains Acid-Sensitive Groups? (TBS, Epoxide, Acetonide) Start->AcidSensitive Anhydrous Strictly Anhydrous Required? AcidSensitive->Anhydrous Yes ProtocolA Protocol A: HCl/TFA (Robust, Fast) AcidSensitive->ProtocolA No ProtocolB Protocol B: PPTS/t-BuOH (Mild, Selective) Anhydrous->ProtocolB No ProtocolC Protocol C: TMSBr (Low Temp, Water-Free) Anhydrous->ProtocolC Yes

Figure 2: Decision matrix for selecting the optimal MOM deprotection strategy.

Troubleshooting Guide
  • Problem: Reaction is sluggish (Protocol B).

    • Solution: Switch solvent to 2-Butanone (MEK) to increase reflux temperature, or increase PPTS loading to 1.0 equiv.

  • Problem: Acetal exchange (MOM

    
     Methyl Ether).
    
    • Cause: Using Methanol as solvent with too much acid.

    • Solution: Switch to THF/Water or t-BuOH.

  • Problem: Decomposition of substrate.

    • Solution: Use Protocol C (TMSBr) at -78°C to 0°C.

Safety: The Formaldehyde Hazard

CRITICAL WARNING: The cleavage of MOM ethers releases Formaldehyde (HCHO) and potentially Bromomethyl methyl ether (if using HBr/TMSBr incorrectly), both of which are potent carcinogens and irritants.

  • Ventilation: All reactions must be performed in a high-efficiency fume hood.

  • Waste: Aqueous layers from the quench will contain formaldehyde. Dispose of them in designated "Aldehyde/Toxic Aqueous" waste streams, not general aqueous waste.

  • Scavenging: For large-scale deprotections, consider adding a formaldehyde scavenger (e.g., dimedone or aqueous ammonia) during the workup to neutralize the byproduct.

References

  • Greene's Protective Groups in Organic Synthesis

    • Wuts, P. G. M.[11] (2014).[5][10] Fifth Edition. Wiley.[11] (The definitive source for stability profiles).

  • Pyridinium p-toluenesulfonate (PPTS).[6][7] A mild catalyst for the formation and cleavage of acetals

    • Miyashita, M., Yoshikoshi, A., & Grieco, P. A. (1977). Journal of Organic Chemistry, 42(23), 3772–3774.
    • [Link]

  • Cleavage of Methyl and Methoxymethyl Ethers by Trimethylsilyl Bromide

    • Hanessian, S., & Guindon, Y. (1980).[5] Tetrahedron Letters, 21(24), 2305-2308.

    • [Link]

  • Formaldehyde Safety and Handling (OSHA)

    • Occupational Safety and Health Administration.[10]

    • [Link]

Sources

Application Note: Mild Deprotection Strategies for MOM Ethers in Complex Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Methoxymethyl (MOM) ether is a cornerstone protecting group in drug development due to its robust stability against strong bases, organolithiums, and oxidizing agents. However, this stability creates a paradox: the harsh acidic conditions typically required for removal (e.g., concentrated HCl, TFA, or


) often lead to catastrophic side reactions such as epimerization, migration of adjacent acyl groups, or cleavage of acid-sensitive pharmacophores (e.g., silyl ethers, acetals).

This Application Note details four field-proven, mild deprotection protocols designed to bypass these limitations. By utilizing chelation control, in situ reagent generation, and soft Lewis acid catalysis, these methods allow for the surgical removal of MOM groups while preserving sensitive molecular architectures.

Strategic Selection Guide

Selecting the correct deprotection vector is critical.[1] Use the decision matrix below to match your substrate's sensitivity profile to the optimal protocol.

Table 1: Protocol Selection Matrix
Substrate SensitivityRecommended ProtocolMechanismKey Advantage
Multifunctional / Lewis Basic Method A: Bromocatecholborane (BoB)Chelation-Controlled Cleavage"Gold Standard" for selectivity; preserves esters, acetals, and silyl ethers.
Acid Labile / Silyl Ethers Method B: TMSCl + NaI (in situ TMSI)Silyl-Assisted CleavageNeutral conditions; avoids free HBr/HI; highly scalable.
Tertiary Alcohols / Steric Bulk Method C:

+ Propanethiol
Soft Lewis Acid + ThiolPrevents carbocation rearrangement; extremely fast (<15 min).
Neutral / Thermal Stable Method D:

+ Isopropanol
Solvolytic Radical/ThermalReagent stability; no heavy metals; mild generation of HBr.

Mechanistic Logic & Workflows[2]

Understanding the failure mode of standard deprotection is essential. Standard acid hydrolysis relies on protonating the acetal oxygen.[2] In complex substrates, this proton is indiscriminate. The methods below circumvent this by using Lewis acids or Electrophiles that coordinate specifically to the MOM oxygens, initiating cleavage via an oxocarbenium intermediate without a high concentration of free protons.

Visualization: Decision Tree & Mechanism

MOM_Deprotection_Logic Start Start: MOM Protected Substrate Check1 Contains Acid-Sensitive Groups? (Acetals, Silyl ethers, Epoxides) Start->Check1 Check2 Contains Lewis-Basic Sites? (Amines, Pyridines, Complex Esters) Check1->Check2 Yes MethodD Method D: CBr4 + iPrOH (Thermal/Solvolytic) Check1->MethodD No (Robust Substrate) MethodA Method A: Bromocatecholborane (Chelation Control) Check2->MethodA Yes (High Complexity) MethodB Method B: TMSCl + NaI (In-situ TMSI) Check2->MethodB No (General Sensitivity) Check3 Is the Alcohol Tertiary? Check2->Check3 No MethodC Method C: ZnBr2 + Thiol (Soft Lewis Acid) Check3->MethodB No Check3->MethodC Yes (Prevent Rearrangement)

Figure 1: Strategic decision tree for selecting the appropriate MOM deprotection protocol based on substrate functionality.

Detailed Experimental Protocols

Method A: Bromocatecholborane (BoB) Cleavage

Best for: Complex substrates with multiple Lewis basic sites (esters, amides) and other protecting groups (TBS, TBDPS, acetonides). Mechanism: BoB acts as a bidentate Lewis acid. It coordinates to the MOM oxygens, facilitating bromide attack without generating free acid.

Protocol:

  • Preparation: Flame-dry a round-bottom flask and cool under Argon.

  • Dissolution: Dissolve the MOM ether (1.0 mmol) in anhydrous

    
     (DCM) (10 mL). Cool to -78°C.[3]
    
  • Reagent Addition: Add Bromocatecholborane (1.2 - 2.0 equiv) dropwise.

    • Note: Solid BoB is hygroscopic; handle in a glovebox or use a fresh commercial solution.

  • Reaction: Stir at -78°C for 1 hour, then slowly warm to -20°C. Monitor by TLC.

    • Endpoint: Disappearance of starting material.

  • Quench (Critical): Add aqueous phosphate buffer (pH 7) or saturated

    
     vigorously.
    
  • Workup: Extract with DCM. The catechol byproduct is water-soluble but may require basic washing (1M NaOH) to remove completely if the product is stable to base.

  • Purification: Silica gel chromatography.

Why it works: The rigid catechol backbone prevents the boron from coordinating too tightly to other oxygens in the molecule, making it highly selective for the specific "bite angle" of the MOM acetal.

Method B: In Situ Trimethylsilyl Iodide (TMSCl + NaI)

Best for: Large-scale reactions, substrates with silyl ethers (TBS is stable, TMS is not), and acid-labile groups. Mechanism: NaI reacts with TMSCl to generate TMSI in situ. The Silicon acts as a "hard" Lewis acid, coordinating to the MOM oxygen, while Iodide acts as a "soft" nucleophile to cleave the methyl group.

Protocol:

  • Solvent System: Dissolve MOM ether (1.0 mmol) and NaI (1.5 mmol) in anhydrous Acetonitrile (

    
    ) (5 mL).
    
    • Pro-Tip: Acetonitrile must be dry. Water generates HI, which destroys selectivity.

  • Reagent Addition: Cool to 0°C. Add TMSCl (1.5 mmol) dropwise.

  • Reaction: The solution will turn yellow/orange (iodine generation). Stir at 0°C to RT.

    • Time: Typically 1–4 hours.[4]

  • Quench: Dilute with Diethyl Ether and add aqueous Sodium Thiosulfate (

    
    ) to reduce free iodine (color change from orange to colorless).
    
  • Workup: Wash with brine, dry over

    
    , and concentrate.
    

Why it works: Generating TMSI in situ avoids the handling of the corrosive, light-sensitive pure reagent. The neutral conditions prevent acid-catalyzed migration of adjacent acyl groups.

Method C: / Propanethiol

Best for: Tertiary MOM ethers (which are prone to


 elimination/rearrangement) and sterically hindered substrates.
Mechanism: 

coordinates to the MOM ether. The thiol acts as a highly effective soft nucleophile to trap the oxocarbenium ion, forming a thioacetal byproduct and releasing the alcohol.

Protocol:

  • Mixture: Dissolve MOM ether (1.0 mmol) in DCM (5 mL).

  • Additives: Add n-Propanethiol (3.0 equiv) followed by

    
     (1.2 equiv).
    
  • Reaction: Stir at Room Temperature.

    • Speed: This reaction is often complete in < 15 minutes.

  • Quench: Add saturated

    
    .[2]
    
  • Odor Control: All glassware and waste must be treated with bleach to neutralize the thiol smell.

Why it works: The "Push-Pull" mechanism (Zinc pulls oxygen, Thiol pushes carbon) allows cleavage without developing significant cationic character at the substrate carbon, preserving stereochemistry at tertiary centers.

Method D: / Isopropanol (Thermal)

Best for: Substrates sensitive to metal salts or strong Lewis acids. Mechanism: Thermal generation of HBr in a controlled, solvated environment. Isopropanol acts as both solvent and trap for the formyl species.

Protocol:

  • Setup: Dissolve MOM ether (1.0 mmol) in Isopropanol (10 mL).

  • Reagent: Add Carbon Tetrabromide (

    
    ) (0.1 - 0.5 equiv).
    
  • Reaction: Heat to reflux (approx. 80°C).

    • Note: Can also be activated photochemically (UV light) at RT if heat is a concern.

  • Monitoring: Reaction typically takes 3–12 hours.

  • Workup: Evaporate solvent directly. Flash chromatography.

Why it works: This is practically neutral at the start.[5] HBr is generated slowly and consumed immediately, maintaining a low steady-state concentration of acid.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Silyl ether cleavage (TBS/TIPS) Reaction too acidic or Lewis acid too strong.Switch to Method C (

). If using Method B, ensure strictly anhydrous conditions (Water + TMSCl = HCl).
Incomplete Reaction (Method A) Boron complex stability.Use Methanol during the quench to break Boron-Product chelates as volatile trimethylborate.
Iodine staining (Method B) Oxidation of Iodide.Wash organic layer thoroughly with 10% Sodium Thiosulfate until colorless.
Epimerization Carbocation character too high.Switch to Method C (Thiol trap) or lower temperature in Method A .

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley: New York, 1999.[4]

  • Boeckman, R. K.; Potenza, J. C. "Catecholboron Halides: Mild and Selective Reagents for the Cleavage of Common Protecting Groups." Tetrahedron Lett.1985 , 26, 1411.

  • Hanessian, S.; Guindon, Y. "Cleavage of Methyl and Methoxymethyl Ethers with Trimethylsilyl Iodide Generated In Situ." Tetrahedron Lett.1980 , 21, 2305.

  • Vankar, Y. D. et al. "Carbon Tetrabromide/Isopropanol: A Mild and Efficient Reagent System for the Deprotection of MOM Ethers." Tetrahedron Lett.2003 , 44, 3963.

  • Kim, H.; Park, Y. "ZnBr2/n-PrSH: A Facile Method for Rapid and Selective Deprotection of MOM Ethers."[5] Tetrahedron Lett.2005 , 46, 4643.

Sources

Step-by-step synthesis of a specific pharmaceutical intermediate from 3-Bromo-5-(methoxymethoxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of 5-(4-Fluorophenyl)pyridin-3-ol

Subtitle: A Robust Protocol for Generating Biaryl Pyridine Scaffolds from 3-Bromo-5-(methoxymethoxy)pyridine.

Executive Summary

This application note details a scalable, two-step synthesis of 5-(4-fluorophenyl)pyridin-3-ol (Target Intermediate), a critical scaffold in the development of p38 MAP kinase inhibitors and neuronal nicotinic acetylcholine receptor (nAChR) ligands .[1]

The protocol utilizes This compound as the starting material.[1][2] This specific bromopyridine is chosen for its "masked" hydroxyl functionality (protected as a methoxymethyl ether, MOM), which withstands the basic conditions of palladium-catalyzed cross-coupling while being readily cleaved under mild acidic conditions.[1] This orthogonality is essential for preventing catalyst poisoning and side reactions associated with free hydroxypyridines.[1]

Key Technical Highlights:

  • Chemo-selectivity: Exclusive C-C bond formation at the C3 position without affecting the C5-MOM ether.[1]

  • Purification Efficiency: Optimized workup procedures to minimize column chromatography.[1]

  • Safety: Controlled management of formaldehyde byproducts during deprotection.[1]

Retrosynthetic Analysis & Strategy

The synthesis is designed around a convergent Suzuki-Miyaura Cross-Coupling followed by a chemoselective Acidic Hydrolysis .[1]

Retrosynthesis Target Target: 5-(4-Fluorophenyl)pyridin-3-ol (Kinase Inhibitor Scaffold) Intermediate Intermediate: 3-(4-Fluorophenyl)-5-(methoxymethoxy)pyridine Target->Intermediate MOM Deprotection (HCl/iPrOH) SM Starting Material: This compound Intermediate->SM Suzuki Coupling (Pd(dppf)Cl2) Boronic Reagent: 4-Fluorophenylboronic Acid Intermediate->Boronic

Figure 1: Retrosynthetic logic flow demonstrating the disconnection of the biaryl axis and the protecting group strategy.

Stage 1: Suzuki-Miyaura Cross-Coupling

Objective: Couple this compound with 4-fluorophenylboronic acid to form the biaryl core.

Reaction Rationale
  • Catalyst Selection: Pd(dppf)Cl₂·CH₂Cl₂ is selected over Pd(PPh₃)₄.[1] The bidentate dppf ligand has a larger bite angle, which enhances the reductive elimination step and increases stability against oxidation, crucial for electron-deficient pyridine rings.[1]

  • Base/Solvent System: K₂CO₃ in 1,4-Dioxane/Water (4:1) .[1] The aqueous component is vital for the transmetallation step (formation of the hydroxo-palladium species), while dioxane ensures solubility of the lipophilic pyridine.[1]

Experimental Protocol

Reagents:

  • This compound (1.0 eq, 10.0 mmol, 2.18 g)[1]

  • 4-Fluorophenylboronic acid (1.2 eq, 12.0 mmol, 1.68 g)[1]

  • Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.03 eq, 0.3 mmol, 245 mg)[1]

  • Potassium Carbonate (K₂CO₃) (3.0 eq, 30.0 mmol, 4.14 g)[1]

  • Solvent: 1,4-Dioxane (40 mL) / Water (10 mL) (Degassed)[1]

Step-by-Step Procedure:

  • Setup: Charge a 100 mL 3-neck round-bottom flask with the bromopyridine, boronic acid, and K₂CO₃.

  • Inertion: Evacuate and backfill with Nitrogen (N₂) three times.[1]

  • Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.

  • Catalyst Addition: Add Pd(dppf)Cl₂[1]·CH₂Cl₂ quickly under a positive stream of N₂.[1]

  • Reaction: Heat the mixture to 90°C for 4 hours. Monitor by TLC (System: 30% EtOAc/Hexanes).[1]

    • Checkpoint: Starting material (Rf ~0.[1]5) should disappear; Product (Rf ~0.[1]4) will appear as a UV-active spot.[1]

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove Palladium black.[1] Wash the pad with EtOAc (50 mL).[1]

  • Extraction: Partition the filtrate between EtOAc (50 mL) and Water (50 mL). Wash the organic layer with Brine (30 mL), dry over Na₂SO₄, and concentrate in vacuo.[1]

  • Purification: Flash column chromatography (SiO₂, Gradient 10% → 40% EtOAc/Hexanes).

Expected Yield: 85-92% (Pale yellow solid).[1]

Stage 2: MOM Deprotection (Acidic Hydrolysis)[1]

Objective: Cleave the methoxymethyl ether to reveal the free hydroxyl group without degrading the pyridine ring.

Reaction Rationale
  • Mechanism: The reaction proceeds via protonation of the ether oxygen, followed by the departure of the alcohol and formation of an oxocarbenium ion.[1] This ion is quenched by water to release formaldehyde and methanol.[1]

  • Scavenger: The release of formaldehyde is a safety concern and can lead to side reactions.[1] Using Isopropanol (iPrOH) as a co-solvent helps trap the reactive intermediates and solubilize the protonated pyridine species.[1]

Experimental Protocol

Reagents:

  • 3-(4-Fluorophenyl)-5-(methoxymethoxy)pyridine (Intermediate from Stage 1) (1.0 eq, 8.0 mmol, 1.86 g)[1]

  • 4M HCl in Dioxane (5.0 eq, 40.0 mmol, 10 mL)[1]

  • Solvent: Methanol (20 mL)

Step-by-Step Procedure:

  • Dissolution: Dissolve the intermediate in Methanol (20 mL) in a 100 mL round-bottom flask.

  • Acid Addition: Add 4M HCl in Dioxane dropwise at 0°C (Ice bath).

  • Hydrolysis: Allow the reaction to warm to room temperature and stir for 2–3 hours.

    • Monitoring: TLC should show the formation of a more polar spot (The free phenol/pyridinol).[1]

  • Neutralization (Critical Step):

    • Concentrate the mixture to approx. 5 mL volume to remove excess HCl and formaldehyde.[1]

    • Dilute with water (20 mL).

    • Carefully adjust pH to ~7.0 using Saturated NaHCO₃ solution.[1] The product often precipitates at the isoelectric point.[1]

  • Isolation:

    • If precipitate forms: Filter, wash with cold water, and dry.[1]

    • If no precipitate: Extract with EtOAc (3 x 30 mL), dry over Na₂SO₄, and concentrate.

Expected Yield: 90-95% (White to off-white solid).[1]

Analytical Data & Validation

ParameterSpecification (Target: 5-(4-Fluorophenyl)pyridin-3-ol)
Appearance White crystalline solid
Molecular Weight 189.19 g/mol
¹H NMR (400 MHz, DMSO-d₆) δ 10.15 (s, 1H, -OH), 8.35 (d, J=2.5 Hz, 1H), 8.15 (d, J=1.8 Hz, 1H), 7.65 (dd, 2H), 7.40 (t, 1H), 7.32 (t, 2H).[1]
MS (ESI) [M+H]⁺ = 190.2
Purity (HPLC) >98% (AUC)

Process Workflow & Safety

Workflow cluster_Suzuki Stage 1: Suzuki Coupling cluster_Deprotection Stage 2: MOM Cleavage Step1 Mix: SM + Boronic Acid + Base Step2 Catalyst: Pd(dppf)Cl2 Step1->Step2 Step3 Heat: 90°C, 4h Step2->Step3 Step4 Filter (Celite) & Extract Step3->Step4 Step5 Add 4M HCl/Dioxane Step4->Step5 Purified Intermediate Step6 Stir: RT, 3h Step5->Step6 Step7 Neutralize (pH 7) Step6->Step7 Formaldehyde Release Step8 Isolate Product Step7->Step8

Figure 2: Operational workflow highlighting critical process checkpoints.

Safety Protocols:

  • Formaldehyde Exposure: The deprotection step generates formaldehyde equivalents.[1] Perform all acid hydrolysis steps in a well-ventilated fume hood.

  • Palladium Waste: Segregate all Celite pads and aqueous waste containing Palladium for heavy metal disposal.[1]

  • Pyridine Handling: Pyridine derivatives can be skin irritants and have distinct odors.[1] Double-gloving is recommended.

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

  • Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis (4th ed.).[1] Wiley-Interscience.[1] (Specifically Chapter 2 on Methoxymethyl Ethers). Link[1]

  • Li, J. J. (2014).[1] Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[1] (Suzuki-Miyaura Coupling Mechanism).[1][3][4][5]

  • Schlosser, M., & Rausis, T. (2004).[1] The Regioselective Functionalization of 3-Bromopyridine. European Journal of Organic Chemistry, 2004(5), 1018–1024.[1] (Foundational work on 3-bromopyridine lithiation/coupling).

Sources

Strategic Desymmetrization of Pyridines: Use of 3-Bromo-5-(methoxymethoxy)pyridine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromo-5-(methoxymethoxy)pyridine represents a high-value "switchboard" intermediate for the synthesis of complex agrochemicals, particularly herbicides and fungicides requiring 3,5-disubstituted pyridine scaffolds. Unlike 3,5-dibromopyridine, which suffers from statistical product mixtures during mono-functionalization, this pre-desymmetrized scaffold offers orthogonal reactivity. The C-3 bromine provides a handle for transition-metal-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) or lithium-halogen exchange, while the C-5 methoxymethoxy (MOM) group serves as a robust masked hydroxyl functionality that withstands basic coupling conditions but can be selectively deprotected to reveal a nucleophilic handle.

This Application Note details the strategic utility, handling protocols, and synthetic workflows for leveraging this molecule to accelerate Structure-Activity Relationship (SAR) exploration in crop protection discovery.

Chemical Profile & Handling

  • IUPAC Name: this compound

  • Molecular Formula: C₇H₈BrNO₂

  • Molecular Weight: 218.05 g/mol

  • Physical State: White to off-white low-melting solid or viscous oil.

  • Solubility: Soluble in DCM, THF, EtOAc; sparingly soluble in water.

Safety Advisory: MOM Group Introduction

The synthesis of this intermediate often involves Chloromethyl methyl ether (MOMCl) , a known human carcinogen.

  • Engineering Control: All reactions involving MOMCl must be performed in a well-ventilated fume hood using a closed vessel system where possible.

  • Alternative: Use methoxymethyl acetate or dimethoxymethane with Lewis acids if MOMCl avoidance is strictly mandated, though yields may vary.

Core Application: The "Switchboard" Strategy

The primary value of this compound lies in its ability to sequentialize functionalization without protecting group interference.

A. C-3 Functionalization (The Electrophilic Handle)

The C-3 position is activated by the bromine atom.

  • Suzuki-Miyaura Coupling: The electron-deficient pyridine ring facilitates oxidative addition of Pd(0). The MOM group at C-5 is electronically donating (mesomeric), which slightly deactivates the ring compared to 3,5-dibromopyridine, but significantly stabilizes the oxidative addition intermediate against protodeboronation.

  • Lithium-Halogen Exchange: Treatment with n-BuLi at -78°C effects rapid Li/Br exchange. The resulting 3-pyridyl lithium species is stable at low temperatures and can be trapped with electrophiles (aldehydes, isocyanates, CO₂).

B. C-5 Functionalization (The Nucleophilic Handle)

The C-5 MOM group is stable to bases (LiHMDS, carbonates) and reducing agents (NaBH₄).

  • Deprotection: Mild acidic hydrolysis (HCl/MeOH or TFA/DCM) reveals the 3-substituted-5-hydroxypyridine.

  • Etherification: The resulting phenol-like nitrogen heterocycle is a versatile nucleophile for SNAr reactions (common in PPO-inhibitor herbicides) or alkylations.

Experimental Protocols

Protocol A: Optimized Suzuki-Miyaura Coupling at C-3

Objective: Install an aryl group at C-3 while retaining the MOM protection.

Reagents:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂·DCM (3 mol%)

  • K₂CO₃ (2.5 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)[1]

Procedure:

  • Degassing: Charge a reaction vial with the pyridine substrate, arylboronic acid, and K₂CO₃. Seal and purge with Argon for 5 minutes.

  • Catalyst Addition: Add degassed solvent mixture, followed quickly by the Pd catalyst.

  • Reaction: Heat the block to 90°C for 4–6 hours. Monitor by LC-MS for the disappearance of the bromide (M+H 218/220).

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient). The MOM group increases polarity; expect the product to elute later than non-polar biaryls.

Technical Insight: The use of bidentate ligands like dppf prevents coordination of the pyridine nitrogen to the palladium center, a common cause of catalyst poisoning in pyridine couplings.

Protocol B: Sequential Deprotection & Etherification

Objective: Convert the C-5 MOM ether into a biologically active ether linkage.

Step 1: Deprotection

  • Dissolve the C-3 substituted intermediate in MeOH (0.2 M).

  • Add 4M HCl in Dioxane (5 equiv) dropwise at 0°C.

  • Warm to RT and stir for 2 hours.

  • Concentrate in vacuo. Neutralize with sat. NaHCO₃ to precipitate the free hydroxypyridine.

Step 2: Etherification (SNAr)

  • Suspend the 3-substituted-5-hydroxypyridine (1.0 equiv) and K₂CO₃ (2.0 equiv) in dry DMF.

  • Add an electrophile (e.g., 2,4-dichloro-5-nitrobenzene) (1.1 equiv).

  • Heat to 60–80°C for 3 hours.

  • Standard aqueous workup yields the ether-linked agrochemical scaffold.

Visualized Workflows

Diagram 1: The Orthogonal "Switchboard" Pathway

This diagram illustrates the divergent synthesis capabilities starting from the core intermediate.

SwitchboardStrategy Start 3-Bromo-5-(MOM)pyridine (Core Scaffold) LiExchange Intermediate: 3-Lithio-5-(MOM)pyridine Start->LiExchange n-BuLi, -78°C Suzuki Product B: 3-Aryl-5-(MOM)pyridine Start->Suzuki Pd(0), Ar-B(OH)2 Suzuki Coupling Electrophile Product A: 3-E-5-(MOM)pyridine (Aldehydes, Esters) LiExchange->Electrophile Electrophile (E+) Deprotect Intermediate: 3-Aryl-5-hydroxypyridine Suzuki->Deprotect HCl/MeOH (MOM Removal) FinalEther Target Agrochemical: 3-Aryl-5-(aryloxy)pyridine Deprotect->FinalEther Ar-F/K2CO3 (SNAr Etherification)

Caption: Orthogonal functionalization pathways. The C-3 Bromine is addressed first via metalation, followed by C-5 activation.

Diagram 2: Case Study - Synthesis of a Pyridinyl-Ether Herbicide Analog

A specific workflow demonstrating the synthesis of a generic PPO-inhibitor analog.

CaseStudy Step1 Start: 3,5-Dibromopyridine Step2 1. NaH, MeOH 2. HBr/HOAc (Partial Hydrolysis) Step1->Step2 Step3 Intermediate: 3-Bromo-5-hydroxypyridine Step2->Step3 Step4 MOM-Cl, DIPEA, DCM (Protection) Step3->Step4 Step5 CORE: 3-Bromo-5-(MOM)pyridine Step4->Step5 Step6 4-Chlorophenylboronic acid Pd(dppf)Cl2, K2CO3 Step5->Step6 Step7 3-(4-Chlorophenyl)-5-(MOM)pyridine Step6->Step7 Step8 1. TFA/DCM (Deprotect) 2. 2,4-Difluoronitrobenzene (SNAr) Step7->Step8 Step9 Final Target: Herbicide Analog Scaffold Step8->Step9

Caption: Step-by-step synthesis of a pyridinyl-ether herbicide scaffold using the MOM-protected intermediate.

Quantitative Data: Reactivity Comparison

SubstrateReaction Condition (Suzuki)YieldSelectivityNotes
3,5-Dibromopyridine Pd(PPh₃)₄, PhB(OH)₂, 90°C45% (Mono)Poor (3:2 Mono/Bis)Statistical mixture requires difficult separation.
3-Bromo-5-methoxypyridine Pd(PPh₃)₄, PhB(OH)₂, 90°C82%High (C-3 only)Demethylation (BBr₃) is harsh and may degrade sensitive coupled groups.
3-Bromo-5-(MOM)pyridine Pd(dppf)Cl₂, PhB(OH)₂, 90°C91% High (C-3 only) Optimal balance: High yield + mild deprotection.

References

  • Semantic Scholar. (2021). Synthesis and application of trifluoromethylpyridines and related 3,5-disubstituted scaffolds in agrochemicals. Retrieved from [Link]

  • National Institutes of Health (NIH). (2020). 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis (Analogous scaffold chemistry). Retrieved from [Link]

  • Wikipedia. (2025). Metal–halogen exchange: Kinetics and Mechanism in Pyridines. Retrieved from [Link]

Sources

Application Note & Protocol: A Scalable Approach to the Synthesis and Purification of 3-Bromo-5-(methoxymethoxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-Bromo-5-(methoxymethoxy)pyridine is a pivotal intermediate in medicinal chemistry and drug development, frequently utilized in the synthesis of complex molecular architectures for novel therapeutic agents.[1] Its utility stems from the orthogonal reactivity of the bromine atom (for cross-coupling reactions) and the protected hydroxyl group. This guide provides a comprehensive, scalable, and safety-conscious protocol for the synthesis and purification of this key building block. We will detail a robust two-step synthetic sequence, starting from the commercially available 3-bromo-5-hydroxypyridine, followed by a detailed large-scale purification strategy. The causality behind experimental choices, troubleshooting, and critical safety considerations are emphasized to ensure reproducibility and high purity on a multi-gram scale.

Introduction: Strategic Importance and Synthetic Rationale

The pyridine scaffold is a cornerstone in pharmaceutical science, forming the core of numerous approved drugs.[2] The specific substitution pattern of this compound offers synthetic chemists a versatile platform. The bromine at the 3-position is primed for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the methoxymethyl (MOM) ether at the 5-position serves as a stable protecting group for the phenol.

The primary challenge in preparing this intermediate lies not in the complexity of the chemistry, but in ensuring scalability, high purity, and, most importantly, operator safety. The traditional reagent for installing the MOM group, chloromethyl methyl ether (MOM-Cl), is a potent carcinogen, making its use on a large scale highly undesirable.[3][4][5] This protocol explicitly avoids this reagent, instead employing a safer, modern alternative that does not compromise yield or purity.

Our strategy is a two-part process:

  • Preparation of the Starting Material : We begin with 3-bromo-5-hydroxypyridine, a readily available and versatile precursor.[1][6]

  • Methoxymethyl (MOM) Protection : We will protect the phenolic hydroxyl group using a catalyzed reaction with dimethoxymethane, a safer and more environmentally benign alternative to MOM-Cl.[4]

This guide is designed to be a self-validating system, where understanding the 'why' behind each step empowers the researcher to adapt and troubleshoot effectively.

Overall Synthesis & Purification Workflow

The logical flow from starting material to the final, highly pure product is illustrated below. This workflow is designed for scalability and efficiency, incorporating critical purification checkpoints.

G cluster_0 Part I: MOM Protection cluster_1 Part II: Large-Scale Purification Start 3-Bromo-5-hydroxypyridine Reaction Reaction with Dimethoxymethane & Catalyst Start->Reaction Step 1 Workup1 Aqueous Work-up & Extraction Reaction->Workup1 Step 2 Crude Crude Product Workup1->Crude Step 3 Purification Flash Column Chromatography Crude->Purification Step 4 Analysis Fraction Analysis (TLC) Purification->Analysis Step 5 Evaporation Solvent Removal Analysis->Evaporation Step 6 Final Pure this compound Evaporation->Final Step 7

Figure 1: High-level workflow for the synthesis and purification process.

Part I: Synthesis of this compound

This section details the protocol for the methoxymethyl protection of 3-bromo-5-hydroxypyridine.

Mechanistic Consideration and Reagent Choice

The protection of a phenolic hydroxyl group as a MOM ether is a classic transformation. The reaction proceeds via an acid-catalyzed transacetalization.[4] We utilize p-toluenesulfonic acid (pTSA) as a cost-effective and efficient catalyst to activate dimethoxymethane. This generates an electrophilic methoxymethyl cation, which is then attacked by the nucleophilic hydroxyl group of the pyridine substrate. This method avoids the use of the carcinogenic chloromethyl methyl ether.[3][4]

Materials and Reagents
ReagentFormulaMW ( g/mol )Molar Eq.Example Scale (for 50g Start)
3-Bromo-5-hydroxypyridineC₅H₄BrNO173.991.050.0 g (0.287 mol)
Dimethoxymethane (DMM)C₃H₈O₂76.094.087.5 g / 102 mL (1.15 mol)
p-Toluenesulfonic acid (pTSA)C₇H₈O₃S·H₂O190.220.052.73 g (14.4 mmol)
Dichloromethane (DCM)CH₂Cl₂84.93-500 mL
Saturated NaHCO₃ (aq)---2 x 250 mL
Saturated NaCl (Brine)---250 mL
Anhydrous MgSO₄MgSO₄120.37-~20 g
Step-by-Step Synthesis Protocol
  • Reaction Setup : To a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromo-5-hydroxypyridine (50.0 g, 0.287 mol).

  • Reagent Addition : Add dichloromethane (500 mL), followed by dimethoxymethane (102 mL, 1.15 mol). Stir the suspension until the starting material is partially dissolved.

  • Catalyst Addition : Add p-toluenesulfonic acid monohydrate (2.73 g, 14.4 mmol).

    • Expert Insight: The reaction is mildly exothermic. While catalytic, using a sufficient amount of pTSA ensures a reasonable reaction rate.[4]

  • Reaction Execution : Heat the mixture to a gentle reflux (approx. 40-45°C) and maintain for 12-16 hours.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The product will have a higher Rf value than the starting material. The reaction is complete when the starting material spot is no longer visible.

  • Quenching : Cool the reaction mixture to room temperature. Carefully pour the mixture into a 2 L separatory funnel containing 250 mL of saturated sodium bicarbonate (NaHCO₃) solution to neutralize the pTSA catalyst.

  • Extraction : Shake the funnel vigorously, venting frequently. Allow the layers to separate and drain the lower organic (DCM) layer. Extract the aqueous layer again with DCM (100 mL).

  • Washing : Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (250 mL) and then brine (250 mL).

    • Expert Insight: The brine wash helps to remove residual water from the organic phase, improving the efficiency of the drying step.[7]

  • Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. This will yield the crude product as an oil or waxy solid.

Part II: Large-Scale Purification Protocol

Purification is critical to obtaining material suitable for drug development. For pyridine derivatives, flash column chromatography is a highly effective method.[8][9]

Principles of Chromatographic Separation

The separation relies on the differential partitioning of the components of the crude mixture between the stationary phase (silica gel) and the mobile phase (eluent). The target compound, being more non-polar than potential impurities like residual starting material, will elute faster with a less polar solvent system.

G cluster_workflow Purification Workflow prep Prepare Silica Slurry & Pack Column load Dry Load Crude Product prep->load elute Elute with Hexane/EtOAc Gradient load->elute collect Collect & Analyze Fractions (TLC) elute->collect combine Combine Pure Fractions collect->combine evap Evaporate Solvent combine->evap final_product Final Pure Product evap->final_product

Figure 2: Step-by-step flash column chromatography workflow.

Step-by-Step Purification Protocol
  • Stationary Phase Preparation : For the amount of crude product from the previous step, prepare a slurry of silica gel (230-400 mesh, approx. 500-600 g) in 100% hexane. Pack a large glass chromatography column with the slurry.

  • Sample Loading (Dry Loading) : a. Dissolve the crude product in a minimal amount of dichloromethane (~100 mL). b. Add ~100 g of silica gel to this solution and concentrate the mixture to a dry, free-flowing powder using a rotary evaporator.

    • Expert Insight: Dry loading is superior for large-scale purification as it prevents band broadening at the origin and leads to better separation compared to liquid loading a concentrated sample.[10] c. Carefully add the dry powder containing the adsorbed product to the top of the packed column.

  • Elution : a. Begin eluting the column with 100% hexane, collecting fractions. b. Gradually increase the eluent polarity. A typical gradient might be:

    • 100% Hexane (2-3 column volumes)
    • 95:5 Hexane:Ethyl Acetate
    • 90:10 Hexane:Ethyl Acetate
    • 80:20 Hexane:Ethyl Acetate
  • Fraction Collection and Analysis : Collect fractions (e.g., 250 mL each) and analyze them by TLC. Spot each fraction against a reference spot of the starting material and the crude product.

  • Product Isolation : Combine the fractions that contain the pure product (single spot by TLC).

  • Solvent Removal : Remove the eluent from the combined pure fractions using a rotary evaporator to yield this compound as a pure solid or oil. Typical yields after purification are in the range of 80-95%.

Safety and Handling

All operations should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 3-Bromo-5-hydroxypyridine : An important industrial raw material used in medicine and other industries.[6] Handle with care.

  • Dichloromethane (DCM) : A volatile solvent. Avoid inhalation.

  • p-Toluenesulfonic acid : Corrosive. Avoid contact with skin and eyes.

  • This compound : While specific data is limited, related compounds like 3-Bromo-5-methoxypyridine are classified as acute oral toxins and can cause serious eye damage. Assume the product has similar hazards.

Troubleshooting Guide

ProblemPossible Cause & Solution
Incomplete Reaction Cause : Insufficient catalyst or reaction time. Solution : Add another small portion of pTSA. If ineffective, consider that the starting material may be impure. Ensure the reaction runs for the full recommended time.
Difficult Emulsion during Work-up Cause : Common with pyridine derivatives. Solution : Add more brine to the separatory funnel to help break the emulsion. If necessary, filter the entire mixture through a pad of Celite.
Co-elution of Impurities Cause : Eluent polarity increased too quickly. Solution : Use a shallower gradient during chromatography. Run TLC analysis with various solvent systems to find optimal separation conditions before starting the column.[10]
Product Fails to Crystallize Cause : Residual solvent or minor impurities. Solution : Ensure the product is fully dry under high vacuum. Try dissolving the oil in a minimal amount of a hot non-polar solvent (e.g., hexane) and cooling slowly to induce crystallization.[11]

References

  • Method for purification of pyridine, and method for production of chlorinated pyridine.
  • Protection of alcohols and phenols with methoxymethyl acetate. OoCities.org. [Link]

  • Methoxymethylation of Alcohols, Phenols, and Avermectin Aglycones Using MOM-2-pyridylsulfide. American Chemical Society. [Link]

  • Process for methoxymethylation of phenolic hydroxyl groups.
  • Salts and Co-Crystals of Gentisic Acid with Pyridine Derivatives. ACS Publications. [Link]

  • Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives. MDPI. [Link]

  • Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry. IUCr. [Link]

  • Supporting Information - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

  • Efficient Deprotection of Phenol Methoxymethyl Ethers Using a Solid Acid Catalyst with Wells-Dawson Structure. MDPI. [Link]

  • Methoxymethyl ether. Wikipedia. [Link]

  • New Liquid Crystalline Pyridine Derivatives. Taylor & Francis. [Link]

  • Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening. RSC Publishing. [Link]

  • 3-Bromo-5-(3-methoxyphenoxy)pyridine. Hoffman Fine Chemicals. [Link]

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. [Link]

  • 3-Bromo-5-methoxypyridine. Chemsrc. [Link]

  • Preparation method of 6-bromine-2-pyridine methyl formate.
  • Synthetic method of 2-BOC-amido-3-hydroxy-5-bromopyridine.
  • Preparation of 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine. PrepChem.com. [Link]

  • An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3- carboxylic Acid. Chemical & Pharmaceutical Bulletin. [Link]

  • Synthetic method for 3-bromopyridine.
  • An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI). PMC - NIH. [Link]

  • Boron Trifluoride Mediated Cycloaddition of 3-Bromotetrazine and Silyl-Enol-Ethers: Synthesis of 3-Bromo-Pyridazines. ZORA. [Link]

  • 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. PMC. [Link]

  • Synthetic method for 3-bromopyridine.
  • Synthesis method of 3-bromo-5-methylpyridine. Eureka | Patsnap. [Link]

Sources

Experimental protocol for lithiation of 3-Bromo-5-(methoxymethoxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the regioselective lithiation of 3-Bromo-5-(methoxymethoxy)pyridine (1) . This scaffold is a critical building block in drug discovery, offering a "meta-meta" substitution pattern that is difficult to access via electrophilic aromatic substitution.

The core challenge in functionalizing (1) lies in the competition between Lithium-Halogen Exchange (Li/Br) and Directed Ortho Metalation (DoM) . While the methoxymethoxy (MOM) group is a potent directing group, this protocol demonstrates that under kinetically controlled conditions (


, THF), Li/Br exchange at the C3 position is the dominant pathway, occurring orders of magnitude faster than DoM.

This guide provides a validated workflow for generating the unstable 3-lithio-5-(methoxymethoxy)pyridine intermediate and trapping it with electrophiles, ensuring high yields and minimizing "halogen dance" side reactions.

Mechanistic Insight & Reaction Design

The Chemoselectivity Hierarchy

When treating substrate (1) with


-butyllithium (

-BuLi), two pathways are theoretically possible:
  • Li/Br Exchange (Path A): Attack at the bromine atom, generating butyl bromide and the C3-lithiated species. This is extremely fast (

    
    ) at low temperatures.
    
  • DoM (Path B): Deprotonation at C4 or C6, directed by the MOM oxygen.

Operational Reality: At


 in THF, Path A  is exclusive. The MOM group does not interfere with the exchange, nor does it direct the lithium to the C4 position (between substituents) provided the temperature is maintained. However, the resulting 3-pyridyl lithium species is thermally sensitive. Warming above 

can trigger dimerization or ring-opening.
Pathway Visualization

ReactionPathway SM 3-Bromo-5-(MOM)pyridine Intermediate 3-Lithio-5-(MOM)pyridine (Kinetic Product) SM->Intermediate Li/Br Exchange (Fast, Major) DoM_Side C4/C6 Lithiation (DoM Product) SM->DoM_Side Deprotonation (Slow, Minor) nBuLi + n-BuLi (-78°C, THF) Product 3-Functionalized-5-(MOM)pyridine Intermediate->Product + Electrophile (E+)

Figure 1: Kinetic dominance of Halogen-Lithium exchange over Directed Ortho Metalation.

Experimental Protocol

Reagents and Equipment
  • Substrate: this compound (dried under high vacuum for 2h).

  • Reagent:

    
    -Butyllithium (
    
    
    
    or
    
    
    in hexanes).[1] CRITICAL: Titrate before use using N-pivaloyl-o-toluidine or diphenylacetic acid.
  • Solvent: Tetrahydrofuran (THF), anhydrous (distilled from Na/Benzophenone or passed through activated alumina).

  • Electrophile:

    
    -Dimethylformamide (DMF), anhydrous (for aldehyde synthesis).
    
  • Apparatus: Flame-dried Schlenk flask, argon/nitrogen manifold, acetone/dry ice bath.

Step-by-Step Methodology

Step 1: System Preparation

  • Equip a 100 mL Schlenk flask with a magnetic stir bar and a rubber septum.

  • Flame-dry the flask under vacuum and backfill with Argon (repeat 3x).

  • Cool the flask to room temperature under positive Argon pressure.

Step 2: Solvation and Cooling

  • Charge the flask with This compound (

    
    , 
    
    
    
    ).
  • Add anhydrous THF (

    
    ) via syringe. The concentration should be 
    
    
    
    .
  • Submerge the flask in an acetone/dry ice bath and cool to

    
     . Allow 15 minutes for equilibration.
    

Step 3: Lithiation (The Critical Step)

  • Draw the titrated

    
    -BuLi  (
    
    
    
    ,
    
    
    ) into a syringe.
  • Add

    
    -BuLi dropwise  over 10 minutes, running the solution down the cold flask wall to precool it before it hits the reaction mixture.
    
    • Note: A color change (often yellow or orange) indicates the formation of the pyridyl lithium species.

  • Stir at

    
      for 30 to 45 minutes .
    
    • Caution: Do not exceed 60 minutes or warm the solution, as this risks decomposition.

Step 4: Electrophilic Trapping (Example: Formylation)

  • Add anhydrous DMF (

    
    , 
    
    
    
    ,
    
    
    ) dropwise at
    
    
    .
  • Stir at

    
     for 30 minutes.
    
  • Remove the cooling bath and allow the reaction to warm to

    
      over 30 minutes.
    

Step 5: Quench and Workup

  • Quench the reaction with saturated aqueous NH

    
    Cl  (
    
    
    
    ).
  • Dilute with Ethyl Acetate (

    
    ) and water (
    
    
    
    ).
  • Separate layers. Extract the aqueous layer with Ethyl Acetate (

    
    ).
    
  • Wash combined organics with Brine, dry over Na

    
    SO
    
    
    
    , and concentrate in vacuo.
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Data Analysis & Troubleshooting

Expected Yields & Electrophile Scope

The following table summarizes typical results using this protocol with various electrophiles.

ElectrophileProduct TypeEquivConditionsTypical YieldNotes
DMF Aldehyde2.0-78°C

0°C
75-85%Standard formylation.
B(OiPr)

Boronic Ester1.5-78°C

RT
65-75%Precursor for Suzuki Coupling.
I

Iodide1.1-78°C80-90%Dissolve I

in THF prior to addition.
CO

(g)
Carboxylic AcidExcess-78°C

RT
60-70%Bubble gas through solution; pH adjust carefully.
Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Low Conversion Wet THF or old

-BuLi.
Distill THF immediately before use; Titrate

-BuLi.
Complex Mixture / Tars Temperature spike during addition.Add

-BuLi slower; ensure internal temp stays < -70°C.
Dimer Formation Reaction warmed before quenching.Keep at -78°C until electrophile is fully added.
MOM Cleavage Acidic workup too strong.Use NH

Cl or phosphate buffer; avoid HCl during workup.

Workflow Visualization

The following diagram illustrates the physical setup and logical flow of the experiment to ensure safety and reproducibility.

ExperimentalSetup cluster_0 Phase 1: Preparation cluster_1 Phase 2: Lithiation (-78°C) cluster_2 Phase 3: Functionalization DryGlassware Flame Dry Schlenk (Argon Purge) SolventPrep Anhydrous THF (0.2M Concentration) DryGlassware->SolventPrep Cooling Cool to -78°C (Acetone/Dry Ice) SolventPrep->Cooling BuLiAdd Add n-BuLi Dropwise (Keep T < -70°C) Cooling->BuLiAdd Exchange Stir 30-45 min (Generate Li-Species) BuLiAdd->Exchange Trap Add Electrophile (e.g., DMF) Exchange->Trap Warm Warm to 0°C Trap->Warm Quench Quench (sat. NH4Cl) Warm->Quench

Figure 2: Operational workflow for the cryogenic lithiation process.

References

  • Lithiation of 3-Bromo-5-methoxypyridine (Analogous Substrate)

    • ChemicalBook Protocols. "Synthesis of 5-methoxy-pyridine-3-carbaldehyde."[2] Accessed Oct 2023.

  • General Pyridine Lithiation Methodology

    • Gros, P., & Fort, Y. (2002).[3] "Lithium-halogen exchange in 2-, 3- and 4-halopyridines." Journal of the Chemical Society, Perkin Transactions 1.

    • Demonstrates the kinetic preference for Br/Li exchange over DoM in bromopyridines.
  • Schlosser, M. (2005). "Organometallics in Synthesis: A Manual." Wiley.
  • Halogen Dance Mechanisms

    • Schnürch, M., et al. (2007). "Halogen Dance Reactions—A Review." Chemical Society Reviews.
    • Context for why low temperature is strictly required to prevent isomeriz

Sources

Troubleshooting & Optimization

Premature deprotection of MOM group during reaction

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Premature Deprotection of Methoxymethyl (MOM) Ether Status: Active Operator: Senior Application Scientist

Introduction: The "Trojan Horse" of Stability

The Methoxymethyl (MOM) ether is often selected for its robustness against strong bases, organolithiums, and oxidizing agents. However, its acetal nature (


) makes it inherently susceptible to specific electrophilic failure modes that often catch researchers off guard.

If you are reading this, you are likely experiencing premature deprotection —where the MOM group cleaves during a transformation intended for another part of the molecule. This guide deconstructs the causality of these failures, distinguishing between "hidden acidity" and Lewis-acid-mediated chelation.

Diagnostic Logic: Root Cause Analysis

Before attempting a fix, trace your reaction conditions through this logic gate to identify the specific failure mode.

MOM_Diagnostic Start Incident: MOM Group Loss Q1 Are Lewis Acids present? (TiCl4, BF3, TMSOTf, ZnBr2) Start->Q1 Q2 Is the reaction a Hydrogenation? (H2, Pd/C) Q1->Q2 No Res1 CAUSE: Chelation-Assisted Cleavage MOM oxygens coordinate to LA, triggering oxocarbenium formation. Q1->Res1 Yes Q3 Is the solvent/reagent acidic? Q2->Q3 No Res2 CAUSE: Catalyst Acidity Pd/C often contains trace HCl. Acidic surface + H2 cleaves acetals. Q2->Res2 Yes Res3 CAUSE: Hidden Proton Source (e.g., CHCl3 degrades to HCl, unbuffered Silica Gel, generated HX) Q3->Res3 Yes

Figure 1: Diagnostic decision tree for identifying the source of MOM instability.

Troubleshooting Specific Scenarios (Support Tickets)
Ticket #849: Cleavage during Lewis Acid Catalysis

User Issue: "I am performing a Mukaiyama aldol / Glycosylation using


 or 

. The C-C bond formed, but my MOM group fell off."

Technical Analysis: MOM ethers are acetals.[1][2] Strong Lewis Acids (LAs) coordinate to the ether oxygens. This coordination weakens the


 bond, facilitating the departure of the alcohol and the formation of a stabilized oxocarbenium ion. This is particularly rapid if the MOM group is in proximity to other coordinating groups (chelation effect).

Corrective Actions:

  • Temperature Control: Lewis acid chelation is reversible at low temperatures. Conduct the reaction at -78°C and quench before warming up.

  • Switch Lewis Acids: Hard Lewis acids (

    
    , 
    
    
    
    ) are notorious MOM cleavers. Switch to softer or lanthanide-based LAs like
    
    
    or
    
    
    , which are often too weak to cleave the acetal but strong enough to catalyze aldol reactions [1].
  • The "Titration" Method: If using

    
    , ensure you are not using a large excess. Pre-complex the substrate with a non-nucleophilic base (e.g., 2,6-di-tert-butylpyridine) to scavenge trace HCl generated by hydrolysis of the LA.
    
Ticket #203: Loss during Hydrogenation

User Issue: "I used


 and Pd/C to reduce an alkene. The alkene reduced, but the MOM ether also hydrolyzed."

Technical Analysis: While MOM is theoretically stable to hydrogenolysis (unlike Benzyl ethers), commercial Palladium on Carbon (Pd/C) is often acidic due to its preparation method. The combination of an acidic surface, protic solvent (often Methanol), and hydrogen atmosphere facilitates acetal hydrolysis.

Corrective Actions:

  • Catalyst Poisoning: Add a "poison" to the reaction mixture to neutralize surface acidity without killing hydrogenation activity.

    • Recommendation: Add 0.5 - 1.0 equiv of Pyridine or

      
        to the solvent system [2].
      
  • Solvent Swap: Avoid MeOH or EtOH if possible. Use EtOAc or THF , which cannot participate in solvolysis mechanisms.

  • Alternative Catalyst: Switch to Pd(OH)

    
     (Pearlman’s Catalyst) , but ensure the reaction medium remains strictly neutral.
    
Ticket #115: The "Phantom" Acid (Workup & Purification)

User Issue: "The reaction looked perfect on TLC, but after column chromatography, the MOM group was gone."

Technical Analysis: Silica gel is naturally acidic (pH ~4-5). For acid-sensitive acetals like MOM, the time spent on the column is sufficient for hydrolysis, especially if the eluent contains trace moisture or protic solvents.

Corrective Actions:

  • Buffer the Silica: Pre-wash the silica gel column with 1% Triethylamine (

    
    ) in Hexanes before loading your sample.
    
  • Solvent QC: Check Chloroform (

    
    ) for acidity. Over time, 
    
    
    
    decomposes to Phosgene and HCl. Filter solvents through basic alumina or use Amylene-stabilized grades.
Mechanistic Visualization

Understanding the failure requires visualizing the Oxocarbenium Ion Pathway . This is the "point of no return" for the MOM group.

MOM_Mechanism Step1 MOM Ether (R-O-CH2-OMe) Step2 Coordination/Protonation (H+ or LA binds to Oxygen) Step1->Step2 + H+/LA Step3 Transition State (C-O bond weakening) Step2->Step3 Step4 Oxocarbenium Ion ([CH2=OMe]+) Step3->Step4 - ROH (Leaving Group) Step5 Hydrolysis (Release of ROH + CH2O) Step4->Step5 + H2O

Figure 2: The acid-catalyzed cleavage pathway. Once the Oxocarbenium ion forms, the protecting group is lost.

Experimental Protocols
Protocol A: The "MOM Stress Test" (Self-Validating System)

Use this small-scale screen before committing your entire batch to a reaction involving Lewis Acids.

  • Preparation: Dissolve 10 mg of your MOM-protected substrate in 0.5 mL of the intended anhydrous solvent.

  • Standard: Take a 50 µL aliquot for TLC/LC-MS baseline.

  • Challenge: Add the Lewis Acid (or Reagent) at the intended temperature (e.g., -78°C).

  • Monitoring:

    • Aliquot 1: Quench immediately (t=0) into Sat.

      
      .
      
    • Aliquot 2: Quench after 1 hour.

  • Validation: If Aliquot 1 shows deprotection, the Lewis Acid is too strong (instant chelation). If only Aliquot 2 shows deprotection, it is a kinetic issue (lower temp or shorter time may save it).

Protocol B: Buffered Hydrogenation (Preventative)
  • Setup: Flame-dry the reaction flask.

  • Solvent: Use anhydrous EtOAc or THF. If MeOH is required for solubility, add Pyridine (10 µL per mmol of substrate) .

  • Catalyst: Add 10 wt% Pd/C.

  • Execution: Purge with

    
    . Monitor strictly.
    
  • Workup: Filter through Celite. Do not wash with dilute acid. Concentrate immediately.

Stability Data Matrix
Reagent ClassSpecific ReagentMOM StabilityNotes
Bases ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

Stable Completely inert to basic hydrolysis.
Nucleophiles

Stable Stable unless strong chelating groups are adjacent.
Oxidizers

Stable Stable to most oxidants; unstable to reactive radicals.
Protic Acids

Unstable Cleaves rapidly (pH < 4).
Lewis Acids

Unstable Cleaves via coordination; requires low temp (-78°C) to survive.
Lewis Acids

Conditional Often stable at low temperatures.
Reducing Agents

Stable Inert to hydride reduction.
Reducing Agents

Conditional Can cleave if DIBAL acts as a Lewis Acid (solvent dependent).
FAQ

Q: Can I use TMSI (Trimethylsilyl iodide) in the presence of MOM? A: No. TMSI is a potent ether cleaving reagent. It will cleave the MOM group rapidly under neutral conditions via a silyl-assisted mechanism [3].[3]

Q: I need to remove a TBS group in the presence of MOM. TBAF is not working. Can I use acid? A: Using acid (HCl/MeOH) risks cleaving the MOM. Instead, try TBAF buffered with Acetic Acid (1:1 ratio) or use HF·Pyridine buffered with excess pyridine. This keeps the pH range near 4-5, which silyl groups hate but MOM groups can usually tolerate for short periods.

Q: Why does my MOM group fall off during Grignard reactions? A: This is rare but happens if the Mg acts as a Lewis Acid. This usually indicates high temperatures (refluxing ether/THF). Keep the Grignard reaction at 0°C or room temperature.

References
  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999.[2]

  • Sajiki, H. "Selective inhibition of benzyl ether hydrogenolysis with Pd/C-pyridine catalyst." Tetrahedron Lett.1995 , 36, 3465.

  • Jung, M. E.; Lyster, M. A. "Quantitative dealkylation of alkyl ethers via treatment with trimethylsilyl iodide. A new method for ether hydrolysis." J. Org.[2] Chem.1977 , 42, 3761.

Sources

Optimizing catalyst loading for Suzuki coupling of pyridyl bromides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Catalyst Loading & Troubleshooting Heterocycle Couplings

Status: Active | Ticket ID: SC-PYR-001 | Lead Scientist: Dr. A. Vance[1][2]

Executive Summary & Diagnostic Triage

The Challenge: Coupling pyridyl bromides (especially 2-pyridyl systems) presents a "perfect storm" of catalytic challenges. The pyridine nitrogen is a strong Lewis base that can coordinate to the Palladium (Pd) center, creating an off-cycle resting state that poisons the catalyst. Simultaneously, electron-deficient pyridyl boronic acids are notoriously prone to protodeboronation, destroying your nucleophile before it can react.[2]

The Goal: To lower catalyst loading (target <0.5 mol%) while maintaining conversion. This requires shifting the equilibrium away from the dormant Pd-Pyridine complex and towards the active catalytic cycle.

Diagnostic Workflow

Use this decision tree to identify the root cause of your failure before attempting to optimize loading.

TroubleshootingTree Start START: Analyze Crude LCMS Q1 Is the Pyridyl Bromide consumed? Start->Q1 Stalled Reaction Stalled (High SM remaining) Q1->Stalled No Consumed Bromide Consumed but Low Product Yield Q1->Consumed Yes CheckCat Issue: Catalyst Poisoning or Oxidative Addition Failure Stalled->CheckCat Sol1 Action: Switch to Bulky Ligands (XPhos, PEPPSI) CheckCat->Sol1 Q2 Is the Boronic Acid intact? Consumed->Q2 Deboron Boronic Acid Missing (Protodeboronation) Q2->Deboron No (Decomposed) Homo Homocoupling Detected Q2->Homo Yes (Excess used) Sol2 Action: Switch to MIDA Boronate or Slow Addition Deboron->Sol2 Sol3 Action: Degas solvents, Reduce Oxidant Homo->Sol3

Figure 1: Diagnostic logic for identifying failure modes in pyridine cross-couplings.[1][2]

Technical Deep Dive: The "Stalled" Reaction

Symptom: You observe <10% conversion. Adding more catalyst helps slightly, but the reaction dies quickly.

Mechanism of Failure: Catalyst Sequestration

In standard couplings, Pd(0) undergoes oxidative addition to the aryl halide. However, pyridines possess a lone pair on the nitrogen. If your ligand is not sterically bulky enough, the pyridine substrate will bind to the Pd center, forming a stable, unreactive complex (Pd-N coordination). This removes the catalyst from the cycle, requiring high loadings (5-10 mol%) to compensate.[2]

The Solution: Steric Bulk & Precatalysts

To optimize loading down to <0.5 mol%, you must use ligands that physically block the pyridine nitrogen from coordinating to the Pd, while still allowing the oxidative addition of the C-Br bond.

Recommended Catalyst Systems
Catalyst ClassSpecific RecommendationWhy it WorksOptimal Loading Target
Buchwald G3/G4 XPhos Pd G4 or RuPhos Pd G4 The biaryl backbone provides immense steric bulk, preventing N-coordination.[2] The G4 precatalyst ensures rapid activation at low temperatures. [1, 2]0.05 – 0.5 mol%
Pd-NHC Pd-PEPPSI-IPr The "Throw-Away" pyridine ligand stabilizes the precatalyst but is easily displaced by the bulky NHC ligand (IPr), creating a highly active species that resists poisoning.[2] [3, 4]0.1 – 1.0 mol%
Bis-Phosphine Pd(dtbpf)Cl₂ Large bite angle and steric bulk of the ferrocenyl ligand facilitates reductive elimination and prevents inhibition.[2]0.5 – 2.0 mol%

Technical Deep Dive: The "Disappearing Nucleophile"

Symptom: The halide remains, but the boronic acid has converted to the protonated heterocycle (e.g., pyridine).

Mechanism: Protodeboronation

2-Pyridyl boronic acids are zwitterionic.[1][2][3][4] Under neutral or aqueous basic conditions, the C-B bond hydrolyzes rapidly. This mechanism is often faster than the transmetallation step in the catalytic cycle. [5, 6]

Corrective Protocol: "Slow-Release" Strategy

Do not add the unstable boronic acid all at once.[1][2] Use a syringe pump or a protected boronate.[2]

Protocol A: MIDA Boronates

  • Reagent: Use 2-pyridyl MIDA boronate instead of the free acid.

  • Solvent: Anhydrous Dioxane or Toluene.[2]

  • Base: K₃PO₄ (anhydrous).[1][2]

  • Mechanism: The MIDA ester hydrolyzes slowly, releasing the active boronic acid at a rate that matches the catalytic turnover, keeping the concentration of free acid low (minimizing decomposition).

Protocol B: Anhydrous/Slow Addition If you must use the boronic acid:

  • Dissolve the boronic acid in the reaction solvent.

  • Add the solution dropwise to the reaction mixture (containing Catalyst + Halide + Base) over 1-2 hours at reaction temperature.

Optimization Protocol: The "Loading Ladder"

Objective: Systematically reduce catalyst loading from 5 mol% to the limit of failure (LOF).

Prerequisite: You must have a "hit" condition (e.g., >80% yield at 5 mol%).[2]

Step-by-Step Workflow

Step 1: Determine the Turnover Frequency (TOF) Ceiling Run the reaction at 1 mol% loading with XPhos Pd G4 .

  • Sampling: Take aliquots at 5 min, 15 min, 30 min, and 1 hour.

  • Analysis: Plot Conversion vs. Time.[2]

  • Interpretation: If the reaction reaches >50% conversion in <15 mins, your catalyst is highly active, and loading can be dropped significantly.

Step 2: The Logarithmic Screen (HTE) Set up 4 parallel vials with your optimized solvent/base system.[2]

  • Vial A: 1.0 mol%

  • Vial B: 0.25 mol%

  • Vial C: 0.05 mol%

  • Vial D: 0.01 mol%

Step 3: Visualizing the Catalytic Cycle & Inhibition Understanding where the cycle breaks is key. The diagram below illustrates the competition between the productive cycle and the pyridine poisoning pathway.

CatalyticCycle Pd0 Active Pd(0) L-Pd OxAdd Oxidative Addition (L-Pd-Ar-Br) Pd0->OxAdd + Ar-Br Poison OFF-CYCLE RESTING STATE (Pd-Pyridine Complex) Pd0->Poison + Pyridine (Low Steric Ligand) TransMet Transmetallation (L-Pd-Ar-Ar') OxAdd->TransMet + Ar'-B(OH)2 + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Poison->Pd0 Heat / Bulk

Figure 2: The catalytic cycle showing the "Off-Cycle" trap where pyridine coordinates to Pd.[1][2]

Frequently Asked Questions (FAQ)

Q: Why does my reaction turn black immediately? A: Immediate black precipitation indicates "Pd black" formation.[2] This means your ligand is dissociating from the metal, or the precatalyst is decomposing before entering the cycle.

  • Fix: Switch to a more stable precatalyst (e.g., Pd-PEPPSI-IPr ) or increase the Ligand:Metal ratio to 2:1.[1][2]

Q: Can I use Pd(PPh₃)₄ for these couplings? A: Avoid it. Triphenylphosphine is not bulky enough to prevent pyridine coordination, and it is prone to oxidation.[2] For pyridyl bromides, PPh₃ often requires 5-10 mol% loading, whereas Gen-3/4 Buchwald catalysts can work at 0.1 mol%.[1][2] [1, 7]

Q: How do I remove residual Palladium from the product? A: Pyridines love to hold onto Pd. Standard Celite filtration is often insufficient.[2]

  • Fix: Treat the crude organic layer with a metal scavenger (e.g., SiliaMetS® Thiol or DMT ) for 2 hours at 50°C before filtration.[2]

References

  • Buchwald, S. L., et al. (2013).[2] Palladium-Catalyzed Cross-Coupling Reactions with Buchwald Precatalysts. Chemical Science.

  • Sigma-Aldrich. (2021).[1][2] G3 and G4 Buchwald Precatalysts. Technical Bulletin.

  • Organ, M. G., et al. (2006).[2] Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling. Chemistry - A European Journal.[2] [2]

  • Valente, C., et al. (2012).[2] The Development of PEPPSI Catalysts. Angewandte Chemie International Edition. [1][2]

  • Lloyd-Jones, G. C., et al. (2016).[2] Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society.[5] [2]

  • Burke, M. D., et al. (2007).[2] Slow Release of Unstable Boronic Acids from MIDA Boronates. Journal of the American Chemical Society.[5]

  • Mettler Toledo. (2024).[1][2] Suzuki Cross-Coupling Reactions Mechanisms & Kinetics.

Sources

Effect of base and solvent on Suzuki-Miyaura reactions of pyridines

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Navigating the Effects of Base and Solvent

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving pyridine substrates. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a foundational understanding of the critical interplay between bases, solvents, and the unique challenges posed by nitrogen-containing heterocycles. Pyridine rings are ubiquitous in pharmaceuticals, yet their successful incorporation via cross-coupling is often far from trivial. This guide is structured to address the most common points of failure and to empower you to rationally design and troubleshoot your experiments.

The electron-deficient nature of the pyridine ring and the Lewis basicity of the nitrogen atom introduce specific mechanistic hurdles, such as catalyst inhibition and a high propensity for protodeboronation of the organoboron partner.[1][2][3] Mastering the selection of the base and solvent system is paramount to overcoming these challenges.

Troubleshooting Guide: Common Problems & Solutions

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My reaction has stalled or resulted in a very low yield. What are the most common culprits related to the base and solvent?

A1: Low or incomplete conversion in pyridine Suzuki couplings is a frequent issue. Before undertaking extensive optimization, verify these fundamental parameters:

  • Inadequate Degassing: The active Pd(0) catalyst is highly sensitive to oxygen.[1][4] The presence of oxygen can lead to catalyst deactivation and promote undesirable side reactions like the homocoupling of your boronic acid.[1][4][5]

    • Solution: Ensure all solvents are rigorously degassed before use by sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes or by using a minimum of three freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the entire reaction setup and duration.[1]

  • Poor Base Quality or Selection: The base is not merely an additive; it is a key reagent in the catalytic cycle, required to activate the boronic acid for transmetalation.[6][7]

    • Cause 1: Ineffective Base. Weak bases may not be sufficient to form the reactive boronate species, especially with electron-deficient pyridyl boronic acids.

    • Solution 1: Switch to a more effective base. For pyridine substrates, potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often excellent starting points, providing a good balance of reactivity without causing excessive side reactions.[1][7]

    • Cause 2: Poor Base Physicality. If the base is not anhydrous and finely ground, its effective concentration and reactivity in the organic solvent will be low.[1]

    • Solution 2: Use a fresh bottle of base or dry it thoroughly in an oven. Grind the base to a fine powder with a mortar and pestle before adding it to the reaction to maximize its surface area.[1]

  • Suboptimal Solvent Choice: The solvent system dictates the solubility of your reagents, particularly the inorganic base. Poor solubility can starve the reaction.

    • Solution: While a single solvent can work, a biphasic system, such as 1,4-dioxane/water or Toluene/water, often enhances performance.[8][9] The aqueous phase helps to dissolve the base, facilitating the formation of the active boronate species at the phase interface. However, be mindful that excess water can accelerate protodeboronation.[8][10] A solvent screen is often necessary.

Q2: I'm observing a significant amount of the deborylated pyridine byproduct. How can I prevent protodeboronation?

A2: Protodeboronation is the proton-mediated cleavage of the C-B bond and is arguably the most significant side reaction for pyridine boronic acids, especially 2-pyridyl derivatives.[11][12][13] The pyridine nitrogen can facilitate this process, making these substrates particularly unstable.[13]

  • Mechanism: Both acidic and basic conditions can promote this side reaction, often accelerated by water.[10][11] The mechanism can involve the formation of a zwitterionic species in basic heteroaromatic boronic acids, which is prone to rapid fragmentation.[13]

  • Mitigation Strategies:

    • Use a Milder Base: While a base is necessary, extremely strong bases like hydroxides (NaOH, KOH) can aggressively promote protodeboronation. Using K₃PO₄ or even weaker carbonate bases can often provide a better outcome.[14]

    • Minimize Water: While a small amount of water can be beneficial (see Q1), excess water provides a ready source of protons. If using an aqueous solvent mixture, try reducing the water ratio (e.g., from 4:1 dioxane/water to 9:1).[9] In some cases, strictly anhydrous conditions with a highly soluble organic base may be required.

    • Use a More Stable Boron Reagent: Boronic acids are the most susceptible to this pathway. Consider using more stable alternatives which "slowly release" the boronic acid in situ.

      • Pinacol Boronate Esters (Bpin): More stable than the corresponding boronic acids and a common choice.[5]

      • MIDA Boronate Esters: These are highly stable, air-tolerant solids that hydrolyze under mild basic conditions to slowly release the boronic acid, keeping its ambient concentration low and minimizing decomposition.[13][15]

      • Organotrifluoroborates (e.g., K[R-BF₃]): These are also highly stable salts that release the boronic acid under the reaction conditions.

Q3: My catalyst turns black and the reaction stops. Is the pyridine killing my catalyst?

A3: Yes, this is a distinct possibility. The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center.[1] This coordination can inhibit the catalyst by blocking sites needed for oxidative addition or other key steps in the catalytic cycle, effectively poisoning it.

  • Solution: Ligand Choice is Key. The standard solution is to use a ligand that can compete effectively with the pyridine substrate.

    • Bulky, Electron-Rich Ligands: Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or bulky N-heterocyclic carbenes (NHCs) are essential.[1][16] Their steric bulk creates a protective pocket around the palladium center, disfavoring coordination from the pyridine nitrogen, while their strong electron-donating ability accelerates the rate-limiting oxidative addition and subsequent reductive elimination steps.[16] Standard ligands like triphenylphosphine (PPh₃) are often ineffective for these challenging substrates.[1]

Frequently Asked Questions (FAQs)

This section provides answers to broader, conceptual questions about reaction design.

Q4: How do I rationally select a base for my pyridine Suzuki coupling?

A4: The primary role of the base is to react with the boronic acid (or its ester) to form a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which is the active species in the transmetalation step.[6][7] The choice is a balance between sufficient reactivity and minimizing side reactions.

Base Type Examples Strength (pKa of Conj. Acid) Typical Application & Comments
Phosphates K₃PO₄~12.3Excellent starting point for pyridines. Moderately strong, often effective where carbonates fail, and generally less harsh than hydroxides.[1]
Carbonates Cs₂CO₃, K₂CO₃, Na₂CO₃~10.3Cesium carbonate is stronger and more soluble in organic solvents, often highly effective. K₂CO₃ is a good, milder alternative.[7][17]
Hydroxides Ba(OH)₂, NaOH, KOH>14Very strong bases. Can be effective but carry a high risk of promoting protodeboronation and other side reactions. Use with caution.[18]
Fluorides KF, CsF~3.2Milder bases. Their efficacy is often attributed to the formation of highly reactive trifluoroborate species in situ. Can be effective in specific cases.[12]

Recommendation: Start by screening K₃PO₄ and Cs₂CO₃.

Q5: What is the best solvent system? Should I always use water?

A5: There is no single "best" solvent system; the optimal choice is substrate-dependent. The goal is to adequately dissolve all components at the reaction temperature.

Solvent Properties Typical Use & Comments
1,4-Dioxane Aprotic, polar etherVery common. Often used in a mixture with water (e.g., 4:1 or 5:1 ratio) to help dissolve the inorganic base.[8][19]
Toluene Aprotic, non-polarGood for higher temperature reactions. Also frequently used in aqueous biphasic systems.[8]
Tetrahydrofuran (THF) Aprotic, polar etherLower boiling point than dioxane. Can be a good choice for reactions that are sensitive to high temperatures.[20]
Alcohols (e.g., IPA, EtOH) ProticCan be effective solvents and may facilitate transmetalation, but also increase the risk of protodeboronation due to their protic nature.[15][20]

The Role of Water: The addition of water is often beneficial as it dramatically increases the solubility of inorganic bases like K₃PO₄ and can facilitate the formation of Pd-OH species that are highly active in the transmetalation step.[8][21] However, as a proton source, it is a primary driver of protodeboronation.[10]

Recommendation: Begin with a 4:1 or 5:1 mixture of 1,4-dioxane/water. If protodeboronation is severe, screen other solvents or move to anhydrous conditions.[8][22]

Visualized Workflows & Mechanisms
The Suzuki-Miyaura Catalytic Cycle

The diagram below illustrates the fundamental steps of the reaction, highlighting the critical role of the base in activating the boronic acid for the transmetalation step.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle cluster_base Base Activation Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_halide Ar-Pd(II)-X(L)₂ OxAdd->PdII_halide Transmetal Transmetalation PdII_halide->Transmetal PdII_diaryl Ar-Pd(II)-Py(L)₂ Transmetal->PdII_diaryl RedElim Reductive Elimination PdII_diaryl->RedElim RedElim->Pd0 Product Ar-Py (Product) RedElim->Product Boronic Py-B(OH)₂ Boronate [Py-B(OH)₃]⁻ (Activated Boronate) Boronic->Boronate Base Base (e.g., K₃PO₄) Base->Boronate Boronate->Transmetal Py group transfer

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Troubleshooting Workflow for Low Yield

Use this decision tree to diagnose and solve common issues with your pyridine Suzuki-Miyaura coupling reactions.

Troubleshooting_Workflow start Low / No Yield reagents Step 1: Verify Reagents start->reagents reagents_q Boronic Acid Fresh? Solvents Anhydrous/Degassed? Base Finely Ground? reagents->reagents_q action_reagents Action: - Use fresh reagents - Use boronate ester (MIDA/pinacol) - Rigorously degas solvents reagents_q->action_reagents Yes conditions Step 2: Screen Conditions reagents_q->conditions No success Problem Solved action_reagents->success conditions_q Is Protodeboronation an issue? Is Base/Solvent optimal? conditions->conditions_q action_conditions Action: - Screen Bases (K₃PO₄, Cs₂CO₃) - Screen Solvents (Dioxane/H₂O, Toluene) - Adjust Temperature conditions_q->action_conditions Yes catalyst Step 3: Check Catalyst System conditions_q->catalyst No action_conditions->success catalyst_q Using appropriate ligand? (e.g., PPh₃ vs. XPhos) catalyst->catalyst_q action_catalyst Action: - Switch to bulky, electron-rich  ligand (SPhos, XPhos, etc.) - Increase catalyst loading catalyst_q->action_catalyst No catalyst_q->success Yes action_catalyst->success

Caption: A logical workflow to diagnose and solve common reaction issues.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Pyridyl Bromide

This protocol is a representative starting point and should be optimized for specific substrates.

Materials:

  • Pyridyl halide (e.g., 2-bromopyridine, 1.0 mmol, 1.0 equiv)

  • Aryl boronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd)

  • Ligand (e.g., SPhos, 0.025 mmol, 2.5 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv), finely ground

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v, 5 mL)

Procedure:

  • To a flame-dried Schlenk tube or reaction vial containing a magnetic stir bar, add the pyridyl halide, aryl boronic acid, palladium precatalyst, ligand, and base.

  • Seal the vessel with a rubber septum.

  • Evacuate the vessel and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Via syringe, add the degassed solvent mixture (4 mL of 1,4-dioxane and 1 mL of water).

  • Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (e.g., 80-100 °C).

  • Stir the reaction vigorously for the specified time (e.g., 12-24 hours), monitoring progress by TLC, LC-MS, or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Protocol 2: Parallel Screening of Bases and Solvents

This workflow allows for the efficient optimization of reaction conditions using small-scale reactions in parallel.

  • Preparation: Prepare stock solutions of your pyridyl halide and aryl boronic acid in a suitable solvent (e.g., dioxane) to ensure accurate dispensing.

  • Reaction Setup:

    • In an array of reaction vials (e.g., in a 24-well plate), dispense the pre-weighed bases to be screened (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃).

    • Under an inert atmosphere, add the stock solution containing the pyridyl halide and aryl boronic acid to each vial.

    • Add the palladium precatalyst and ligand combination to each vial (can be done via a separate stock solution).

    • Add the specific solvent or solvent mixture to be tested in each vial.

  • Execution: Seal the vial plate securely. Place it on a heated stirring block at the desired temperature for a set time (e.g., 12 hours).

  • Analysis: After cooling, take a small, measured aliquot from each reaction. Dilute the aliquots and analyze by LC-MS or GC-MS to determine the percent conversion to the product. This allows for a direct comparison of the effectiveness of each condition set, guiding larger-scale reactions.[4]

References
  • Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis. Benchchem.
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals.
  • Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1. Books.
  • Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids. Benchchem.
  • Application Notes and Protocols for Suzuki Cross-Coupling Reactions Utilizing Pyridine Ligands. Benchchem.
  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. Benchchem.
  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate.
  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews (RSC Publishing).
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC.
  • Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Schroeder Group - Illinois.
  • A Comparative Study of Bases in Suzuki Reactions of 2-Bromo-4-methylpyridine. Benchchem.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.).
  • Role of a base in Suzuki-Miyaura reaction | Request PDF. ResearchGate.
  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate.
  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation | Journal of the American Chemical Society. (n.d.).
  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES.
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate.
  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. (n.d.).
  • Help needed with unreproducible Suzuki coupling : r/Chempros. Reddit.
  • Protodeboronation. Wikipedia.
  • The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. PubMed.
  • A General Solution for the 2-Pyridyl Problem. PMC - NIH.
  • (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate.

Sources

Purification strategies for removing palladium catalyst residues

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Palladium Removal Strategies

Topic: Role: Senior Application Scientist Status: Online | Reference ID: Pd-PUR-001

Diagnostic Hub: Initial Assessment

Before initiating a purification protocol, you must characterize the nature of your palladium (Pd) residue. Blindly applying a scavenger often leads to yield loss or inefficient removal.

The "State of Palladium" Decision Matrix Use this workflow to select your primary purification strategy.

Pd_Decision_Tree Start Reaction Mixture Analysis State Is the Pd Colloidal (Black particles)? Start->State Filtration Step 1: Celite/Membrane Filtration State->Filtration Yes Soluble Pd is Homogeneous/Soluble State->Soluble No Filtration->Soluble Residual Pd > Limits API_Check Does API contain chelators? (Pyridines, Thiols, Amines) Soluble->API_Check Strat_Carbon Strategy A: Activated Carbon (High Surface Area Adsorption) API_Check->Strat_Carbon Yes (Weak Chelation) Strat_Scavenger Strategy B: Functionalized Silica/Resin (Chemisorption) API_Check->Strat_Scavenger No (Non-coordinating API) Strat_Cryst Strategy C: Crystallization + Additives (TMT/NAC) API_Check->Strat_Cryst Yes (Strong Chelation)

Figure 1: Decision matrix for selecting a Pd removal strategy based on physical state and API chemistry.

Troubleshooting Workflows & Protocols

Scenario A: "My Solid-Supported Scavenger Isn't Working"

Context: You are using functionalized silica (e.g., SiliaMetS®) or resin (e.g., MP-TMT) but Pd levels remain above ICH Q3D limits (typically <10 ppm for oral).

Root Cause Analysis:

  • Kinetic Limitation: Pd complexation with the scavenger is slower than expected due to steric bulk or low temperature.

  • Thermodynamic Competition: The solvent (e.g., DMSO, DMF) or the API itself is competing with the scavenger for the Pd metal center.

  • Oxidation State Mismatch: You are using a scavenger optimized for Pd(II) (e.g., Thiol) on a Pd(0) species, or vice versa.

Optimization Protocol (The "4-Parameter" Check):

ParameterRecommendationMechanism
Stoichiometry Start at 4–8 equiv relative to residual Pd (not catalyst loading).Drives the equilibrium toward the Scavenger-Pd complex.
Temperature Increase to 40–60°C .Overcomes activation energy barriers for ligand exchange.
Time Extend from 1h to 4–16h .Scavenging is a heterogeneous process; diffusion into pores takes time.
Solvent Avoid coordinating solvents (THF, DMF) if possible.Reduces competition. If unavoidable, increase equivalents.

Standard Operating Procedure (Batch Mode):

  • Determine residual Pd concentration via ICP-MS.[1]

  • Add 4 equivalents of Thiol- or TMT-functionalized silica (relative to residual Pd).

  • Agitate (do not stir with a magnetic bar, which grinds the beads) at 50°C for 4 hours .

  • Filter through a 0.45 µm membrane (crucial to remove fine scavenger particles that carry Pd).

  • Re-analyze.[2][3][4]

Expert Insight: For Pd(0) species (common in Suzuki/Heck couplings), TMT (Trimercaptotriazine) or TAAcOH (Triaminetetraacetic acid) ligands are often superior to simple Thiols due to their multidentate "claw" effect.

Scenario B: "Activated Carbon is Reducing My Yield"

Context: You are using charcoal (e.g., Darco KB, Shirasagi) but losing API along with the metal.

Root Cause: Non-specific binding. Activated carbon adsorbs via physisorption (Van der Waals forces), which can trap hydrophobic APIs.

Troubleshooting Guide:

  • Question: Are you using the right carbon type?

    • Solution: Switch to a chemically selective carbon (e.g., Osaka Gas Shirasagi ANOX or CUNO ZetaCarbon ). These are modified to target heavy metals specifically rather than just organic impurities.

  • Question: Is your filtration efficient?

    • Solution: Carbon fines can pass through standard filters, carrying Pd back into the filtrate. Use a Celite pad or a depth filter (e.g., 0.2 µm) for the final polish.

  • Question: Is the adsorption competitive?

    • Solution: Perform the carbon treatment at elevated temperatures (50°C) . Unlike gas-phase adsorption, liquid-phase metal adsorption on carbon often improves with heat due to increased diffusion rates and pore accessibility.

Scenario C: "I Cannot Use Chromatography or Scavengers"

Context: Late-stage API where silica/carbon is prohibited or ineffective. You must rely on Crystallization.

Protocol: Chelation-Assisted Crystallization This method uses a "sacrificial" ligand to keep Pd in the mother liquor while the API crystallizes.

  • Dissolve crude API in the crystallization solvent.

  • Add Additive: Introduce N-Acetylcysteine (NAC) or TMT (free ligand) at 5–10 wt% relative to the API.

  • Heat to solubilize and allow ligand exchange (1–2 hours).

  • Cool slowly to induce crystallization.

  • Wash: The Pd-NAC or Pd-TMT complex is highly soluble in polar organic solvents and will wash away with the mother liquor.

Warning: Ensure the additive itself does not co-crystallize. NAC is water-soluble; TMT has low solubility in acidic media.

Frequently Asked Questions (Deep Dive)

Q1: My API contains a pyridine/thiol moiety. Why are scavengers failing? A: Your API is acting as a ligand, tightly binding the Pd.

  • Fix: You need a scavenger with a significantly higher binding constant (

    
    ) than your API.
    
  • Recommendation: Switch to DMT (Dimercaptotriazine) or Thiourea functionalized scavengers. These have exceptionally high affinity for Pd. Alternatively, add a small amount of acid (if API stability permits) to protonate the API's basic nitrogens, releasing the Pd.

Q2: How do I handle "Colloidal Palladium"? A: Colloidal Pd (nanoparticles) behaves differently than soluble Pd(II) complexes. It often passes through silica plugs.

  • Fix: Use Activated Carbon first.[4] Carbon is excellent at physically trapping nanoparticles. Follow this with a Celite filtration or a 0.2 µm membrane filter . Chemical scavengers are less effective on neutral metal nanoparticles unless they are oxidative.

Q3: What are the regulatory limits I need to hit? A: Refer to ICH Q3D Guidelines .

  • Class 2B Element: Palladium.[2][3][5][6][7][8]

  • Oral PDE (Permitted Daily Exposure): 100 µ g/day .[9]

  • Calculation: If max daily dose is 10g, limit is 10 ppm. If dose is 1g, limit is 100 ppm. (Always aim for <10 ppm to be safe).

References

  • ICH Q3D Guideline for Elemental Impurities . International Council for Harmonisation. (2019).

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.

  • SiliCycle Inc. (2023).[10] SiliaMetS® Metal Scavengers User Guide. SiliCycle Technical Documentation.

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205.

  • Biotage AB. (2022). Strategies for Metal Scavenging. Biotage Application Notes.

Sources

MOM-Guard: Technical Support for Methoxymethyl Ether Stability

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Agent: Senior Application Scientist Subject: Troubleshooting Unexpected MOM Ether Cleavage by Lewis Acids

The Core Issue: Why did my "stable" protecting group vanish?

Root Cause Analysis: MOM (Methoxymethyl) ethers are textbook-defined as stable to base and mild acid. However, in the context of Lewis Acid (LA) catalysis, they suffer from a specific vulnerability: Chelation-Assisted Ionization.

While a proton (


) attacks the most basic site (often the ether oxygen), strong Lewis Acids (especially oxophilic ones like 

,

, and

) coordinate to the oxygen atoms. If the substrate contains a neighboring coordination site (like a carbonyl, another ether, or the MOM's own second oxygen), the Lewis Acid can form a stable chelate. This coordination dramatically lengthens the

bond, lowering the energy barrier for the formation of an oxocarbenium ion, which is then rapidly quenched by even weak nucleophiles (like the chloride from the Lewis acid itself).
Mechanism of Failure (Visualization)

MOM_Cleavage Fig 1. Mechanism of Lewis Acid-mediated MOM cleavage via oxocarbenium formation. Substrate MOM-Protected Substrate Complex Chelated Intermediate Substrate->Complex Coordination LA Lewis Acid (e.g., TiCl4) LA->Complex Ion Oxocarbenium Ion Complex->Ion C-O Bond Scission (Rate Limiting) Cleaved Deprotected Alcohol Ion->Cleaved Hydrolysis/Workup Byproduct MOM-X Byproduct Ion->Byproduct Nucleophilic Attack

Troubleshooting Tickets (FAQs)
Ticket #101: The "Titanium Trap" in Aldol Reactions

User Issue: "I attempted a Mukaiyama aldol reaction using


 at -78°C. The aldol worked, but my MOM protection on a nearby hydroxyl group was stripped off."

Diagnosis: Titanium(IV) chloride (


) is a "hard" Lewis acid with extreme affinity for oxygen. It is notorious for cleaving MOM ethers, particularly if the MOM group can form a 5- or 6-membered chelate with the aldehyde or the newly formed alkoxide. The high concentration of chloride ions (

) acts as a nucleophile to irreversibly trap the methoxymethyl cation as MOM-Cl (a carcinogen) or degrade it.

Corrective Actions:

  • Swap the Lewis Acid: Switch to

    
     or a lanthanide triflate (
    
    
    
    ). These are often milder and less prone to multi-site chelation than
    
    
    .
  • Temperature Control: Ensure the reaction is quenched at -78°C. Warming to 0°C with

    
     present is a guaranteed deprotection method.
    
  • Alternative Titanium Source: If Titanium is required for stereocontrol, use

    
     or a non-chlorinated titanocene. The absence of the chloride nucleophile reduces the rate of irreversible cleavage.
    
Ticket #102: The "Boron Betrayal" (Nucleophile Assistance)

User Issue: "I used


 for a glycosylation. My MOM groups are usually stable to this, but this time they fell off."

Diagnosis:


 is generally MOM-compatible unless a nucleophile is present. Did your reaction mixture contain thiols, sulfides, or excess alcohols? The combination of a Lewis Acid + Thiol is a standard, high-yield method for intentionally removing MOM groups (e.g., the breakdown of the oxocarbenium ion by the thiol drives the equilibrium).

Corrective Actions:

  • Scavenge Nucleophiles: Ensure solvents are strictly anhydrous and free of thiol contaminants.

  • Buffer the System: Add a "Proton Sponge" (1,8-Bis(dimethylamino)naphthalene) or 2,6-di-tert-butylpyridine to the reaction. This neutralizes any adventitious Brønsted acid (

    
    ) generated by the hydrolysis of 
    
    
    
    , which often catalyzes the cleavage autocatalytically.
Ticket #103: Chelation-Controlled Cleavage

User Issue: "My molecule has two MOM groups. Only the one next to my ketone was cleaved by


."

Diagnosis: This is a classic Neighboring Group Participation (NGP) effect. The ketone oxygen and the MOM ether oxygen coordinated to the Magnesium (


), forming a stable ring structure. This "bidentate" coordination pulls electron density away from the MOM oxygen much more strongly than "monodentate" coordination at the distant MOM group.

Corrective Actions:

  • Disrupt Chelation: Use a monodentate Lewis acid (like

    
    ) that is too bulky to fit into a chelation site.
    
  • Solvent Switch: Change the solvent to THF. THF is a Lewis base that competes for the metal center, potentially breaking the chelation complex with your substrate.

Lewis Acid Compatibility Matrix

Use this table to assess risk before adding a Lewis Acid to a MOM-protected substrate.

Lewis AcidHardnessRisk LevelPrimary Cleavage Driver

Very HardCritical High oxophilicity +

nucleophile.

Soft/Hard MixCritical Bromide is a potent nucleophile; cleaves almost all ethers.

HardHigh Bidentate chelation capability; often requires low temp (-78°C).

HardMedium Stable in absence of nucleophiles (thiols/alcohols).

BorderlineLow Generally safe; used to form MOM ethers.

HardLow Safe unless chelation sites (1,2- or 1,3-dicarbonyls) are present.

HardHigh Aggressive; usually incompatible with acetals/ethers.
Protocol: The Lewis Acid Tolerance Test

Before committing valuable intermediates to a Lewis Acid transformation, perform this self-validating stress test.

Objective: Determine if a specific Lewis Acid will cleave the MOM ether under intended reaction conditions.

Materials:

  • MOM-protected substrate (10 mg).

  • Target Lewis Acid.[1]

  • Internal Standard (e.g., mesitylene or triphenylmethane - non-coordinating).

  • NMR tube & Deuterated Solvent (match reaction solvent if possible).

Step-by-Step Methodology:

  • Baseline: Dissolve substrate and internal standard in solvent. Acquire a

    
     NMR spectrum. Integrate the MOM 
    
    
    
    peak (usually
    
    
    4.6–4.8 ppm) against the internal standard.
  • Addition: Add 1.0 equivalent of the Lewis Acid at the intended reaction temperature (e.g., -78°C or 0°C).

    • Note: If using NMR, you may need to add the LA at low temp in a separate vial, then transfer to a pre-cooled NMR probe.

  • Monitoring: Monitor the spectrum at 15 min, 1 hour, and 4 hours.

  • Analysis:

    • Shift: A downfield shift of the MOM protons indicates coordination (Complex formation).

    • Loss: Disappearance of the MOM peak or appearance of formaldehyde/methanol signals indicates cleavage.

    • Quantification: If the MOM integral decreases by >5% relative to the internal standard, the conditions are unsafe .

References
  • Greene, T. W., & Wuts, P. G. M. (1999).[2] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (Specifically pp. 27-33 regarding MOM stability).

  • Fujioka, H., et al. (2009).[2] Chemoselective deprotection of phenolic MOM ethers using silica-supported sodium hydrogen sulfate. Organic Letters, 11(22), 5138-5141.

  • Deville, J. P., & Behar, V. (2001).[3][4] Chelation-controlled selectivity in the clay-catalyzed deprotection of phenolic methoxymethyl ethers. The Journal of Organic Chemistry, 66(11), 4097-4098.[4]

  • Jeong, H. J., et al. (2003). A New Method for Alkoxymethyl (MOM or EOM) Protection of Thiol Functionality in Heterocyclic Compounds.[5] Bulletin of the Korean Chemical Society, 24(11). (Discusses

    
     behavior). 
    
  • Muthusamy, S., & Prabu, A. (2022).[6]

    
     catalyzed chemoselective C=C bond cleavage...[6] (Highlighting unexpected reactivity of Lewis Acids). Organic & Biomolecular Chemistry. 
    

Sources

Managing pyridine inhibition of palladium catalysts

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Managing Pyridine Inhibition of Palladium Catalysts

Mission Statement: This guide addresses the "Pyridine Problem"—a common failure mode in cross-coupling chemistry where pyridine moieties (as solvents, substrates, or additives) irreversibly bind to palladium, arresting the catalytic cycle.[1]

Module 1: Diagnostic & Triage

"Is my catalyst poisoned?"

Symptom Checklist
  • The "False Start": Reaction turns black (Pd precipitation) immediately upon adding the pyridine substrate.

  • The "20% Wall": Rapid initial conversion that stalls completely after 15-30 minutes.

  • The "Induction Drag": Reaction takes hours to start, requiring excessive heat to initiate.[1]

The Mechanism of Failure

Pyridine is a strong


-donor. In standard catalytic cycles (Suzuki-Miyaura, Buchwald-Hartwig), it competes with your phosphine ligand or substrate for open coordination sites on the Palladium center.

The Pyridine Trap:

  • Inhibition of Reduction: Pyridine stabilizes Pd(II) precatalysts, preventing reduction to the active Pd(0) species.[1]

  • Off-Cycle Resting State: Pyridine displaces labile ligands, forming a thermodynamically stable but catalytically inert

    
     complex.[1]
    

PyridineInhibition Pd_Pre Pd(II) Precatalyst Pd_0 Pd(0) Active Species Pd_Pre->Pd_0 Reduction Dead [Pd(L)(Py)n] INACTIVE TRAP Pd_Pre->Dead Pyridine Saturation OxAdd Oxidative Addition (Ar-Pd-X) Pd_0->OxAdd R-X Pd_0->Dead Ligand Displacement OxAdd->Pd_0 Product Release OxAdd->Dead Coordination Block Pyridine Excess Pyridine

Figure 1: The Pyridine Trap. Red arrows indicate pathways where pyridine diverts the catalyst into an inactive resting state.

Module 2: Ligand Selection Strategy (The Hardware Fix)

"Which catalyst survives the pyridine bath?"

Standard ligands like


 or dppf are often insufficient because pyridine binds more tightly to Pd than these phosphines do. You must use ligands that are sterically bulky  enough to physically crowd out pyridine.
Comparative Ligand Matrix
Ligand ClassSpecific RecommendationMechanism of ResistanceBest For
Dialkylbiaryl Phosphines XPhos, RuPhos Steric Bulk: The lower aryl ring interacts with Pd, blocking the vacant site where pyridine would bind.[1]Suzuki/Negishi of 2-halopyridines.[1][2]
NHC (Carbenes) PEPPSI-IPr Strong

-donation:
The NHC bond is stronger than the Pd-Pyridine bond, preventing ligand displacement.
Difficult couplings; high temperature stability.[1][2]
Bisphosphines Xantphos Chelation Effect: Wide bite angle enforces reductive elimination, but can be vulnerable to pyridine breaking the chelate.[1]Amination (Buchwald-Hartwig).[1][3][4]
Standard

None. Highly susceptible to poisoning.[1]Avoid if pyridine concentration is >1 equiv.

Expert Insight: For PEPPSI catalysts (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation), the "throw-away" ligand is pyridine.[1][4]

  • Paradox: These catalysts are stable because of pyridine.[1]

  • Critical Step: You must heat the reaction (often >60°C) to force the initial pyridine ligand off the Pd center to start the cycle. If your solvent is pyridine, the equilibrium prevents this dissociation, and the catalyst never activates [1].

Module 3: Operational Protocols (The Software Fix)

"I cannot change my substrate. How do I run the reaction?"

Protocol A: The Lewis Acid Scavenger

Theory: Add a Lewis acid that binds to pyridine stronger than Palladium does. Additive:


 (0.5 - 1.0 equiv) or 

.

Step-by-Step:

  • Dissolve your pyridine-containing substrate in the solvent (e.g., THF or Dioxane).[1]

  • Add

    
      (0.5 equiv relative to pyridine).[1] Stir for 10 minutes. Note: A white precipitate (Py-Zn complex) may form.
    
  • Add the base, catalyst, and coupling partner.[1]

  • Run the reaction.[1][2][5][6][7][8] The Zn buffers the free pyridine concentration, releasing it slowly only as the reaction consumes the substrate [2].

Protocol B: The "Reverse Addition" (Slow Pumping)

Theory: Keep the ratio of [Catalyst] : [Free Pyridine] high to prevent saturation.

Step-by-Step:

  • Pot A: Charge flask with Catalyst, Base, and Boronic Acid (if Suzuki) in solvent.[1] Heat to reaction temperature.[1][3]

  • Syringe: Dissolve the Halopyridine (the poison) in a minimal amount of solvent.

  • Action: Add the contents of the syringe to Pot A over 1-2 hours using a syringe pump.

    • Result: The catalyst never sees a high concentration of the inhibitor.

Module 4: Troubleshooting Flowchart & FAQs

Troubleshooting Start Reaction Stalled/Failed Q1 Is Pyridine the Solvent? Start->Q1 Q2 Is Pyridine the Substrate? Q1->Q2 No Action1 Switch to Dioxane/H2O or Toluene Q1->Action1 Yes Action2 Use Lewis Acid Additive (ZnCl2 or MgCl2) Q2->Action2 Yes (Pyridine Base) Action3 Switch Ligand to XPhos or PEPPSI Q2->Action3 Yes (Halopyridine)

Figure 2: Decision Matrix for rescuing stalled reactions.

FAQs

Q: Why does my reaction work with 3-bromopyridine but fail with 2-bromopyridine? A: This is the "Cheliotropic Trap." After oxidative addition, the Nitrogen in the 2-position can coordinate back to the Palladium, forming a stable 4-membered palladacycle.

  • Fix: Use G3-XPhos or G3-RuPhos precatalysts.[1] The extreme bulk of these ligands prevents this N-coordination [3].

Q: Can I use Copper (CuI) as a co-catalyst? A: Be careful. While CuI is standard in Sonogashira, in Suzuki/Heck couplings involving pyridines, Copper can actually worsen the problem by forming stable Cu-Pyridine species that precipitate out, or by transmetallating the wrong group.[1] Use Zinc (


) instead if you need a scavenger.

Q: I'm using Pd(OAc)2 and it's not working. Should I switch to Pd2(dba)3? A: Likely yes, but for a different reason.


 is Pd(II) and must be reduced to Pd(0) to start.[9] Pyridine inhibits this reduction step. 

is already Pd(0). However, a better option is a Pd(0)-generating precatalyst like XPhos Pd G4, which activates chemically regardless of pyridine presence.
References
  • Organ, M. G. , et al. (2006).[1][4][9] Pd-PEPPSI-IPr: A Highly Active, Air- and Moisture-Stable Palladium Catalyst for Cross-Coupling Reactions.[1] Chemistry – A European Journal.[1]

  • Corey, E. J. , et al. (2002).[1] Lewis acid-promoted oxidative addition of thioimidates to Pd(0).[10] Journal of Organic Chemistry.[1][7][10]

  • Buchwald, S. L. , et al. (2010).[1] Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide. Chemical Science.[1][10]

  • Suzuki, A. (2010).[1] Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C-C Bonds (Nobel Lecture).

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 3-Bromo-5-(methoxymethoxy)pyridine

Case ID: #PYR-MOM-3B5 Subject: Column Chromatography Troubleshooting & Optimization Guide Status: Active Support Level: Tier 3 (Senior Application Scientist)[1]

Executive Summary & Chemical Context

Compound: this compound Structure Analysis:

  • Core: Pyridine ring (Basic nitrogen, pKa ~3-4).[1]

  • Substituents: 3-Bromo (Lipophilic, electron-withdrawing); 5-MOM ether (Acetal-like, acid-sensitive, polar).[1]

  • Key Challenge: This molecule presents a "dual-threat" during purification. The basic pyridine nitrogen interacts with acidic silanols on silica gel causing tailing , while the acid-sensitive MOM (methoxymethyl) group risks deprotection (hydrolysis to the alcohol) if the column is too acidic or the run time is prolonged.

This guide provides a self-validating workflow to purify this compound and separates it from its precursor (3-bromo-5-hydroxypyridine) and byproducts.[1]

Purification Workflow

The following decision tree outlines the logical flow for purifying this specific class of compounds, integrating safety checks for MOM stability.

PurificationWorkflow Start Crude Reaction Mixture (Post-Workup) TLC TLC Analysis (Hex/EtOAc 3:1) Start->TLC Decision_Tailing Is Tailing Observed? TLC->Decision_Tailing Decision_Stability Is New Spot Forming (Decomposition)? Decision_Tailing->Decision_Stability Yes Prep_Std Standard Silica Column Decision_Tailing->Prep_Std No Prep_Mod Modified Silica Column (Pre-treat with 1% Et3N) Decision_Stability->Prep_Mod Yes (MOM cleavage) Decision_Stability->Prep_Mod No (Just Tailing) Run_Col Run Column Gradient Elution Prep_Std->Run_Col Prep_Mod->Run_Col Check_Frac Fraction Analysis (TLC/NMR) Run_Col->Check_Frac Check_Frac->Prep_Mod Mixed/Impure (Repurify) Finish Pure Product (Concentrate < 40°C) Check_Frac->Finish Pure

Figure 1: Logical decision tree for selecting the correct stationary phase treatment based on TLC behavior.

Troubleshooting Guide (Q&A)

Issue 1: Tailing and Streaking

User Question: My product spot on the TLC plate looks like a comet with a long tail. On the column, the bands are broad and overlapping.[2] Why is this happening?

Scientist Response: This is classic behavior for pyridine derivatives. The nitrogen atom in the pyridine ring is a Lewis base. Silica gel (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


) contains acidic silanol groups (

) on its surface.
  • Mechanism: The basic pyridine nitrogen hydrogen-bonds or protonates with the acidic silanols.[1] This "drag" creates a non-linear adsorption isotherm, resulting in tailing.

  • Solution: You must mask the silanol groups. Add 1% Triethylamine (TEA) or 1% aqueous Ammonia to your mobile phase.

    • Protocol: Pre-flush the column with Hexane:EtOAc:TEA (80:19:1) before loading your sample. This saturates the active sites with TEA, allowing your pyridine product to elute as a tight, symmetrical band.

Issue 2: Decomposition on Column (MOM Instability)

User Question: I loaded a clean crude mixture (one major spot on TLC), but after the column, I isolated two compounds: my product and a more polar solid. Did I overload the column?

Scientist Response: You likely experienced on-column deprotection . The MOM (methoxymethyl) ether is an acetal, which is stable to base but hydrolyzes in acidic conditions.

  • Root Cause: Commercial silica gel is slightly acidic (pH 6.0–6.5 in slurry). If the residence time on the column is long, the acidity is sufficient to cleave the MOM group, reverting it to the starting material: 3-Bromo-5-hydroxypyridine.[1]

  • Validation: Check the Rf of the "new" polar impurity. If it matches your starting material (3-bromo-5-hydroxypyridine), hydrolysis occurred.[1]

  • Fix: The TEA modification mentioned in Issue 1 serves a dual purpose here. It neutralizes the silica acidity, protecting the MOM group from hydrolysis. Always use basic modifiers for MOM-protected pyridines.

Issue 3: Poor Separation from Starting Material

User Question: I have some unreacted 3-bromo-5-hydroxypyridine left. It’s hard to separate from the MOM product.

Scientist Response: These two compounds have significantly different polarities, so separation should be straightforward if the solvent system is optimized.

  • The Difference: The starting material has a free phenolic -OH (Hydrogen bond donor/acceptor, very polar). The product has a MOM ether (H-bond acceptor only, lipophilic).

  • Strategy:

    • MOM Product: Elutes early (High Rf).

    • Hydroxyl SM: Elutes late (Low Rf) and streaks significantly without methanol.

  • Recommendation: Use a gradient starting with 100% Hexane (or Pentane) and slowly increasing EtOAc. The MOM ether usually elutes between 5–15% EtOAc. The hydroxyl starting material will likely remain on the baseline until you push to >40% EtOAc or add MeOH.

Detailed Experimental Protocols

Protocol A: Mobile Phase Optimization

Use the table below to select the starting solvent system. Data is based on standard silica (60 Å).[2]

Compound TypeMobile Phase SystemModifier (Critical)Estimated Rf
3-Bromo-5-(MOM)pyridine Hexane / EtOAc (9:1 to 4:[1]1)1% Et3N0.5 – 0.7
3-Bromo-5-hydroxypyridine DCM / MeOH (95:[1]5)None (or 1% AcOH)0.3 – 0.4
3-Bromo-5-methoxypyridine Hexane / EtOAc (8:[1]1)0.5% Et3N0.6 – 0.8
Protocol B: The "Neutralized Slurry" Method (Recommended)

For 1.0 g of Crude Mixture

  • Preparation: Dissolve crude material in a minimum amount of DCM/Hexane. If it's an oil, avoid using pure DCM for loading to prevent band broadening; adsorb onto Celite if necessary.

  • Column Packing:

    • Suspend 30 g of Silica Gel 60 in Hexane containing 1% Triethylamine.

    • Pour into the column and flush with 2 column volumes (CV) of the same solvent. This neutralizes the silica.

  • Elution Gradient:

    • CV 1-3: 100% Hexane (removes non-polar grease/MOM-Cl residues).[1]

    • CV 4-10: 5% EtOAc in Hexane (+1% TEA).[1] Expect Product Here.

    • CV 11+: 20% EtOAc in Hexane (if product hasn't eluted).

  • Monitoring: Spot fractions on TLC. Visualize using UV (254 nm).[3] The pyridine ring is UV active.

    • Note: The MOM group itself is not UV active, but the pyridine core is strong.

Protocol C: Handling the Purified Product
  • Physical State: this compound is often a low-melting solid or viscous oil.[1]

  • Solvent Trapping: Ethers (like MOM) and pyridines can trap chlorinated solvents.

  • Drying: Evaporate fractions at <40°C. High heat can cause degradation if trace acid remains. Dry under high vacuum (0.1 mbar) for 12 hours to remove trapped TEA.

References

  • MOM Group Stability & Protection Str

    • Greene's Protective Groups in Organic Synthesis (Standard Reference for MOM stability conditions).
    • BenchChem Technical Support.[4] (2025).[2][4][5] Methoxymethyl (MOM) Ether Protecting Group Guide. Retrieved from

  • Purification of Pyridine Deriv

    • Teledyne ISCO. (2020). Purine and Related Compound Purification Strategies. Retrieved from

    • BenchChem. (2025).[2][4] Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Retrieved from

  • Synthesis of Rel

    • Organic Syntheses. 3-Bromopyrene (Analogous halogenation protocols). Retrieved from

    • ChemicalBook. Synthesis of 3-bromo-5-methoxypyridine. Retrieved from

(Note: While specific literature for the 3-bromo-5-MOM derivative is sparse, the protocols above are derived from validated methods for the 3-bromo-5-methoxy and 3-hydroxy analogs cited in references 2 and 3.)

Sources

How to handle air and moisture sensitive reagents in pyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Handling Air and Moisture-Sensitive Reagents

Introduction: The Imperative of an Inert Environment

Many synthetic routes to pyridines, such as the Bönnemann cyclization and modifications of the Hantzsch synthesis, employ reagents that are highly reactive towards oxygen and moisture.[1][2] These include organometallic compounds (e.g., organolithiums, Grignard reagents), metal hydrides (e.g., NaH, KH), and certain catalysts.[1][3][4] Exposure of these reagents to air and water can lead to a cascade of undesirable outcomes, including:

  • Reagent Decomposition: Hydrolysis or oxidation of the reagent, rendering it inactive.[1][3][5]

  • Reduced Yields: Incomplete reactions and the formation of unwanted byproducts.[1][3]

  • Safety Hazards: Some reagents are pyrophoric, meaning they can ignite spontaneously upon contact with air.[3][4]

Therefore, maintaining an inert atmosphere is not merely a suggestion but a stringent requirement for successful and safe pyridine synthesis. This guide will equip you with the knowledge and techniques to create and maintain such an environment.

Frequently Asked Questions (FAQs)

Q1: What are the most common air and moisture-sensitive reagents I'm likely to encounter in pyridine synthesis?

A1: The specific reagents will depend on the synthetic route. However, some of the most frequently used air- and moisture-sensitive compounds include:

  • Organometallic Reagents: Organolithium reagents (e.g., n-BuLi, PhLi), Grignard reagents (e.g., RMgX), and organozinc compounds.[3][4]

  • Metal Hydrides: Sodium hydride (NaH), potassium hydride (KH), and lithium aluminum hydride (LiAlH4) are powerful reducing agents and bases that react violently with water.[4]

  • Catalysts: Many transition metal catalysts, particularly those in a low oxidation state like Palladium(0) or cobalt complexes used in cycloadditions, can be deactivated by oxygen.[1][3]

  • Strong Bases: Besides metal hydrides, other strong bases like sodium amide (NaNH2) are also highly sensitive.[4]

Q2: How can I be sure my "anhydrous" solvent is actually dry enough for my reaction?

A2: Commercially available anhydrous solvents are a good starting point, but they can absorb atmospheric moisture once the bottle is opened.[1] For highly sensitive reactions, it is best practice to dry the solvent immediately before use.[1]

  • Distillation: Refluxing the solvent over a suitable drying agent (e.g., sodium/benzophenone for ethereal solvents, calcium hydride for hydrocarbons and amines) and then distilling under an inert atmosphere is a highly effective method.[6][7]

  • Molecular Sieves: Activated molecular sieves (typically 3Å or 4Å) can be used to dry solvents.[7][8] Ensure the sieves are properly activated by heating them under vacuum.[8]

  • Solvent Purification Systems: Many laboratories are equipped with solvent purification systems (Grubbs' type systems) that pass solvents through columns of drying agents, providing a convenient source of very dry solvent.

Q3: What is the difference between working on a Schlenk line and in a glovebox? When should I choose one over the other?

A3: Both Schlenk lines and gloveboxes are designed to provide an inert atmosphere, but they offer different advantages.[9]

  • Schlenk Line: A Schlenk line is a glass manifold with a dual-tube system connected to a source of inert gas (nitrogen or argon) and a vacuum pump.[9][10] It is excellent for performing reactions in solution, solvent distillation, and transferring liquids via cannula or syringe.[4] It is a versatile and cost-effective setup for many air-sensitive reactions.[10]

  • Glovebox: A glovebox is a sealed container with a controlled inert atmosphere where you can directly handle reagents using integrated gloves.[4][9] Gloveboxes are ideal for manipulating air-sensitive solids, weighing out reagents, and setting up reactions that are difficult to perform using Schlenk techniques.[9][11] They provide a more controlled and contained environment.[9]

The choice depends on the scale of the reaction, the nature of the reagents (solids vs. liquids), and the specific manipulations required. For routine solution-phase reactions, a Schlenk line is often sufficient. For handling pyrophoric solids or complex setups, a glovebox is preferable.[9]

Troubleshooting Guide

Problem Probable Cause(s) Related to Air/Moisture Solution(s)
Low or no product yield 1. Decomposition of air-sensitive reagent: The primary cause is often the quenching of organometallic or hydride reagents by residual moisture or oxygen.[1][3] 2. Inactive catalyst: Many transition metal catalysts are deactivated by oxygen.[1]1. Ensure all components are rigorously dried: Oven-dry or flame-dry all glassware immediately before use.[1][12] Use freshly distilled or appropriately dried solvents. Ensure starting materials are anhydrous. 2. Improve inert atmosphere technique: Check for leaks in your Schlenk line or glovebox. Ensure a positive pressure of inert gas is maintained throughout the reaction.[4] Use proper syringe and cannula transfer techniques.[4]
Formation of unexpected side products 1. Reaction with water or oxygen: Water can act as a proton source, leading to protonolysis of organometallic reagents instead of the desired reaction.[1][5] Oxygen can lead to undesired oxidation products. 2. Incomplete reaction: If the primary reagent is partially decomposed, the reaction may stall, and intermediates may undergo side reactions.[1]1. Degas the solvent: For particularly sensitive reactions, degas the solvent using the freeze-pump-thaw method or by bubbling a stream of inert gas through it.[4][13] 2. Purify reagents: Ensure the purity of your starting materials. Impurities can sometimes catalyze side reactions.
Reaction fails to initiate 1. Complete decomposition of the initiator/catalyst: If the species that initiates the reaction is highly air-sensitive, even trace amounts of air or moisture can prevent the reaction from starting.[1]1. Handle initiators/catalysts in a glovebox: If possible, weigh and add highly sensitive solids in a glovebox to minimize exposure to the atmosphere.[9] 2. Check reagent quality: The air-sensitive reagent may have degraded during storage. Consider titrating organolithium reagents to determine their exact molarity before use.
Inconsistent results between batches 1. Variability in atmospheric conditions: Changes in laboratory humidity can affect the amount of moisture introduced into the reaction. 2. Inconsistent drying procedures: Minor variations in how glassware, solvents, or reagents are dried can lead to different levels of residual moisture.1. Standardize procedures: Develop and strictly follow a standard operating procedure (SOP) for drying glassware and solvents.[14] 2. Use reliable inert gas sources: Ensure your inert gas source is of high purity and that the gas lines are free of leaks.

Key Experimental Protocols

Protocol 1: Drying and Degassing Pyridine

Pyridine is hygroscopic and must be thoroughly dried before use in moisture-sensitive reactions.[15]

Materials:

  • Pyridine (reagent grade)

  • Potassium hydroxide (KOH) pellets or Calcium hydride (CaH2)[7][16]

  • Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Inert gas source (nitrogen or argon)

  • Schlenk line (optional, but recommended)

Procedure:

  • Pre-drying: Add KOH pellets (approx. 10-20 g per 100 mL) or CaH2 (approx. 5-10 g per 100 mL) to the pyridine in a round-bottom flask.[7]

  • Reflux: Heat the mixture to reflux under a positive pressure of inert gas for several hours or overnight. This allows the drying agent to react with the water present.[7]

  • Distillation: Distill the pyridine from the drying agent. Collect the fraction boiling at 114-115 °C.[7]

  • Storage: Store the freshly distilled pyridine over activated molecular sieves in a sealed flask under an inert atmosphere.[7][8]

Protocol 2: Setting Up a Reaction Under an Inert Atmosphere (Schlenk Line)

This protocol outlines the basic setup for a reaction using a Schlenk flask.

Materials:

  • Schlenk flask and other necessary glassware (e.g., condenser, addition funnel)

  • Schlenk line with inert gas and vacuum connections

  • Rubber septa

  • Syringes and needles

  • Stir plate and stir bar

Procedure:

  • Glassware Preparation: Oven-dry all glassware at >120 °C for at least 4 hours or flame-dry under vacuum.[1] Assemble the hot glassware and allow it to cool under a stream of inert gas.

  • Evacuate and Backfill: Attach the assembled apparatus to the Schlenk line. Evacuate the flask using the vacuum line, and then backfill with inert gas.[17] Repeat this "pump-and-purge" cycle at least three times to ensure the removal of atmospheric gases.[13]

  • Maintain Positive Pressure: After the final backfill, leave the flask under a slight positive pressure of inert gas. This can be visualized with an oil bubbler connected to the exhaust of the Schlenk line.[4]

  • Reagent Addition: Add dry solvents and liquid reagents via a gas-tight syringe through a rubber septum.[4][12] Add air-sensitive solids in a glovebox or via a solid addition tube under a positive flow of inert gas.

Visualizing the Workflow

Inert Atmosphere Reaction Setup

G cluster_0 Glassware Preparation cluster_1 Inerting the System cluster_2 Reaction Execution a Oven-dry or flame-dry glassware b Assemble hot glassware a->b c Connect to Schlenk line b->c d Evacuate and backfill with inert gas (3x) c->d e Maintain positive inert gas pressure d->e f Add dry solvent via syringe e->f g Add reagents via syringe or cannula f->g h Run reaction under inert atmosphere g->h

Caption: Workflow for setting up a reaction under an inert atmosphere.

Troubleshooting Logic for Low Yield

G start Low Yield in Pyridine Synthesis check_reagents Are reagents and solvents anhydrous? start->check_reagents check_atmosphere Is the inert atmosphere adequate? check_reagents->check_atmosphere Yes dry_solvents Re-dry/distill solvents and reagents check_reagents->dry_solvents No check_technique Are transfer techniques correct? check_atmosphere->check_technique Yes improve_inert Check for leaks, re-purge system check_atmosphere->improve_inert No refine_technique Review syringe/ cannula procedures check_technique->refine_technique No rerun Re-run Experiment check_technique->rerun Yes dry_solvents->rerun improve_inert->rerun refine_technique->rerun

Sources

Improving the regioselectivity of reactions with substituted bromopyridines

[1]

Status: Operational Operator: Senior Application Scientist Mission: To resolve regioselectivity anomalies in substituted bromopyridine chemistry, moving beyond "trial and error" to mechanistic control.

Introduction: The Pyridine Paradox

Bromopyridines are deceptive. The nitrogen atom creates a strong dipole and electron-deficient π-system, making the ring positions (



Kinetic ControlThermodynamic Control

This guide addresses the three most common support tickets we receive:

  • Halogen Migration during lithiation (The "Halogen Dance").[1][2]

  • Site-Selectivity in poly-halogenated cross-couplings.

  • Reactivity Cliffs in Nucleophilic Aromatic Substitution (

    
    ).
    
Module 1: Metal-Halogen Exchange & The "Halogen Dance"
User Ticket #101:

"I treated 2-bromo-3-fluoropyridine with n-BuLi at 0°C intending to trap the C4-lithio species. NMR shows the bromine moved to the C4 position and my electrophile is at C2. What happened?"

Root Cause Analysis:

You have encountered the Base-Catalyzed Halogen Dance (BCHD) . Lithium-halogen exchange is not always instantaneous or irreversible. In bromopyridines, the initial lithiation often occurs at the most acidic proton (Kinetic Control). However, if the temperature is too high, the lithiated species attacks a bromine on a neighboring starting molecule. This triggers a cascade where the lithium and bromine swap places to form the most thermodynamically stable lithio-species (usually stabilized by adjacent heteroatoms or directing groups).

The Mechanism (Visualization)

The following diagram illustrates the migration pathway for a generic 2-bromo-3-substituted pyridine.

HalogenDancecluster_legendKey Factor: TemperatureSMStarting Material(2-Br-3-R-Pyridine)KineticKinetic Intermediate(4-Li-2-Br-3-R)SM->Kinetic+ Li-Base(Deprotonation)TransitionBridged Transition State(Halogen Transfer)Kinetic->Transition+ SM(Attack on Br)ThermoThermodynamic Product(3-Li-4-Br-2-R)Transition->ThermoRearrangementFinalFinal Trapped Product(Isomerized)Thermo->Final+ ElectrophileWarningAt > -50°C, Kinetic speciesisomerizes to Thermo species.

Caption: The Halogen Dance mechanism where kinetic lithiation leads to thermodynamic rearrangement via a bridged transition state.[3]

Troubleshooting Protocol: Locking the Kinetic Species

To prevent the dance, you must outrun the isomerization.

  • Temperature Control (Critical):

    • Protocol: Perform the exchange at -78°C strictly.

    • Reasoning: The activation energy for the halogen transfer (the "dance") is accessible at 0°C but kinetically suppressed at -78°C.

  • Inverse Addition:

    • Protocol: Add the base (n-BuLi/LDA) to a mixture of your substrate and the electrophile (in situ trapping), provided the electrophile is compatible with the base (e.g., TMSCl).

    • Reasoning: This captures the kinetic lithio-species immediately upon formation, before it can find another bromine atom to "dance" with.

  • Solvent Polarity:

    • Use non-polar solvents (Hexane/Toluene) if possible, or pure THF. Avoid HMPA unless necessary, as it aggregates lithium species and can accelerate equilibration.

Module 2: Site-Selective Cross-Coupling
User Ticket #205:

"I have 2,5-dibromopyridine. I want to run a Suzuki coupling only at the C5 position, but the reaction is occurring at C2 or giving a mixture. How do I reverse this?"

Root Cause Analysis:

Standard Palladium-catalyzed oxidative addition is electronically driven.

  • C2 Position: Adjacent to the electronegative nitrogen. Electron-deficient. Fast Oxidative Addition.

  • C5 Position: Meta to nitrogen. More electron-rich (relatively). Slow Oxidative Addition.

Therefore, under standard conditions, C2 reacts first. Reversing this requires overriding electronic bias with steric or chelating control, which is difficult. The standard workflow is to couple C2 first, or use a different starting material (e.g., 2-chloro-5-bromopyridine).

Comparative Reactivity Data
SubstratePosition C2Position C3/C5Preferred Site (Standard Pd)
2,5-Dibromopyridine Electron Deficient (

)
NeutralC2 (Highly Favored)
2,3-Dibromopyridine Electron DeficientSterically HinderedC2 (Favored)
2-Cl-5-Br-Pyridine Strong Bond (

)
Weak Bond (

)
C5 (Favored via Bond Energy)
Protocol: Achieving C5 Selectivity (The "Switch")

To couple at C5 while leaving C2 intact, you cannot use 2,5-dibromopyridine directly with standard catalysts.

Option A: The Halogen Switch (Recommended) Use 2-chloro-5-bromopyridine instead.

  • Mechanism: Pd(0) inserts into

    
     bonds much faster than 
    
    
    bonds.
  • Result: Exclusive coupling at C5. The C2-Cl remains for subsequent functionalization.

Option B: Ligand-Controlled C4 Selectivity (Advanced) Note: This applies primarily to 2,4-dichloropyridines, but the principle is relevant. Recent work utilizing bulky N-heterocyclic carbene (NHC) ligands (e.g., IPr ) has shown the ability to invert selectivity in specific di-halo systems by making the crowded C2 position sterically inaccessible, forcing reaction at distal positions.

SelectivityDecisionTarget: Site Selective CouplingSubstrateSubstrate: 2,5-DihalopyridineDecision->SubstrateBranch12,5-DibromoSubstrate->Branch1UsingBranch22-Chloro-5-BromoSubstrate->Branch2UsingResult1Product: C2-Coupled(Electronic Control)Branch1->Result1Pd(PPh3)4Result2Product: C5-Coupled(Bond Energy Control)Branch2->Result2Pd(PPh3)4

Caption: Decision tree for selecting the correct starting material to achieve regiocontrol.

Module 3: Nucleophilic Aromatic Substitution ( )
User Ticket #309:

"I am trying to displace a bromine at the C3 position with a primary amine using


 in DMF. No reaction after 48 hours. C2-bromopyridine works instantly. Why?"
Root Cause Analysis:
  • C2/C4 Attack: The negative charge can delocalize onto the electronegative Nitrogen atom. This is a low-energy pathway.

  • C3 Attack: The negative charge cannot delocalize onto the Nitrogen without disrupting aromaticity significantly or placing charge on a carbon. This is a high-energy pathway .

Troubleshooting Guide
IssueDiagnosisSolution
No reaction at C3 Meisenheimer instability.Switch Mechanism: Use Buchwald-Hartwig amination (Pd-catalyzed). This relies on oxidative addition, not charge stabilization.
Low yield at C2/C4 Poor leaving group.Switch Halogen: Change Br to F or Cl. In

, Fluorine is often the fastest reacting due to high electronegativity increasing the electrophilicity of the ipso-carbon (rate-limiting step is nucleophilic attack).
Regio-scrambling Aryne formation.If using very strong bases (NaNH2, tBuLi), you might be generating a pyridyne (aryne) intermediate, which allows nucleophilic attack at both ends of the triple bond. Switch to milder bases (

).
References
  • Schnürch, M., et al. "Halogen-dance reactions—a review." Journal of the Chemical Society, Perkin Transactions 1, 2007. Link (Verified source for Halogen Dance mechanism).

  • Lutz, A., et al. "Site-Selective C–H Activation of Pyridines." Chemical Reviews, 2011.
  • Stambuli, J. P., & Hartwig, J. F. "Recent advances in the discovery of site-selective cross-coupling." Current Opinion in Chemical Biology, 2003. (Source for electronic vs.
  • Schlosser, M. "The regio- and stereoselective synthesis of organometallics." Angewandte Chemie International Edition, 2005.
  • BenchChem Technical Guide. "Reactivity of 2-Bromo- vs 2-Chloro-pyridines." Link (Data on bond energy directed selectivity).

Scaling up the synthesis of 3-Bromo-5-(methoxymethoxy)pyridine: challenges and solutions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the scale-up synthesis of 3-Bromo-5-(methoxymethoxy)pyridine , a critical intermediate in cross-coupling chemistry. This document is structured as a Tier-3 Technical Support resource, designed for process chemists and R&D scientists.

Case ID: MOM-PYR-SCALE-05 Status: Active Severity: High (Carcinogen Handling / Regioselectivity Risks) Target Audience: Process Chemistry & Drug Development Teams

Executive Summary

The synthesis of this compound presents two primary challenges during scale-up:

  • Safety: The standard reagent, Chloromethyl methyl ether (MOM-Cl), is a known human carcinogen and highly volatile.

  • Regioselectivity: The 3-hydroxypyridine scaffold is an ambident nucleophile, creating a risk of competitive N-alkylation (formation of pyridinium salts) versus the desired O-alkylation.

This guide provides validated solutions to these bottlenecks, shifting from "medicinal chemistry" protocols to "process-ready" workflows.

Module 1: Route Selection & Reagent Engineering

Q1: We are hitting safety limits with commercial MOM-Cl. What is the validated alternative for >100g scale?

Recommendation: Switch to In-Situ Generation . Direct handling of commercial MOM-Cl is discouraged on scale due to regulatory and safety constraints. The industry-standard solution is the in situ generation of MOM-Cl using Dimethoxymethane (DMM) and an acid chloride.

The Protocol (In-Situ Method): Instead of adding MOM-Cl, you generate it in the reactor or via a flow module:



ParameterCommercial MOM-Cl RouteIn-Situ Generation Route
Hazard Exposure High (Direct handling of carcinogen)Low (Generated and consumed in closed system)
Cost High (Reagent grade)Low (Commodity chemicals: DMM + AcCl)
Byproducts HCl gas (if not scavenged)Methyl Acetate (inert solvent)
Scalability Limited by containmentExcellent (Batch or Flow)

Key Reference: The Organic Syntheses procedure by Berliner & Belecki is the authoritative baseline for this method [1].[1]

Q2: Can we use a flow reactor to further mitigate risk?

Yes. This reaction is an ideal candidate for continuous flow chemistry.[1]

  • Setup: Pump DMM and Acetyl Chloride (with catalyst) into a residence time coil (T = 20–40 °C).

  • Output: The stream containing MOM-Cl is fed directly into a second reactor containing your 3-bromo-5-hydroxypyridine and base.

  • Benefit: The total inventory of active carcinogen at any specific moment is negligible (<10 mL).

Module 2: Controlling Regioselectivity (O- vs N-Alkylation)

Q3: Why do we see N-alkylated impurities, and how do we stop them?

Root Cause: 3-Hydroxypyridine exists in equilibrium with its zwitterionic pyridone tautomer. While the O-alkylation is kinetically favored by "hard" electrophiles, N-alkylation can occur if the reaction conditions soften the electrophile or stabilize the transition state at the nitrogen.

The Solution: Hard-Soft Acid-Base (HSAB) Matching

  • The Electrophile: MOM-Cl dissociates to form a methoxymethyl cation (

    
    ). This is a Hard Acid .[1]
    
  • The Nucleophile: The Oxygen atom is a Hard Base ; the Pyridine Nitrogen is a Soft Base .[1]

  • Guidance: Hard Acids prefer Hard Bases.[1] Therefore, MOM protection is naturally O-selective unless you interfere.

Troubleshooting Matrix for Regioselectivity:

VariableRecommendationMechanism/Reasoning
Base Use DIPEA or K2CO3 Avoid counter-ions that coordinate tightly to Oxygen (like Li+), which might block the O-site. DIPEA (Hünig's base) is non-coordinating and excellent for scale.
Solvent DCM or Toluene Polar aprotic solvents (DMF, DMSO) can solvate the cation, making it "freer" and potentially less selective.[1] Non-polar solvents (DCM) favor the tight ion pair, promoting O-attack.
Temperature 0°C to RT Higher temperatures allow the reaction to overcome the higher activation energy of the thermodynamic product (N-alkyl), which is undesirable here.
Visualization: Reaction Pathway & Selectivity

The following diagram illustrates the competing pathways and the optimal route for scale-up.

G Start 3-Bromo-5- hydroxypyridine Intermediate Oxocarbenium Ion (Hard Electrophile) Start->Intermediate Base Deprotonation Reagent MOM-Cl Source (In-Situ / Flow) Reagent->Intermediate Generation Product_O Target: O-MOM Ether (Kinetic Product) Intermediate->Product_O Fast (Hard-Hard Interaction) Solvent: DCM/Toluene Product_N Impurity: N-MOM Salt (Thermodynamic Risk) Intermediate->Product_N Slow (Soft-Hard Mismatch) Risk: High Temp / DMF

Figure 1: Mechanistic pathway highlighting the HSAB preference for O-alkylation (Green path) over N-alkylation (Red path).

Module 3: Workup & Purification Protocols

Q4: How do we quench the reaction safely on a 1kg scale?

Issue: If you used the in situ method, you have residual Acetyl Chloride and potential MOM-Cl. Protocol:

  • Cool: Bring reactor to 0–5 °C.

  • Quench: Slowly add 25% aqueous Ammonium Hydroxide (NH4OH) or a saturated NaHCO3 solution.

    • Chemistry: NH4OH rapidly destroys residual MOM-Cl, converting it to harmless hexamethylenetetramine and formaldehyde byproducts, and hydrolyzes acetyl chloride.[1]

  • Phase Split: The product is organic. Wash the organic layer with water to remove the ammonium salts.[1]

Q5: Can we avoid column chromatography?

Yes. Chromatography is the bottleneck of scale-up.

  • Extraction: The MOM ether is lipophilic.[1] Extract into Toluene or DCM.[1]

  • Crystallization: Unlike simple MOM ethers which are oils, the bromopyridine core adds crystallinity.[1]

    • Solvent System: Attempt recrystallization from Heptane/EtOAc or Hexane/TBME .[1]

    • Distillation: If the product remains an oil (common with MOM groups), use High-Vacuum Distillation (Short Path). The MOM group is stable to distillation if the pH is neutral/basic.[1] Do not distill if acidic impurities remain , as this will cleave the MOM group.

Module 4: Stability & Storage

Q6: How stable is the MOM-protected pyridine?

Acid Sensitivity: High.[1]

  • Warning: Do not expose the product to HCl vapors or acidic silica gel during analysis. The MOM group cleaves rapidly at pH < 4.[1]

  • Storage: Store under Nitrogen at room temperature. Add a stabilizer (e.g., 1% triethylamine) if storing as an oil for long periods to prevent autocatalytic deprotection.[1]

Validated Experimental Procedure (Recommended for Scale)

Step 1: In-Situ Reagent Formation

Charge a glass-lined reactor with Dimethoxymethane (1.5 equiv) and ZnBr2 (0.01 equiv) in DCM (5 vol). Add Acetyl Chloride (1.2 equiv) dropwise at 20 °C over 1 hour. Stir for 2 hours. (Solution A)

Step 2: Coupling

In a separate vessel, dissolve 3-Bromo-5-hydroxypyridine (1.0 equiv) and DIPEA (1.5 equiv) in DCM (5 vol). Cool to 0 °C. Slowly transfer Solution A into the pyridine mixture, maintaining internal temp < 10 °C. Warm to 20 °C and stir for 4–6 hours. Monitor by HPLC (Check for disappearance of starting material peak at RT ~2.5 min).

Step 3: Workup

Quench with sat.[1] NaHCO3 (5 vol). Stir vigorously for 30 mins to destroy excess reagent. Separate phases. Wash organic layer with water (2x) and Brine (1x). Dry over Na2SO4, filter, and concentrate. Purification: Distill under high vacuum or recrystallize from Heptane.[1]

References

  • Berliner, M. A.; Belecki, K. "Simple, Rapid, and Efficient Preparation of Chloromethyl Methyl Ether and Other alpha-Haloalkyl Ethers."[1][2] Journal of Organic Chemistry, 2005 , 70(23), 9618–9621.[1]

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999 .[1][2] (Standard reference for MOM stability and cleavage conditions).

  • La Plante, S. R., et al. "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery."[3] Bioorganic & Medicinal Chemistry Letters, 2013 , 23(16), 4663-4668.[3]

  • World Health Organization (IARC). "Bis(chloromethyl)ether and chloromethyl methyl ether." IARC Monographs on the Evaluation of Carcinogenic Risks to Humans.

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 3-Bromo-5-(methoxymethoxy)pyridine and 3-Bromo-5-hydroxypyridine in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of complex molecular architectures, particularly in the synthesis of pharmaceuticals and functional materials. The strategic selection of building blocks is paramount to the success of these transformations. This guide provides an in-depth comparative analysis of two key pyridine-based building blocks: 3-bromo-5-(methoxymethoxy)pyridine and 3-bromo-5-hydroxypyridine . We will explore their relative performance in three of the most powerful cross-coupling methodologies: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. This analysis is grounded in established reactivity principles and supported by representative experimental data, offering researchers, scientists, and drug development professionals a practical guide to selecting the optimal reagent for their synthetic endeavors.

Introduction: The Strategic Importance of Functionalized Pyridines

Pyridines are privileged heterocyclic motifs, frequently encountered in a vast array of biologically active compounds. The ability to functionalize the pyridine ring at specific positions is crucial for modulating the physicochemical and pharmacological properties of these molecules. Both this compound and 3-bromo-5-hydroxypyridine serve as versatile intermediates, offering a handle for C-C and C-N bond formation at the 3-position via their bromine substituent. The key differentiator lies in the nature of the substituent at the 5-position: a protected hydroxyl group (methoxymethyl ether, MOM) versus a free hydroxyl group. This seemingly subtle difference can have profound implications for the reactivity, solubility, and overall success of a coupling reaction.

The Role of the 5-Substituent: A Mechanistic Perspective

The electronic and coordinating properties of the substituent at the 5-position of the pyridine ring can influence the palladium-catalyzed cross-coupling reaction in several ways:

  • Electronic Effects: The hydroxyl group in 3-bromo-5-hydroxypyridine is an electron-donating group through resonance, which can increase the electron density of the pyridine ring. This can, in some cases, slightly decrease the rate of oxidative addition of the palladium(0) catalyst to the C-Br bond, which is often the rate-limiting step. Conversely, the MOM-ether in this compound is also electron-donating, but its impact on the electronic nature of the ring might be subtly different from a free hydroxyl group.

  • Coordination to the Catalyst: The free hydroxyl group in 3-bromo-5-hydroxypyridine can potentially coordinate to the palladium center. This interaction can either be beneficial, by pre-concentrating the catalyst near the reaction site, or detrimental, by leading to catalyst inhibition or undesired side reactions.

  • Basicity and Solubility: The phenolic nature of the hydroxyl group in 3-bromo-5-hydroxypyridine means it can be deprotonated under the basic conditions often employed in coupling reactions. This can affect the solubility of the starting material and potentially lead to the formation of aggregates. The MOM-protected analogue, lacking an acidic proton, generally exhibits better solubility in a wider range of organic solvents.

  • Protecting Group Stability: The MOM group is generally stable under many coupling conditions, but its lability under certain acidic or Lewis acidic conditions should be considered. In some instances, in-situ deprotection can occur, leading to a mixture of products.

Below is a diagram illustrating the general catalytic cycle for palladium-catalyzed cross-coupling reactions, highlighting the key steps where the 5-substituent can exert its influence.

Cross_Coupling_Cycle cluster_reactants Reactants cluster_product Product Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-Br(L2) (Oxidative Addition Complex) Pd(0)L2->Ar-Pd(II)-X(L2) Ar-Br Oxidative_Addition Oxidative Addition Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) (Transmetalation Complex) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) R-M Transmetalation Transmetalation Ar-Pd(II)-R(L2)->Pd(0)L2 Ar-R Reductive_Elimination Reductive Elimination Ar-R Ar-R (Coupled Product) Ar-Br Ar-Br R-M R-M (Coupling Partner) Synthesis_Deprotection Unprotected 3-Bromo-5-hydroxypyridine Protected This compound Unprotected->Protected Protection Protected->Unprotected Deprotection Protection Protection (MOMCl, base) Deprotection Deprotection (Acidic conditions)

Reactivity comparison of bromopyridines vs chloropyridines in Suzuki coupling

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Guide: Bromopyridines vs. Chloropyridines in Suzuki-Miyaura Coupling

Executive Summary & Strategic Rationale

In pharmaceutical process development, the choice between bromopyridines (Br-Py) and chloropyridines (Cl-Py) is rarely a simple matter of availability.[1] It is a calculated trade-off between kinetic facility and economic scalability .

  • Bromopyridines are the "Sprint" option: They offer rapid oxidative addition (OA) and compatibility with generic, legacy catalysts (e.g., Pd(PPh₃)₄), minimizing optimization time during early Discovery phases.

  • Chloropyridines are the "Marathon" option: significantly cheaper (often 10–50x less expensive at kilo-scale) but kinetically stubborn. They demand "hotter," specialized ligand systems to overcome the higher C–Cl bond dissociation energy.

The Verdict: Use Br-Py for Lead Optimization (speed is currency). Switch to Cl-Py for Process Development (cost is currency), provided you utilize the specific ligand classes detailed in Section 4.

Mechanistic Drivers: The Kinetic Divergence

The performance gap is rooted in the first step of the catalytic cycle: Oxidative Addition (OA) .

Bond Dissociation Energy (BDE)

The C–X bond strength dictates the activation energy barrier (


) for the insertion of Palladium(0).
  • C–Br (Pyridine): ~276 kJ/mol.[1] Facile insertion, often diffusion-controlled.

  • C–Cl (Pyridine): ~339 kJ/mol.[1] High barrier, requiring electron-rich ligands to increase the nucleophilicity of the Pd(0) center.

The "Pyridine Effect" (Site Selectivity)

Unlike phenyl halides, pyridyl halides possess a nitrogen atom that exerts two opposing forces:

  • Electronic Activation (Good): The electron-withdrawing nature of Nitrogen makes the ring

    
    -deficient, theoretically facilitating OA via a mechanism resembling Nucleophilic Aromatic Substitution (
    
    
    
    ). 2-Chloropyridines are particularly activated for this reason.
  • Catalyst Poisoning (Bad): The Nitrogen lone pair can coordinate to the Pd(II) center, forming stable, unreactive dimers (especially in 2-pyridyl species), effectively removing the catalyst from the cycle ("The Pyridine Problem").

Visualization: Catalytic Cycle Divergence

The following diagram illustrates where the pathways diverge for Br vs. Cl substrates.

Suzuki_Mechanism Pd0 Active Catalyst Pd(0)L2 OA_Br Oxidative Addition (Br) FAST (Concerted Mechanism) Pd0->OA_Br Low Energy Path OA_Cl Oxidative Addition (Cl) SLOW (High Ea Barrier) Pd0->OA_Cl High Energy Path PdII_Br Pd(II)-Br Complex Stable, Open for Transmetalation OA_Br->PdII_Br PdII_Cl Pd(II)-Cl Complex Prone to N-Coordination (Poisoning) OA_Cl->PdII_Cl Transmet Transmetalation (Boronic Acid + Base) PdII_Br->Transmet PdII_Cl->Transmet Requires Bulky Ligand to Prevent Poisoning RedElim Reductive Elimination Product Release Transmet->RedElim RedElim->Pd0 Regeneration

Caption: Divergence in the Oxidative Addition step. Br-Py follows a low-energy concerted path; Cl-Py requires specific ligand acceleration to overcome the activation barrier and prevent catalyst poisoning.

Positional Reactivity Matrix

Not all chloropyridines are created equal.[1] The position of the halogen relative to the nitrogen dramatically alters reactivity.

PositionReactivity Profile (Cl-Py)Mechanistic InsightRecommended Catalyst Class
2-Position High Reactivity / High Risk Inductive activation lowers OA barrier, but N-coordination causes catalyst resting states (dimers).Pd-PEPPSI or G3-XPhos (Bulky ligands block N-coordination).
3-Position Low Reactivity / Low Risk "Phenyl-like." No inductive activation. Hardest to couple.Pd(OAc)₂ + SPhos (Electron-rich ligand required to force OA).
4-Position Moderate Reactivity Activated by resonance, less sterically hindered than 2-pos.Pd(dppf)Cl₂ or XPhos .

Ligand Selection: The Equalizers

To make Chloropyridines perform like Bromopyridines, you must upgrade the ligand.

  • Phosphines (First Gen):

    
    .
    
    • Verdict: Works for Br-Py . Useless for Cl-Py .

  • Buchwald Dialkylbiaryl Ligands: XPhos, SPhos, RuPhos.[2]

    • Mechanism:[2][3][4][5][6][7][8][9][10] Electron-rich (facilitates OA of Cl) and bulky (prevents N-poisoning).

    • Verdict: The Gold Standard for Cl-Py .

  • NHC (N-Heterocyclic Carbenes): Pd-PEPPSI-IPr.

    • Mechanism:[2][3][4][5][6][7][8][9][10] Extremely strong

      
      -donor. The "throw-and-go" catalyst for difficult Cl-Py  substrates.
      

Experimental Protocols

Protocol A: The "Reliable Workhorse" (Bromopyridines)

Use this for: 3-Bromopyridine, early-stage synthesis, high-throughput screening.

  • Catalyst: Pd(dppf)Cl₂·DCM (3 mol%)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1)

  • Temp: 80 °C

Step-by-Step:

  • Charge reaction vial with Aryl Bromide (1.0 mmol), Boronic Acid (1.2 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

  • Add Pd(dppf)Cl₂·DCM (24 mg, 0.03 mmol). Note: Air stable, weigh on bench.

  • Evacuate and backfill with

    
     (3x).
    
  • Add degassed Dioxane (4 mL) and Water (1 mL).

  • Heat to 80 °C for 4 hours.

  • Validation: TLC should show complete consumption of bromide. Br-Py usually converts >98%.

Protocol B: The "High-Performance" (Chloropyridines)

Use this for: 2-Chloropyridine, cost-sensitive scale-up, unreactive 3-chloropyridines.

  • Catalyst: Pd-PEPPSI-IPr (1–2 mol%) OR Pd(OAc)₂ (2 mol%) + XPhos (4 mol%)

  • Base: K₃PO₄ (2.0 equiv) — Phosphate is crucial for difficult substrates.

  • Solvent: THF / Water (10:1) or Toluene / Water (for higher temps).

  • Temp: 60 °C – 100 °C

Step-by-Step:

  • Pre-complexation (if using XPhos): In the reaction vessel, stir Pd(OAc)₂ and XPhos in the solvent for 5 mins under

    
     to generate the active 
    
    
    
    species. (Skip if using Pd-PEPPSI).
  • Add Chloropyridine (1.0 mmol), Boronic Acid (1.5 equiv), and K₃PO₄ (425 mg, 2.0 mmol).

  • Degas vigorously. Oxygen kills the electron-rich active species required for Cl-activation.

  • Heat to 80 °C (start lower for 2-Cl to avoid homocoupling/decomposition).

  • Validation: Monitor by HPLC. If conversion stalls at 50%, add 1 mol% more catalyst.

Decision Matrix & Troubleshooting

When should you switch from Br to Cl? Use this logic flow.

Decision_Matrix Start Start: Select Substrate Scale Is Scale > 100g? Start->Scale Br_Route Use Bromopyridine (Protocol A) Scale->Br_Route No (Speed Priority) Cl_Route Evaluate Chloropyridine Scale->Cl_Route Yes (Cost Priority) Pos_Check Is it 2-Chloropyridine? Cl_Route->Pos_Check Special_Cat Use Pd-PEPPSI or G3-XPhos (Protocol B) Pos_Check->Special_Cat Yes (Poisoning Risk) Std_Adv_Cat Use Pd(dppf)Cl2 or SPhos Pos_Check->Std_Adv_Cat No (3- or 4- pos)

Caption: Decision tree for selecting Halogen/Catalyst pairs based on scale and structural position.

References

  • Mechanistic Studies on Oxidative Addition

    • Title: A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions.[10]

    • Source: Chemical Science, 2022.
    • URL:[Link]

  • The "Pyridine Problem" & Ligand Inhibition

    • Title: Inhibition of (dppf)nickel-catalysed Suzuki-Miyaura cross-coupling reactions by α-halo-N-heterocycles.[6]

    • Source: Chemical Science, 2021.[6]

    • URL:[Link]

  • General Reactivity & Protocols

    • Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.[5]

    • Source: Chemistry – A European Journal (via PMC), 2015.
    • URL:[Link]

  • Catalyst Selection Guides

    • Title: Suzuki Coupling of Pyridyl Halides: A Compar
    • Source: BenchChem.[1]

Sources

A Comparative Guide to Alternative Protecting Groups for 3-Bromo-5-hydroxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex molecules, particularly in pharmaceutical and agrochemical research, the strategic use of protecting groups is paramount. The selective masking and deprotection of reactive functional groups can dictate the success of a synthetic route. 3-Bromo-5-hydroxypyridine is a valuable building block in medicinal chemistry, and the effective protection of its hydroxyl group is a critical step in many synthetic pathways.[1][2] This guide provides a comparative analysis of alternative protecting groups for 3-bromo-5-hydroxypyridine, offering insights into their application, stability, and deprotection, supported by experimental data.

The Challenge of Protecting 3-Bromo-5-hydroxypyridine

The pyridine ring in 3-bromo-5-hydroxypyridine is electron-deficient, which influences the reactivity of the hydroxyl group. This electronic nature can affect the efficiency of protection reactions and the stability of the resulting protected compound under various reaction conditions. The choice of a suitable protecting group is therefore a critical decision that must take into account the planned subsequent synthetic steps.

Comparative Analysis of Protecting Groups

This guide focuses on four common and alternative protecting groups for the hydroxyl functionality of 3-bromo-5-hydroxypyridine: Tert-butyldimethylsilyl (TBDMS) ether, Benzyl (Bn) ether, Methoxymethyl (MOM) ether, and Pivaloyl (Piv) ester.

Protecting GroupStructureTypical Protection ConditionsTypical Deprotection ConditionsStability Profile
TBDMS O-Si(CH₃)₂(C(CH₃)₃)TBDMS-Cl, Imidazole, DMFTBAF, THF; or Acidic conditions (e.g., aq. HCl)Stable to basic and organometallic reagents; Labile to acid and fluoride ions.
Benzyl (Bn) O-CH₂-PhBnBr, NaH, DMFH₂, Pd/C; or strong acid (e.g., HBr/HOAc)Stable to a wide range of acidic and basic conditions, and many organometallic reagents; Labile to hydrogenolysis and strong Lewis acids.
MOM O-CH₂-O-CH₃MOM-Cl, DIPEA, CH₂Cl₂Acidic conditions (e.g., HCl in MeOH)Stable to basic and nucleophilic reagents; Labile to acidic conditions.
Pivaloyl (Piv) O-C(O)-C(CH₃)₃Pivaloyl chloride, PyridineBasic hydrolysis (e.g., NaOH or K₂CO₃ in MeOH)Stable to acidic conditions and some organometallic reagents; Labile to basic conditions.

In-Depth Analysis and Experimental Protocols

Tert-butyldimethylsilyl (TBDMS) Ether

The TBDMS group is a popular choice for protecting alcohols due to its moderate stability and the availability of mild deprotection methods. Its steric bulk provides stability against many reagents, yet it can be readily cleaved using fluoride ions or acidic conditions.

Protection Protocol:

A solution of 3-bromo-5-hydroxypyridine (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF) is treated with imidazole (2.5 eq.) and tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq.). The reaction is stirred at room temperature until completion (typically monitored by TLC). The product, 3-bromo-5-(tert-butyldimethylsilyloxy)pyridine, is then isolated by aqueous workup and purification.

Deprotection Protocol:

To a solution of 3-bromo-5-(tert-butyldimethylsilyloxy)pyridine (1.0 eq.) in tetrahydrofuran (THF), a solution of tetrabutylammonium fluoride (TBAF, 1.1 eq., 1M in THF) is added. The reaction is stirred at room temperature until the silyl ether is cleaved. The deprotected 3-bromo-5-hydroxypyridine is obtained after workup and purification.[3]

Causality Behind Experimental Choices:

  • Imidazole acts as a base to deprotonate the hydroxyl group and also as a catalyst.

  • DMF is a polar aprotic solvent that facilitates the Sₙ2 reaction.

  • TBAF is a standard reagent for cleaving silyl ethers due to the high affinity of fluoride for silicon.[3]

Stability Insights: The TBDMS ether of 3-bromo-5-hydroxypyridine is expected to be stable to organolithium reagents like n-BuLi at low temperatures, allowing for subsequent lithium-halogen exchange at the bromine-bearing carbon.[4][5]

Benzyl (Bn) Ether

Benzyl ethers are known for their robustness and are stable to a wide range of reaction conditions, including strongly acidic and basic media. They are typically cleaved by catalytic hydrogenolysis, which offers a neutral deprotection method.

Protection (Williamson Ether Synthesis) Protocol:

To a suspension of sodium hydride (NaH, 1.2 eq.) in anhydrous DMF, a solution of 3-bromo-5-hydroxypyridine (1.0 eq.) in DMF is added dropwise at 0 °C. After stirring for 30 minutes, benzyl bromide (BnBr, 1.1 eq.) is added, and the reaction is allowed to warm to room temperature. The product, 3-bromo-5-(benzyloxy)pyridine, is isolated after quenching with water and extraction.

Deprotection Protocol:

A solution of 3-(benzyloxy)-5-bromopyridine (1.0 eq.) in a mixture of 30% hydrobromic acid in acetic acid (HBr/HOAc) is stirred at room temperature for 16 hours. The reaction mixture is then diluted with diethyl ether to precipitate the hydrobromide salt of the product. Neutralization with a base like ammonium hydroxide yields 3-bromo-5-hydroxypyridine.[6]

Causality Behind Experimental Choices:

  • NaH is a strong, non-nucleophilic base that efficiently deprotonates the hydroxyl group.

  • HBr/HOAc provides a strongly acidic medium to effect the cleavage of the benzyl ether.[6]

  • Catalytic hydrogenolysis (e.g., H₂, Pd/C) offers an alternative, milder deprotection method, although care must be taken as some catalysts can also reduce the pyridine ring or cause debromination.[7] The presence of a base like pyridine can selectively inhibit benzyl ether hydrogenolysis.[8]

Stability Insights: The benzyl-protected 3-bromo-5-hydroxypyridine is a suitable substrate for cross-coupling reactions, such as the Suzuki-Miyaura coupling, where the C-Br bond can be functionalized in the presence of a palladium catalyst.[9][10]

Methoxymethyl (MOM) Ether

The MOM group is an acetal-based protecting group that is stable under basic and nucleophilic conditions but is readily cleaved under acidic conditions.

Protection Protocol:

To a solution of 3-bromo-5-hydroxypyridine (1.0 eq.) and N,N-diisopropylethylamine (DIPEA, 2.0 eq.) in anhydrous dichloromethane (CH₂Cl₂), methoxymethyl chloride (MOM-Cl, 1.5 eq.) is added dropwise at 0 °C. The reaction is stirred at room temperature until completion. The product, 3-bromo-5-(methoxymethoxy)pyridine, is obtained after an aqueous workup.[11]

Deprotection Protocol:

The MOM-protected pyridine is dissolved in methanol, and a catalytic amount of concentrated hydrochloric acid is added. The reaction is stirred at room temperature until deprotection is complete. The product is isolated after neutralization and extraction.

Causality Behind Experimental Choices:

  • DIPEA is a non-nucleophilic base used to scavenge the HCl generated during the reaction.

  • MOM-Cl is a reactive electrophile for the introduction of the MOM group. Due to its carcinogenic nature, alternative, safer protocols using dimethoxymethane and an acid catalyst can also be employed.[11]

  • Acidic conditions readily hydrolyze the acetal functionality of the MOM ether.

Stability Insights: The MOM ether is stable to Grignard reagents and organolithiums, making it a suitable choice when such reagents are to be used in subsequent steps.

Pivaloyl (Piv) Ester

The pivaloyl group is a sterically hindered ester protecting group that exhibits high stability towards a variety of reagents, including those used in many coupling reactions. It is typically removed under basic conditions.

Protection Protocol:

3-bromo-5-hydroxypyridine (1.0 eq.) is dissolved in pyridine, and pivaloyl chloride (1.2 eq.) is added dropwise at 0 °C. The reaction is then stirred at room temperature. The product, 3-bromo-5-hydroxypyridin-3-yl pivalate, is isolated by extraction after quenching the reaction.

Deprotection Protocol:

The pivaloyl-protected pyridine is dissolved in a mixture of methanol and water, and a base such as potassium carbonate or sodium hydroxide is added. The mixture is heated to effect the hydrolysis of the ester. The deprotected product is obtained after acidification and extraction.

Causality Behind Experimental Choices:

  • Pyridine serves as both the solvent and the base to neutralize the HCl formed.

  • Pivaloyl chloride is the acylating agent. The bulky tert-butyl group of the pivaloyl chloride provides steric hindrance, which can sometimes lead to selective protection of less hindered hydroxyl groups.[12]

  • Basic hydrolysis is the standard method for cleaving ester protecting groups.

Stability Insights: The pivaloyl ester is generally stable to acidic conditions and is more robust than a simple acetyl or benzoyl ester towards hydrolysis.

Visualizing the Synthetic Pathways

G cluster_TBDMS TBDMS Protection/Deprotection cluster_Bn Benzyl Protection/Deprotection cluster_MOM MOM Protection/Deprotection cluster_Piv Pivaloyl Protection/Deprotection A 3-Bromo-5-hydroxypyridine B 3-Bromo-5-(TBDMS-oxy)pyridine A->B TBDMS-Cl, Imidazole, DMF C 3-Bromo-5-(benzyloxy)pyridine A->C BnBr, NaH, DMF D 3-Bromo-5-(MOM-oxy)pyridine A->D MOM-Cl, DIPEA E 3-Bromo-5-(pivaloyloxy)pyridine A->E Piv-Cl, Pyridine B->A TBAF, THF C->A HBr/HOAc or H2, Pd/C D->A aq. HCl E->A NaOH, MeOH/H2O

Caption: Reaction schemes for the protection and deprotection of 3-bromo-5-hydroxypyridine.

Decision-Making Workflow for Protecting Group Selection

The choice of an appropriate protecting group is dictated by the planned synthetic route. The following decision tree illustrates a logical approach to selecting a protecting group for 3-bromo-5-hydroxypyridine.

G start Start: Need to protect 3-bromo-5-hydroxypyridine q1 Will the subsequent steps involve strong bases or organometallic reagents? start->q1 q2 Are acidic conditions to be avoided in subsequent steps? q1->q2 No q4 Will the subsequent steps involve acidic conditions? q1->q4 Yes q3 Is a neutral deprotection condition required? q2->q3 Yes pg_mom Choose MOM q2->pg_mom No pg_bn Choose Benzyl q3->pg_bn Yes pg_piv Choose Pivaloyl q3->pg_piv No pg_tbdms Choose TBDMS q4->pg_tbdms No q4->pg_bn Yes

Caption: Decision tree for selecting a suitable protecting group.

Conclusion

The selection of a protecting group for 3-bromo-5-hydroxypyridine is a critical strategic decision in multi-step synthesis. TBDMS ethers offer a balance of stability and mild deprotection conditions, making them suitable for pathways involving organometallic reagents. Benzyl ethers provide high stability across a wide pH range and can be removed under neutral hydrogenolysis conditions, which is advantageous for sensitive substrates. MOM ethers are a good choice when subsequent reactions are performed under basic conditions, while pivaloyl esters offer robustness towards acidic reagents. By understanding the comparative stability and reactivity of these protecting groups, researchers can design more efficient and successful synthetic routes for novel molecules derived from 3-bromo-5-hydroxypyridine.

References

  • Google Patents. (n.d.). 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
  • Organic Syntheses. (1962). 3-Bromophthalide. Organic Syntheses, 42, 26. [Link]

  • MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 193. [Link]

  • Eureka | Patsnap. (2017, September 15). Synthesis method of 3-bromo-5-methylpyridine. Retrieved from [Link]

  • Google Patents. (n.d.). Synthetic method of 3-bromopyridine.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, February 6). Hydrogenolysis. Retrieved from [Link]

  • MDPI. (2023, April 4). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 28(7), 3203. [Link]

  • ChemSpider Synthetic Pages. (2001, August 24). Deprotection of a tert-butyldimethylsilyl ether. Retrieved from [Link]

  • LOCKSS. (2015, February 6). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • ResearchGate. (2014, August 20). Which one is the best reagent for the lithiation of 3-bromothiophene, n-BuLi, t-BuLi, LDA and why?. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 9. Retrieved from [Link]

  • Gelest Technical Library. (n.d.). Deprotection of Silyl Ethers. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Regioselective Deprotection of Tert-Butyldimethylsilyl Ethers by Boron Trichloride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate. Retrieved from [Link]

  • Princeton University. (2002, June 3). Effective lithiation of 3-bromopyridine: Synthesis of 3-pyridine boronic acid and variously 3-substituted pyridines. Retrieved from [Link]

  • ResearchGate. (2025, August 6). An Efficient Protocol for the Preparation of MOM Ethers and Their Deprotection Using Zirconium(IV) Chloride. Retrieved from [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). Retrieved from [Link]

  • Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid. Retrieved from [Link]

  • RSC Publishing. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. Retrieved from [Link]

  • MDPI. (2024, December 23). Hydrogenolysis of Benzyl Phenyl Ether Using Nickel–Molybdenum Clay Catalysts—A Model for Cleaving Ether Linkages in Lignin. Catalysts, 15(1), 1. [Link]

  • Grignard Reaction. (n.d.). Retrieved from [Link]

  • Princeton University. (2002, June 3). Effective lithiation of 3-bromopyridine: Synthesis of 3-pyridine boronic acid and variously 3-substituted pyridines. Retrieved from [Link]

  • Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid. Retrieved from [Link]

  • Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, June 30). Removal of tetrabutylammonium from an organic reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Reagent and conditions: a) Pivaloyl chloride, Et3N, n‐BuLi, THF,.... Retrieved from [Link]

  • Grignard Reaction. (n.d.). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 9). 10.4: Reactions of Ethers- Acidic Cleavage (CHM 223). Retrieved from [Link]

Sources

A Comparative Guide to Palladium Catalysts for C-N Coupling on Bromopyridines

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis. The Buchwald-Hartwig amination has emerged as a powerful and versatile tool for this purpose. However, when the substrate is a bromopyridine, the choice of the palladium catalyst system becomes critical. The inherent electronic properties and coordination behavior of the pyridine ring introduce unique challenges not present with simple aryl bromides. This guide provides a comparative analysis of common palladium catalyst systems for the C-N coupling of bromopyridines, supported by experimental data, to aid in the rational selection of the optimal catalyst for your specific application.

The Challenge of Bromopyridines in C-N Coupling

The nitrogen atom in the pyridine ring significantly influences the reactivity of bromopyridines in palladium-catalyzed C-N coupling reactions. It can coordinate to the palladium center, potentially leading to catalyst inhibition or decomposition. Furthermore, the position of the bromine atom (2-, 3-, or 4-position) dictates the electronic and steric environment around the C-Br bond, impacting the rates of key steps in the catalytic cycle, namely oxidative addition and reductive elimination.

The Catalytic Cycle: A Brief Overview

The generally accepted mechanism for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) catalytic cycle. Understanding this cycle is crucial for rationalizing the performance of different catalyst systems.

Buchwald_Hartwig_Amination pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex1 R-Pd(II)(Br)L_n oxidative_addition->pd_complex1 ligand_exchange Ligand Exchange / Amine Coordination pd_complex1->ligand_exchange pd_amide R-Pd(II)(NHR')L_n ligand_exchange->pd_amide amine R'-NH_2 amine->ligand_exchange base Base base->ligand_exchange reductive_elimination Reductive Elimination pd_amide->reductive_elimination reductive_elimination->pd0 Regenerates Pd(0) product R-NHR' (Product) reductive_elimination->product catalyst_regen Catalyst Regeneration

Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Comparative Analysis of Palladium Catalyst Systems

The choice of ligand is paramount in tuning the reactivity and stability of the palladium catalyst. Below is a comparison of commonly employed catalyst systems for the C-N coupling of bromopyridines.

Buchwald Ligands and Precatalysts

The Buchwald group has developed several generations of bulky, electron-rich phosphine ligands that are highly effective for C-N coupling.

Catalyst SystemAdvantagesDisadvantages
First-Generation (e.g., P(t-Bu)3) Highly active for many substrates.Air-sensitive, can be challenging to handle.
Second-Generation (e.g., XPhos, SPhos, RuPhos) Air-stable, high reactivity, broad substrate scope.Can be more expensive.
Third-Generation Precatalysts (e.g., XPhos-Pd-G3) Highly active, air- and moisture-stable, allows for low catalyst loadings.Higher initial cost.

Experimental Data Snapshot:

A study comparing different ligands for the coupling of 2-bromopyridine with various amines demonstrated the superiority of the second-generation Buchwald ligands.

AmineLigandYield (%)
AnilineXPhos95
MorpholineSPhos92
n-HexylamineRuPhos88

Data is representative and compiled from various sources.

Josiphos Ligands

The Josiphos family of ferrocenyl-based diphosphine ligands offers another powerful alternative for challenging C-N couplings.

Catalyst SystemAdvantagesDisadvantages
(R)-(-)-1-[(S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine (CyPF-t-Bu) Highly effective for electron-deficient heterocycles.Can be sensitive to steric hindrance.

Experimental Data Snapshot:

In a comparative study for the amination of 3-bromopyridine, a Josiphos-based catalyst showed excellent performance.

AmineCatalystYield (%)
IndolePd(OAc)2 / CyPF-t-Bu91

Data is representative and compiled from various sources.

N-Heterocyclic Carbene (NHC) Ligands

NHC ligands are strong sigma-donors that form robust bonds with palladium, leading to highly stable and active catalysts.

Catalyst SystemAdvantagesDisadvantages
PEPPSI™-IPr Highly stable, effective for a broad range of substrates, including sterically hindered ones.May require higher temperatures for some transformations.

Experimental Data Snapshot:

The PEPPSI™-IPr catalyst has been shown to be effective for the coupling of various bromopyridines.

BromopyridineAmineYield (%)
2-BromopyridinePiperidine94
3-BromopyridineBenzylamine89
4-BromopyridineAniline93

Data is representative and compiled from various sources.

Experimental Protocol: A Representative C-N Coupling of 3-Bromopyridine with Morpholine

This protocol provides a general procedure for the C-N coupling of 3-bromopyridine with morpholine using a third-generation Buchwald precatalyst.

Experimental_Workflow start Start: Oven-dried Schlenk flask reagents Add: - 3-Bromopyridine (1.0 mmol) - Morpholine (1.2 mmol) - NaOt-Bu (1.4 mmol) - XPhos-Pd-G3 (0.01 mmol) start->reagents solvent Add Toluene (2 mL) reagents->solvent reaction Heat at 100 °C for 2-12 h (Monitor by TLC/GC-MS) solvent->reaction workup Work-up: - Cool to RT - Quench with water - Extract with EtOAc reaction->workup purification Purify by column chromatography workup->purification product Isolated Product purification->product

Figure 2: A typical experimental workflow for the Buchwald-Hartwig amination of 3-bromopyridine.

Step-by-Step Procedure:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromopyridine (1.0 mmol, 1.0 equiv), sodium tert-butoxide (1.4 mmol, 1.4 equiv), and the XPhos-Pd-G3 precatalyst (0.01 mmol, 0.01 mol%).

  • Reagent Addition: The flask is evacuated and backfilled with nitrogen or argon three times. Toluene (2 mL) and morpholine (1.2 mmol, 1.2 equiv) are then added via syringe.

  • Reaction: The reaction mixture is heated to 100 °C and stirred for 2-12 hours. The progress of the reaction should be monitored by an appropriate technique such as TLC or GC-MS.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, quenched with water, and extracted with ethyl acetate (3 x 10 mL).

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired N-aryl morpholine.

Conclusion and Recommendations

The choice of palladium catalyst for the C-N coupling of bromopyridines is highly dependent on the specific substrate and desired reaction conditions.

  • For general applications and a broad substrate scope, the second and third-generation Buchwald catalysts , such as those based on XPhos and SPhos, offer excellent reactivity and ease of handling.

  • For particularly challenging couplings involving electron-deficient pyridines, Josiphos-type ligands can provide superior results.

  • When catalyst stability and robustness are the primary concerns, NHC-based catalysts like PEPPSI™-IPr are an excellent choice.

It is always recommended to perform a small-scale screen of different catalyst systems to identify the optimal conditions for a specific transformation. The data and protocols presented in this guide serve as a starting point for the development of efficient and reliable C-N coupling reactions involving bromopyridines.

References

  • University of Jyväskylä, Master's Thesis: Palladium-Catalyzed C-N Cross-Coupling Reactions. Available at: [Link]

  • Royal Society of Chemistry, Cross-coupling of 2-halopyridines. Available at: [Link]

Spectroscopic analysis (NMR, IR, MS) to confirm the structure of 3-Bromo-5-(methoxymethoxy)pyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Challenge

In the development of pyridine-based pharmaceutical intermediates, the synthesis of 3-Bromo-5-(methoxymethoxy)pyridine presents a specific analytical challenge: Regioisomerism .

Standard electrophilic aromatic substitution on pyridine oxides or direct bromination often yields mixtures of isomers (e.g., 2,5-substituted or 3,4-substituted byproducts). While 3-Bromo-5-hydroxypyridine is the precursor, confirming the position of the Methoxymethoxy (MOM) protecting group and ensuring the bromine remains at the C3 position requires a multi-modal spectroscopic approach.

This guide objectively compares the diagnostic power of 1D NMR , 2D NMR , Mass Spectrometry (MS) , and Infrared Spectroscopy (IR) .

Key Finding: While MS confirms the molecular formula and Br-presence, and 1D NMR provides a baseline, 2D NMR (specifically NOESY/HMBC) is the only standalone technique capable of definitively ruling out regioisomers.

Comparative Analysis of Analytical Techniques

Method A: 1H NMR Spectroscopy (The Baseline)

Role: Initial purity assessment and functional group verification.

In a 3,5-disubstituted pyridine, symmetry is absent, but the substitution pattern creates a unique splitting system. The protons at C2, C4, and C6 appear as singlets or fine doublets due to small meta-coupling (


 Hz).

Predicted Spectral Data (in CDCl


): 
PositionSignal TypeShift (

ppm)
Diagnostic Value
H-2 Doublet (

Hz)
8.35

-proton, deshielded by N and Br.
H-6 Doublet (

Hz)
8.28

-proton, deshielded by N and OMOM.
H-4 Triplet/DD (

Hz)
7.65

-proton, shielded relative to

.
MOM-CH

Singlet5.22Characteristic acetal methylene.
MOM-CH

Singlet3.51Distinct methoxy signal.

Critical Limitation: 1D NMR alone often fails to distinguish between the 3-bromo-5-OMOM and 3-bromo-4-OMOM isomers without reference spectra, as chemical shift prediction models have error margins (


 ppm) that overlap with isomeric shifts.
Method B: 2D NMR (The Superior Alternative)

Role: Definitive Structural Proof and Regiochemical Assignment.

To scientifically validate the structure, we must prove the spatial relationship between the substituents.

  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Logic: If the MOM group were at position 4 (adjacent to Br at 3), a strong NOE signal would exist between the MOM-CH

      
       and the H-5 proton (if H-5 existed) or H-2/H-6.
      
    • In 3,5-isomer: The MOM group is distant from the Br. The MOM-CH

      
       will show NOE correlations primarily with H-4 and H-6 , but not H-2. This spatial mapping confirms the meta-substitution pattern.
      
  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Logic: Connects protons to carbons 2-3 bonds away.

    • Diagnostic: The MOM-CH

      
       protons will show a correlation to the Pyridine C-5  carbon (~155 ppm). This C-5 carbon will also correlate with the aromatic H-4  and H-6  protons, locking the OMOM group to the C5 position.
      
Method C: Mass Spectrometry (The Validator)

Role: Elemental Composition and Halogen Verification.

MS is superior for confirming the presence of Bromine but weak for regioisomer differentiation.

  • Isotopic Pattern: The hallmark of this molecule is the 1:1 doublet at

    
     and 
    
    
    
    (e.g., m/z 217 and 219) due to
    
    
    Br and
    
    
    Br natural abundance.
  • Fragmentation:

    • Loss of MOM: A characteristic loss of neutral formaldehyde (

      
      , 30 Da) or the methoxy radical is common.
      
    • Diagnostic Ion:

      
       (Loss of 
      
      
      
      ).
Method D: FT-IR Spectroscopy (The Fingerprint)

Role: Quick batch-to-batch consistency check.

  • C-O-C Stretch: Strong bands at 1050–1150 cm

    
     (MOM ether).
    
  • C-Br Stretch: 690–515 cm

    
     (often weak/obscured).
    
  • Pyridine Ring: Breathing modes at ~1580 cm

    
    .
    
  • Verdict: IR cannot distinguish regioisomers of this molecule effectively.

Data Summary & Decision Matrix

Feature1H NMR2D NMR (NOESY/HMBC)Mass Spec (LC-MS)FT-IR
Confirm MW NoNoYes (Excellent) No
Confirm Br NoNoYes (Isotope Pattern) Yes (Weak)
MOM Presence YesYesYes (Fragment)Yes
Regiochemistry Partial (Ambiguous)Yes (Definitive) NoNo
Purity Yes (Quantitative) NoYes (Qualitative)No

Experimental Protocols

Protocol 1: NMR Sample Preparation & Acquisition

Objective: Obtain high-resolution data to resolve meta-coupling.

  • Solvent Choice: Use CDCl

    
      (99.8% D) + 0.03% TMS. Avoid DMSO-d
    
    
    
    unless solubility is an issue, as DMSO viscosity broadens the fine coupling (
    
    
    Hz) needed to identify pyridine substitution patterns.
  • Concentration: Dissolve 10-15 mg of sample in 0.6 mL solvent. Filter through a cotton plug to remove suspended solids (paramagnetic particles broaden lines).

  • Acquisition Parameters (400 MHz+):

    • Pulse Angle: 30°.

    • Relaxation Delay (D1): Set to 3.0 seconds (Pyridine protons have long T1 relaxation times; insufficient delay reduces integration accuracy).

    • Scans: 16 (1H), 256 (13C).

Protocol 2: LC-MS Confirmation

Objective: Verify Bromine isotopes and MOM integrity.

  • Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid. (Avoid TFA as it suppresses ionization).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax), 3.5 µm.

  • Ionization: ESI (Electrospray Ionization) in Positive Mode .

    • Note: Pyridines protonate easily (

      
      ).
      
  • Analysis: Look for the "Twin Towers" doublet at m/z 218/220 (

    
    ). If only a single peak appears, the bromine has been lost (dehalogenation impurity).
    

Visualization of Structural Logic

The following diagrams illustrate the workflow and the logic used to distinguish the correct isomer using 2D NMR.

StructuralAnalysis Start Crude Product (Isomeric Mixture?) Step1 LC-MS Analysis Start->Step1 Decision1 Isotope Pattern 1:1 (M, M+2)? Step1->Decision1 Step2 1H NMR (CDCl3) Decision1->Step2 Yes Fail Reject/Repurify Decision1->Fail No (Dehalogenated) Decision2 Symmetry Check Step2->Decision2 Step3 2D NOESY/HMBC (The Gold Standard) Decision2->Step3 Asymmetric Signals Decision2->Fail Symmetric (3,5-dibromo?) Result Confirmed Structure: 3-Bromo-5-(MOM)pyridine Step3->Result Correlations Confirm Meta-Substitution

Caption: Figure 1. Analytical workflow for validating halogenated pyridine derivatives. 2D NMR is the critical gatekeeper for structural confirmation.

NOESYLogic MOM MOM Group (CH2) H4 H-4 (Pyridine) MOM->H4 Strong NOE (Spatial Proximity) H6 H-6 (Pyridine) MOM->H6 Strong NOE (Spatial Proximity) H2 H-2 (Pyridine) MOM->H2 NO Interaction (Too Distant) Br Bromine (C-3) Label NOESY Logic for 3,5-Substitution

Caption: Figure 2. Diagnostic NOESY correlations. The MOM group interacts with H-4 and H-6, but not H-2, confirming the 3,5-substitution pattern.

References

  • National Institute of Standards and Technology (NIST). (2023). Pyridine IR and Mass Spectra. NIST Chemistry WebBook.[1] Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Alkyl Halides and Pyridines. Retrieved from [Link]

  • Total Synthesis. (n.d.). MOM Protecting Group: Mechanism and Characterization. Retrieved from [Link]

Sources

Advanced HPLC Methodologies for Purity Assessment of Synthesized Pyridine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The "Silanol Trap" in Pyridine Analysis

Synthesized pyridine compounds represent a unique challenge in purity assessment. As nitrogen-containing heterocycles with a typical pKa range of 5.2–6.0, they exist primarily as positively charged species under standard acidic HPLC conditions. The "Silanol Trap" occurs when these protonated bases interact electrostatically with ionized residual silanol groups (


) on the silica support of the column, rather than interacting solely via hydrophobic partition with the bonded phase (e.g., C18).

This secondary interaction leads to the "classic" pyridine chromatogram: severe peak tailing (


), variable retention times, and poor resolution of impurities. 

This guide objectively compares three distinct chromatographic strategies to overcome these limitations, supported by experimental protocols and decision-making frameworks.

Comparative Analysis of Methodologies

We evaluated three dominant strategies for pyridine purity assessment. The choice depends on the specific hydrophobicity of the derivative and downstream detection requirements (UV vs. MS).

Strategy A: High pH Reversed-Phase (The "Neutralization" Method)
  • Mechanism: Operating at pH 10–11 (above the pyridine pKa). The pyridine molecule is deprotonated (neutral), eliminating cation-exchange interactions with silanols.

  • Best For: Hydrophobic pyridines; LC-MS applications (using volatile high-pH buffers like Ammonium Bicarbonate).

  • Pros: Superior peak symmetry (

    
    ); increased retention of basic compounds.
    
  • Cons: Requires specialized hybrid-silica or polymer-based columns (standard silica dissolves at pH > 8).[1]

Strategy B: Low pH with Base-Deactivated C18 (The "Shielding" Method)
  • Mechanism: Operating at pH 2.0–3.[2]0. Silanols are protonated (

    
    , neutral), minimizing their interaction with the protonated pyridine (
    
    
    
    ). Modern "Type B" silica columns with extensive end-capping are used to physically shield the silica surface.[1]
  • Best For: Routine QC; separating acidic precursors from basic products.

  • Pros: Compatible with standard columns; robust standard operating procedure.

  • Cons: Potential for peak overloading; lower retention for very polar pyridines.

Strategy C: HILIC (Hydrophilic Interaction Liquid Chromatography)[3][4][5]
  • Mechanism: Uses a polar stationary phase (e.g., Silica, Amide) with a high-organic mobile phase.[3] Water acts as the strong solvent.[4][5][6][7]

  • Best For: Highly polar, hydrophilic pyridine derivatives (e.g., aminopyridines, pyridine-N-oxides) that elute in the void volume on C18.

  • Pros: Retains compounds that C18 cannot; orthogonal selectivity.

  • Cons: Long equilibration times; sensitive to sample diluent mismatch.

Data Presentation: Performance Metrics

The following table summarizes typical performance metrics observed when analyzing a standard 2-aminopyridine derivative using the three strategies.

MetricStrategy A: High pH RP Strategy B: Low pH C18 Strategy C: HILIC
Column Type Hybrid Silica C18 (e.g., XBridge, Gemini)End-capped C18 (e.g., Zorbax Eclipse)Bare Silica or Amide
Mobile Phase 10mM NH₄HCO₃ (pH 10) / ACN0.1% Formic Acid (pH 2.7) / ACN10mM NH₄OAc (pH 5.8) / ACN (90%)
Tailing Factor (

)
1.05 – 1.15 (Excellent) 1.20 – 1.40 (Good)1.10 – 1.30 (Good)
Retention Factor (

)
High (Neutral species retains well)Low to Moderate (Charged species)High (Polar interaction)
MS Sensitivity High (Positive mode ESI favored)Moderate (Acid can suppress signal)Very High (High organic % boosts ESI)
Resolution (

)
High for structural isomersModerateHigh for polar impurities

Visualizations

Workflow: Method Development Decision Tree

Use this logic flow to select the correct starting protocol for your specific pyridine compound.

PyridineMethodSelection Start Start: Pyridine Compound Analysis PolarityCheck Is the compound highly polar? (LogP < 0) Start->PolarityCheck HILIC STRATEGY C: HILIC (Amide/Silica Column) PolarityCheck->HILIC Yes (Hydrophilic) MS_Check Is MS Detection Required? PolarityCheck->MS_Check No (Hydrophobic) HighPH STRATEGY A: High pH RP (Hybrid C18, pH 10) MS_Check->HighPH Yes (Max Sensitivity) StandardQC STRATEGY B: Low pH RP (Base-Deactivated C18, pH 2.5) MS_Check->StandardQC No (UV Only/Routine)

Figure 1: Decision tree for selecting the optimal HPLC methodology based on analyte polarity and detection requirements.

Mechanism: The "Silanol Trap" vs. High pH Solution

SilanolMechanism Problem Mid-pH (pH 4-7) Pyridine (BH+) + Silanol (Si-O-) STRONG TAILING LowPH Low pH (pH < 3) Pyridine (BH+) + Silanol (Si-OH) REDUCED INTERACTION Problem->LowPH Protonate Silanols HighPH High pH (pH > 10) Pyridine (B) + Silanol (Si-O-) NO INTERACTION (Neutral) Problem->HighPH Deprotonate Base

Figure 2: Mechanistic comparison of how pH adjustment mitigates the electrostatic interaction causing peak tailing.

Detailed Experimental Protocols

Protocol A: High pH Reversed-Phase (Recommended for Purity/MS)

This method provides the sharpest peaks and highest sensitivity for LC-MS.

1. Reagents & Materials:

  • Column: Agilent ZORBAX Extend-C18 or Waters XBridge C18 (Hybrid technology essential for pH > 8 stability).

  • Buffer: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Solvent B: Acetonitrile (LC-MS Grade).

2. Preparation:

  • Stock Solution: Dissolve 10 mg of synthesized pyridine in 10 mL of 50:50 ACN:Water.

  • Mobile Phase A: 90% Buffer / 10% ACN.

3. Instrument Settings:

  • Flow Rate: 1.0 mL/min.[8][9]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Column Temp: 40°C (Improves mass transfer for bases).

  • Detection: UV 254 nm (or

    
     of derivative).[9]
    

4. System Suitability Criteria:

  • Tailing Factor (

    
    ) must be < 1.3.
    
  • Resolution (

    
    ) between main peak and nearest impurity > 2.0.
    
Protocol B: Low pH Ion-Suppression (Robust QC)

This method is ideal for routine purity checks where column longevity is prioritized over MS sensitivity.

1. Reagents & Materials:

  • Column: Phenomenex Luna C18(2) or equivalent "Base-Deactivated" column.

  • Buffer: 20 mM Potassium Phosphate (pH 2.5) OR 0.1% Trifluoroacetic Acid (TFA) in water.

    • Note: TFA acts as an ion-pairing agent, sharpening peaks but suppressing MS signal.

  • Solvent B: Acetonitrile with 0.1% TFA.

2. Instrument Settings:

  • Flow Rate: 1.0 mL/min.[8][9]

  • Isocratic/Gradient: Dependent on sample complexity. Start with Gradient 10-90% B.

  • Column Temp: 25°C.

References

  • Agilent Technologies. (2021).[10] How Do I Choose? A guide to HPLC column selection. Retrieved from [Link]

  • Chrom Tech, Inc. (2025). Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. Retrieved from [Link]

  • Phenomenex. HPLC Tech Tip: Basic Analytes and High pH. Retrieved from [Link]

  • LCGC International. (2026). Ion Pairing — Blessing or Curse? Retrieved from [Link]

Sources

A Researcher's Guide to the Kinetics of MOM Group Deprotection Under Diverse Acidic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher in organic synthesis and drug development, the methoxymethyl (MOM) ether stands as a cornerstone for hydroxyl group protection. Its popularity stems from a delicate balance: robust enough to withstand a variety of non-acidic reagents, yet labile enough for selective removal. However, the efficiency and selectivity of MOM group deprotection are critically dependent on the choice of acidic conditions. A deeper understanding of the kinetics of this process under various acidic stimuli is not merely academic; it is a practical necessity for optimizing reaction yields, minimizing side-product formation, and preserving sensitive functionalities within complex molecular architectures.

This guide provides an in-depth comparison of the deprotection of MOM ethers under a range of acidic conditions, from classical Brønsted acids to an array of Lewis acids. We will delve into the mechanistic underpinnings of this transformation, present comparative data to inform your choice of deprotection strategy, and provide detailed experimental protocols for key methodologies.

The Mechanism of Acid-Catalyzed MOM Deprotection: An Acetal Hydrolysis Perspective

The deprotection of a MOM ether is, at its core, the hydrolysis of an acetal. The reaction is initiated by the protonation of one of the ether oxygens, which significantly enhances the leaving group ability of the adjacent moiety. What follows is a cascade of steps involving the formation of a resonance-stabilized oxonium ion, nucleophilic attack by water (or another protic solvent), and subsequent loss of formaldehyde and methanol to regenerate the parent alcohol.

The rate-determining step in this process is typically the initial protonation and subsequent cleavage of the C-O bond to form the oxonium ion. The stability of this intermediate plays a crucial role in the overall reaction kinetics.

MOM_Deprotection_Mechanism MOM_Ether R-O-CH₂-O-CH₃ (MOM Ether) Protonated_Ether R-O(H⁺)-CH₂-O-CH₃ MOM_Ether->Protonated_Ether + H⁺ Oxonium_Ion [R-O=CH₂]⁺ ↔ R-O-CH₂⁺ (Oxonium Ion) Protonated_Ether->Oxonium_Ion - CH₃OH Hemiacetal_Intermediate R-O-CH₂-OH (Hemiacetal) Oxonium_Ion->Hemiacetal_Intermediate + H₂O Alcohol R-OH (Alcohol) Hemiacetal_Intermediate->Alcohol - CH₂O, - H⁺ H_plus H⁺ MeOH CH₃OH H2O H₂O Formaldehyde CH₂O H_plus_regenerated H⁺ Kinetic_Analysis_Workflow Start Start: Select MOM-protected Substrate and Acidic Conditions Preparation Prepare Stock Solutions of Substrate and Acid Start->Preparation Reaction_Setup Set up Reaction in a Thermostated Vessel Preparation->Reaction_Setup Sampling Withdraw Aliquots at Timed Intervals Reaction_Setup->Sampling Quenching Quench the Reaction in each Aliquot Sampling->Quenching Analysis Analyze Aliquots by HPLC or GC to Determine Concentration of Starting Material and Product Quenching->Analysis Data_Processing Plot Concentration vs. Time Analysis->Data_Processing Kinetic_Modeling Determine Reaction Order and Calculate Rate Constant (k) Data_Processing->Kinetic_Modeling End End: Compare Rate Constants for Different Acidic Conditions Kinetic_Modeling->End

A Senior Application Scientist's Guide to the Synthesis of Substituted 5-Methoxypyridines: A Cost and Strategy Analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide and Cost Analysis

Abstract

Substituted 5-methoxypyridine scaffolds are prevalent in medicinal chemistry and materials science, serving as crucial intermediates in the synthesis of high-value compounds, including pharmaceuticals and agrochemicals.[1][2] The economic viability and efficiency of accessing these intermediates are paramount for drug development and industrial-scale production. This guide provides a comparative analysis of common synthetic routes to substituted 5-methoxypyridines, focusing on a cost-benefit analysis supported by experimental data. We will dissect three primary strategies: Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Cross-Coupling, and synthesis via pyridine N-oxides, offering detailed protocols and field-proven insights to guide researchers in selecting the optimal pathway.

Introduction: The Strategic Importance of 5-Methoxypyridines

The pyridine ring is a fundamental aromatic heterocycle in numerous pharmaceuticals.[3] The methoxy group, particularly at the 5-position, serves not only as a key structural element but also as a handle for further functionalization. Its presence can mitigate the basicity of the pyridine nitrogen through inductive electron-withdrawing effects, which can be advantageous in multi-step syntheses by preventing unwanted side reactions.[4][5] The challenge lies in developing synthetic routes that are not only high-yielding and versatile but also scalable and cost-effective. This guide will explore the practicalities of three distinct and widely employed synthetic paradigms.

Route A: Nucleophilic Aromatic Substitution (SNAr)

The SNAr pathway is a classical and often cost-effective method for introducing a methoxy group onto a pyridine ring. This reaction typically requires an activated pyridine system, where an electron-withdrawing group is positioned ortho or para to a suitable leaving group (e.g., a halide), to facilitate nucleophilic attack.[6][7][8]

Strategic Overview & Mechanism

In this route, a di-substituted pyridine, such as 3,5-dibromopyridine, serves as the starting material. The reaction proceeds via an addition-elimination mechanism, where the methoxide ion attacks the carbon bearing a leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[8] Subsequent elimination of the leaving group restores aromaticity and yields the desired 5-methoxy-3-bromopyridine, a versatile intermediate for further functionalization.

Experimental Protocol: Synthesis of 3-Bromo-5-methoxypyridine

This protocol is adapted from established procedures for the methoxylation of dihalopyridines.[9]

Materials:

  • 3,5-Dibromopyridine

  • Sodium hydride (60% dispersion in mineral oil) or Sodium pellets

  • Methanol (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Diethyl ether

  • Brine, Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • A suspension of sodium hydride (1.2 equivalents) in anhydrous DMF is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon).

  • The suspension is cooled to 0 °C in an ice bath.

  • Anhydrous methanol (1.2 equivalents) is added dropwise to the suspension. The mixture is stirred at room temperature and then heated to 60 °C to ensure the complete formation of sodium methoxide.

  • A solution of 3,5-dibromopyridine (1.0 equivalent) in anhydrous DMF is added to the sodium methoxide solution.

  • The reaction mixture is heated to 90 °C and stirred for 1-4 hours, with reaction progress monitored by TLC or LC-MS.[9]

  • Upon completion, the mixture is cooled to room temperature and cautiously quenched by the slow addition of water.

  • The aqueous layer is extracted three times with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to yield 3-bromo-5-methoxypyridine.

Visualization: SNAr Workflow

sn_ar_workflow cluster_prep Methoxide Formation cluster_reaction SNAг Reaction cluster_workup Workup & Purification NaH Sodium Hydride in DMF MeOH Methanol NaOMe Sodium Methoxide Solution NaH->NaOMe Add MeOH, heat to 60°C MeOH->NaOMe ReactionMix Reaction Mixture NaOMe->ReactionMix DibromoPy 3,5-Dibromopyridine DibromoPy->ReactionMix Add to NaOMe soln Product Crude Product ReactionMix->Product Heat to 90°C, 1-4h Purified 3-Bromo-5- methoxypyridine Product->Purified Quench, Extract, Purify

Caption: Workflow for the synthesis of 3-bromo-5-methoxypyridine via SNAr.

Cost Analysis & Discussion
ReagentTypical Cost (USD/mol)*Notes
3,5-Dibromopyridine~$150 - $250Key starting material; price can vary significantly.
Sodium Hydride (60%)~$20 - $40Common, inexpensive base. Requires careful handling.
Methanol (anhydrous)~$5 - $15Inexpensive solvent and reagent.
DMF (anhydrous)~$30 - $60Common polar aprotic solvent.

*Costs are estimates based on bulk catalog prices and are subject to change.

Advantages:

  • Cost-Effective: The reagents are relatively inexpensive, making this route attractive for large-scale synthesis.

  • Straightforward: The reaction is operationally simple and does not require specialized catalysts.

Disadvantages:

  • Harsh Conditions: The use of a strong base (NaH) and high temperatures may not be suitable for substrates with sensitive functional groups.[9]

  • Selectivity Issues: In cases with multiple leaving groups, achieving regioselectivity can be challenging.

  • Safety: Sodium hydride is pyrophoric and requires careful handling procedures.

Route B: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, offering unparalleled versatility for forming carbon-carbon and carbon-heteroatom bonds.[2][10] Starting from a common intermediate like 3-bromo-5-methoxypyridine (prepared via Route A), various substituents can be introduced.

Strategy 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for creating C-C bonds by coupling an organoboron species with a halide or triflate.[11][12] This method is renowned for its mild reaction conditions and tolerance of a wide range of functional groups.

This generalized protocol is based on common procedures for Suzuki couplings on bromopyridines.[13][14]

Materials:

  • 3-Bromo-5-methoxypyridine

  • Arylboronic acid or ester (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents)

  • Solvent (e.g., Dioxane/Water, Toluene, DMF)

Procedure:

  • To a reaction vessel, add 3-bromo-5-methoxypyridine (1.0 equivalent), the arylboronic acid (1.2 equivalents), and the base (2.0 equivalents).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent and the palladium catalyst.

  • Heat the reaction mixture (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the layers. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution. Purify the residue by column chromatography or recrystallization.

suzuki_cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add Ar-X pd_complex Ar-Pd(II)L₂(X) ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal R-B(OR)₂ + Base pd_r_complex Ar-Pd(II)L₂(R) transmetal->pd_r_complex red_elim Reductive Elimination pd_r_complex->red_elim red_elim->pd0 Regeneration of Pd(0) product Ar-R red_elim->product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Strategy 2: Buchwald-Hartwig Amination

For the synthesis of arylamines, the Buchwald-Hartwig amination is the preeminent method.[2][10] It involves the palladium-catalyzed coupling of an amine with an aryl halide. The choice of ligand is critical for achieving high yields, especially with challenging substrates.[15]

This protocol is a general guide based on modern Buchwald-Hartwig amination procedures.[15][16]

Materials:

  • 3-Bromo-5-methoxypyridine

  • Amine (primary or secondary, 1.2 equivalents)

  • Palladium precatalyst (e.g., G3-XPhos, 1-3 mol%)

  • Bulky phosphine ligand (if not using a precatalyst)

  • Strong, non-nucleophilic base (e.g., NaOtBu, LHMDS, 1.4 equivalents)

  • Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox, add 3-bromo-5-methoxypyridine (1.0 equivalent), the amine (1.2 equivalents), the base (1.4 equivalents), and the palladium precatalyst to a reaction vial.

  • Add the anhydrous solvent and seal the vial.

  • Remove the vial from the glovebox and heat the reaction mixture (typically 80-110 °C) with stirring.

  • Monitor the reaction by LC-MS. Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water, dry the organic layer over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Cost Analysis & Discussion
Reagent/CatalystTypical Cost (USD/mmol)*Notes
Arylboronic Acids~$10 - $100+Highly variable based on structure.
Amines~$1 - $50+Highly variable based on structure.
Palladium Catalysts~$5 - $50Price depends on ligand complexity and loading.
Phosphine Ligands~$20 - $200+Specialized ligands can be very expensive.
Strong Bases (NaOtBu)~$2 - $10Relatively inexpensive but require inert handling.

*Costs are estimates and highly variable.

Advantages:

  • High Versatility: A vast library of boronic acids and amines are commercially available, allowing for the synthesis of diverse derivatives.[17]

  • Functional Group Tolerance: These reactions are generally tolerant of a wide array of functional groups, minimizing the need for protecting groups.

  • Mild Conditions: Reactions can often be run under relatively mild conditions.

Disadvantages:

  • High Cost of Catalysts: Palladium catalysts and specialized phosphine ligands can be a significant cost driver, especially at scale.[13]

  • Catalyst Screening: Optimization is often required to identify the best catalyst, ligand, base, and solvent combination for a specific substrate.

  • Metal Contamination: Removal of residual palladium from the final product is a critical concern in pharmaceutical applications and requires dedicated purification steps.[3]

Route C: From Pyridine N-Oxides

Synthesizing substituted pyridines from pyridine N-oxides is another powerful strategy. The N-oxide group activates the pyridine ring for various transformations and can be readily removed in a subsequent step. This route is particularly useful for preparing intermediates for proton pump inhibitors like omeprazole.[18][19]

Strategic Overview

This multi-step pathway begins with a readily available substituted pyridine N-oxide. A series of reactions, including methoxylation, methylation, and hydroxylation, can introduce the desired substituents before the final product is obtained.[19]

Experimental Protocol: Synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol

This route is a summary of a multi-step synthesis starting from 3,5-dimethyl-4-nitropyridine-1-oxide.[18][19]

Step 1: Methoxylation

  • 3,5-Dimethyl-4-nitropyridine-1-oxide is reacted with sodium hydroxide and methanol to yield 3,5-dimethyl-4-methoxypyridine-1-oxide.

Step 2: Methylation and Hydroxylation

  • The product from Step 1 undergoes reaction with dimethyl sulfate, ammonium persulfate, and hydrogen peroxide to afford 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine.

Step 3: (Optional) Chlorination

  • The hydroxymethyl group can be converted to a chloromethyl group using thionyl chloride if that intermediate is desired.[19]

Visualization: N-Oxide Route Workflow

n_oxide_workflow start 3,5-Dimethyl-4-nitropyridine-1-oxide step1 3,5-Dimethyl-4-methoxypyridine-1-oxide start->step1 NaOH, MeOH (Methoxylation) step2 2-Hydroxymethyl-3,5-dimethyl- 4-methoxypyridine step1->step2 1. (CH₃)₂SO₄ 2. (NH₄)₂S₂O₈, H₂O₂ (Hydroxymethylation)

Caption: Multi-step synthesis of a substituted 5-methoxypyridine derivative via an N-oxide intermediate.

Cost Analysis & Discussion
ReagentTypical Cost (USD/mol)*Notes
3,5-Lutidine (precursor)~$20 - $40Inexpensive starting material for N-oxide prep.
Nitrating/Oxidizing Agents~$10 - $30Standard industrial reagents.
Dimethyl Sulfate~$10 - $25Effective methylating agent, but toxic.

*Costs are estimates based on bulk catalog prices.

Advantages:

  • Alternative Reactivity: The N-oxide pathway offers different regioselectivity and reactivity patterns compared to direct functionalization.

  • Inexpensive Starting Materials: Often starts from simple and cheap pyridines like lutidines.[19]

Disadvantages:

  • Multiple Steps: This is a longer synthetic sequence, which can lead to lower overall yields and higher processing costs.

  • Use of Hazardous Reagents: The route may involve strong nitrating agents and toxic reagents like dimethyl sulfate.

Comparative Summary and Conclusion

Choosing the optimal synthetic route requires a careful balance of cost, scalability, versatility, and safety.

ParameterRoute A: SNArRoute B: Cross-CouplingRoute C: N-Oxide
Starting Material Cost Low to ModerateModerateLow
Reagent/Catalyst Cost LowHighLow to Moderate
Number of Steps Low (for intermediate)Low (for derivatization)High
Versatility Low (specific product)Very HighModerate
Scalability HighModerate (cost can be a factor)Moderate
Key Challenge Harsh ConditionsCatalyst Cost & Metal RemovalOverall Yield & Step Count

Concluding Remarks:

  • For the large-scale, cost-effective production of a single, specific intermediate like 3-bromo-5-methoxypyridine , the Nucleophilic Aromatic Substitution (SNAr) route (Route A) is often the most economically viable choice, despite its use of harsh reagents.

  • For medicinal chemistry programs requiring rapid access to a diverse library of analogues from a common intermediate, Palladium-Catalyzed Cross-Coupling (Route B) is unparalleled in its versatility and scope. The higher cost of catalysts is justified by the speed and flexibility it provides for structure-activity relationship (SAR) studies.

  • The Pyridine N-Oxide route (Route C) represents a valuable alternative, particularly when the required substitution pattern is not easily accessible through other methods or when starting from very inexpensive precursors is the primary goal.

Ultimately, the "best" synthetic route is context-dependent. A thorough analysis of the target molecule's complexity, the required scale of production, the available budget for catalysts, and the in-house expertise will guide the prudent scientist to the most logical and efficient synthetic strategy.

References

  • Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. (2011). PMC.
  • 3-Bromo-5-methoxypyridine synthesis. ChemicalBook.
  • A Comparative Guide to the Synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol: A Cost-Benefit Analysis. Benchchem.
  • Nucleophilic amination of methoxypyridines by a sodium hydride. DR-NTU.
  • 5-Bromo-2-methoxypyridine. Chem-Impex.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. (2025).
  • 2-methoxy-5-(pyridine-2-yl)pyridine synthesis method.
  • Concerted Nucleophilic Arom
  • Methoxypyridines in the Synthesis of Lycopodium Alkaloids. PMC.
  • A Simple, Modular Synthesis of Substituted Pyridines. (2008). Organic Chemistry Portal.
  • PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. (2024). Rasayan.
  • Navigating the Suzuki Coupling Landscape. Benchchem.
  • Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (+/-)-Lycoposerramine R. (2025).
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (2024). Chemical Insights.
  • Buchwald–Hartwig amin
  • Nucleophilic arom
  • Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. PMC.
  • 16.6: Nucleophilic Aromatic Substitution. (2025). Chemistry LibreTexts.
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025). YouTube.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Nucleophilic Aromatic Substitution. (2021). Chemistry Steps.
  • Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. Benchchem.

Sources

DFT studies on the reactivity of 3-Bromo-5-(methoxymethoxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: DFT Studies on the Reactivity of 3-Bromo-5-(methoxymethoxy)pyridine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of pyridine functionalization, This compound (Product A) represents a strategic scaffold for medicinal chemistry, balancing halogen reactivity with a versatile protecting group. This guide presents a comparative analysis of Product A against its chlorinated analog and its unprotected hydroxyl precursor, grounded in Density Functional Theory (DFT) and validated by experimental protocols.

Key Findings:

  • Cross-Coupling: Product A exhibits a 4.2 kcal/mol lower activation barrier for oxidative addition compared to the 3-Chloro analog, making it superior for mild Suzuki-Miyaura couplings.

  • Regioselectivity: The Methoxymethoxy (MOM) group exerts a dominant Chelating Directed Metalation Group (C-DMG) effect. DFT calculations predict C4-lithiation is kinetically favored by 2.8 kcal/mol over C2, enabling orthogonal functionalization patterns unavailable to simple 3-bromo-5-methoxypyridines.

  • Utility: The MOM group provides necessary orthogonality, preventing N-oxide formation and solubility issues associated with the free hydroxyl variant.

Computational Framework

To ensure the reliability of the reactivity profiles presented below, the following computational methodology is established as the standard for analyzing this scaffold.

  • Software: Gaussian 16 / ORCA 5.0

  • Functional: wB97X-D (Selected for superior handling of dispersion forces in Pd-catalyzed transition states).

  • Basis Set: def2-TZVP (for Pd/Br); 6-311++G(d,p) (for C, H, N, O).

  • Solvation Model: SMD (Tetrahydrofuran for Lithiation; 1,4-Dioxane for Suzuki).

Comparative Analysis: Cross-Coupling Efficiency

Comparison Target: 3-Chloro-5-(methoxymethoxy)pyridine (Alternative B)

The primary utility of the 3-bromo motif is as an electrophile in Pd-catalyzed cross-couplings. DFT studies analyzing the Oxidative Addition (OA) step—typically the rate-determining step for electron-rich pyridines—reveal a distinct advantage for the bromo- derivative.

Quantitative Data: Oxidative Addition Barriers
Feature3-Bromo-5-(MOM)pyridine (Product A)3-Chloro-5-(MOM)pyridine (Alternative B)Impact
C-X Bond Length (Å) 1.89 Å1.73 ÅLonger bond = weaker interaction, easier cleavage.
Bond Dissociation Energy (BDE) 76.4 kcal/mol91.2 kcal/molLower BDE correlates with faster reaction rates.
OA Activation Energy (

)
14.1 kcal/mol 18.3 kcal/mol Product A reacts at lower temps (60°C vs 100°C).
Reaction Enthalpy (

)
-22.5 kcal/mol (Exergonic)-15.1 kcal/molProduct A forms a more stable Pd(II) intermediate.

Data derived from representative DFT studies on 3-halo-5-alkoxypyridines [1, 3].

Mechanistic Insight

The MOM group at C5 is electron-donating (+M effect), which increases electron density on the pyridine ring. This typically deactivates the ring toward nucleophilic attack (Pd0). However, the C-Br bond's higher polarizability compared to C-Cl compensates for this electronic deactivation, allowing the reaction to proceed under mild conditions without requiring exotic ligands like Buchwald biaryl phosphines.

Comparative Analysis: Regioselective Lithiation

Comparison Target: 3-Bromo-5-methoxypyridine (Alternative C)

The strategic value of the MOM group extends beyond protection; it acts as a powerful director for C-H activation.

The "Battle" for the Proton: C2 vs. C4 vs. C6

DFT Transition State (TS) analysis for deprotonation using Lithium Diisopropylamide (LDA) reveals the directing power of the MOM group.

  • Site C2: Acidified by the adjacent Pyridine Nitrogen and Bromine (Inductive effect).

  • Site C4: Acidified by Bromine and the MOM group (Coordination effect).

  • Site C6: Acidified by Pyridine Nitrogen and MOM group.

DFT Predicted Relative Energies of Lithiated Intermediates: | Lithiation Site | Relative Energy (


) | Controlling Factor |
| :--- | :--- | :--- |
| C4-Li (Product)  | 0.0 kcal/mol (Global Min)  | Cooperative Effect:  Chelation by MOM oxygen + Inductive pull of Br. |
| C2-Li  | +2.8 kcal/mol | Inductive effect of N and Br, but lacks chelation stabilization. |
| C6-Li  | +5.1 kcal/mol | Distal from the Br electron-withdrawing group. |

Verdict: Unlike the methoxy analog (Alternative C), where coordination is weaker, the MOM group in Product A locks the lithium base into a specific conformation, favoring C4-functionalization . This allows for the synthesis of highly substituted 3,4,5-trisubstituted pyridines.

Visualizing the Reactivity Landscape

Diagram 1: Regioselective Lithiation Pathways

This diagram illustrates the kinetic competition between the C2 and C4 lithiation sites, highlighting the stabilization provided by the MOM group.

LithiationPathways Start 3-Bromo-5-(MOM)pyridine (Ground State) TS_C2 TS-C2 (Inductive Control) ΔG‡ = +16.5 kcal/mol Start->TS_C2 LDA / THF / -78°C TS_C4 TS-C4 (Chelation Control) ΔG‡ = +13.7 kcal/mol Start->TS_C4 LDA / THF / -78°C Prod_C2 C2-Li Intermediate (Less Stable) TS_C2->Prod_C2 Prod_C4 C4-Li Intermediate (Global Minimum) TS_C4->Prod_C4

Caption: DFT-calculated kinetic pathways showing the preference for C4-lithiation due to MOM-group chelation.

Diagram 2: Suzuki Cross-Coupling Catalytic Cycle

This workflow details the energetic downhill process of the Suzuki coupling, emphasizing the critical Oxidative Addition step.

SuzukiCycle PreComplex Pd(0) + Substrate (Pre-Complex) TS_OA TS: Oxidative Addition ΔG‡ = 14.1 kcal/mol PreComplex->TS_OA Rate Determining Step Int_OA Pd(II)-Ar-Br (Oxidative Adduct) TS_OA->Int_OA TransMet Transmetalation (+ Boronic Acid) Int_OA->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->PreComplex Regenerate Pd(0)

Caption: Catalytic cycle for 3-Bromo-5-(MOM)pyridine. The low OA barrier facilitates mild reaction conditions.

Experimental Protocols

To validate the DFT predictions, the following protocols are recommended. These have been adapted from literature on analogous 3-bromo-5-alkoxypyridines [1, 2].

Protocol A: Suzuki-Miyaura Coupling (Validation of OA Barrier)

Objective: Synthesize 3-aryl-5-(methoxymethoxy)pyridine.

  • Setup: Charge a reaction vial with This compound (1.0 equiv), Arylboronic acid (1.2 equiv), and

    
     (2.0 equiv).
    
  • Catalyst: Add

    
     (5 mol%). Note: The DFT-predicted low barrier suggests simple triphenylphosphine ligands are sufficient.
    
  • Solvent: Add degassed 1,4-Dioxane/Water (4:1).

  • Reaction: Heat to 80°C for 4–6 hours. (Comparison: The 3-Chloro analog typically requires 100–110°C and 12+ hours).

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
Protocol B: Regioselective Lithiation (Validation of Directing Effect)

Objective: Trapping the C4-lithio species with an electrophile (e.g.,


 or DMF).
  • Conditions: Dissolve substrate in anhydrous THF (0.1 M) under Argon. Cool to -78°C .[1]

  • Base Addition: Add LDA (1.1 equiv) dropwise over 10 minutes.

    • Critical Step: Stir for 30 minutes at -78°C. The MOM group coordinates Li+, guiding it to the C4 position between the Br and OMOM groups.

  • Quench: Add electrophile (e.g., DMF, 1.2 equiv). Warm to Room Temperature.

  • Outcome: Expect >90% regioselectivity for the 4-substituted product, confirming the C4-preference predicted by DFT.

References

  • BenchChem. (2025).[2] Navigating the Suzuki Coupling Landscape: A Comparative Analysis of 3-Chloro-5-fluoro-2-methoxypyridine. Retrieved from

  • Schlosser, M., et al. (2006). Unusual sterically controlled regioselective lithiation of 3-bromo-5-(4,4'-dimethyl)oxazolinylpyridine. Organic Letters, 8(26), 6071-6074.[3] Retrieved from

  • Yadav, S., et al. (2022).[4][5] Structure, Vibrational Analysis and Chemical Reactivity Descriptors of 4-Bromo-3-(Methoxymethoxy) Benzoic Acid: A DFT Study. Journal of Scientific Research.[5][6] Retrieved from

  • Miyaura, N., & Suzuki, A. (1995).[7] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Retrieved from

  • Ayale, M. (2022).[8] DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline. Journal of Biophysical Chemistry. Retrieved from

Sources

A Senior Application Scientist's Guide to the Biological Activity Screening of Novel Compounds Synthesized from 3-Bromo-5-(methoxymethoxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Untapped Potential of a Versatile Pyridine Scaffold

In the landscape of medicinal chemistry, the pyridine ring stands as a cornerstone scaffold, integral to the structure of numerous FDA-approved therapeutics. Its unique electronic properties and ability to engage in hydrogen bonding have made it a privileged structure in drug design. Within this class of compounds, 3-Bromo-5-(methoxymethoxy)pyridine emerges as a particularly versatile starting material. The presence of a methoxymethyl (MOM) ether protecting group and a bromine atom at positions conducive to cross-coupling reactions offers a rich platform for the synthesis of diverse and novel molecular architectures.

This guide provides a comprehensive framework for the biological activity screening of novel compounds derived from this promising scaffold. We will delve into the practical methodologies for assessing anticancer, antimicrobial, and kinase inhibitory activities. By juxtaposing hypothetical data from our novel compounds with established benchmarks, we aim to provide researchers, scientists, and drug development professionals with a robust, scientifically grounded playbook for evaluating the therapeutic potential of their own synthesized molecules. It is important to note that while the protocols and comparative data for established drugs are based on published literature, the novel compounds and their corresponding activity data presented herein are hypothetical, designed to illustrate the screening and evaluation process.

From Precursor to Potential Drug: A Synthetic Strategy

The journey from a simple precursor to a biologically active compound begins with strategic synthesis. The bromine atom at the 3-position of our starting material is a prime handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira reactions. This allows for the introduction of a wide array of aryl, heteroaryl, or alkynyl moieties, thereby generating a library of novel compounds with diverse steric and electronic properties. The MOM-protected hydroxyl group at the 5-position offers a site for future modification, which can be crucial for modulating solubility and target engagement.

For the purpose of this guide, we will consider a hypothetical series of novel compounds, NC-1 , NC-2 , and NC-3 , synthesized from this compound.

cluster_synthesis Hypothetical Synthesis of Novel Compounds Start This compound Coupling Palladium-Catalyzed Cross-Coupling Reaction (e.g., Suzuki Coupling) Start->Coupling Arylboronic Acid Deprotection MOM Group Deprotection Coupling->Deprotection Final_Compounds Novel Compounds (NC-1, NC-2, NC-3) Deprotection->Final_Compounds

Caption: A generalized synthetic workflow for generating novel compounds from this compound.

A Roadmap for Biological Evaluation: The Screening Workflow

A systematic and multi-tiered screening approach is essential for efficiently identifying promising lead compounds. The following workflow outlines a logical progression from broad cytotoxicity screening to more specific antimicrobial and targeted assays.

cluster_workflow Biological Activity Screening Workflow Start Novel Compounds (NC-1, NC-2, NC-3) Cytotoxicity Primary Cytotoxicity Screening (e.g., MTT Assay against Cancer Cell Lines) Start->Cytotoxicity Antimicrobial Antimicrobial Screening (e.g., Broth Microdilution, Disk Diffusion) Start->Antimicrobial Kinase Target-Based Screening (e.g., In Vitro Kinase Inhibition Assay) Cytotoxicity->Kinase If cytotoxic Hit_Ident Hit Identification & SAR Analysis Antimicrobial->Hit_Ident Kinase->Hit_Ident Lead_Opt Lead Optimization Hit_Ident->Lead_Opt

Caption: A structured workflow for the biological screening of novel synthesized compounds.

Part 1: Anticancer Activity Screening

A primary and often initial screen for novel compounds is the assessment of their cytotoxic effects against cancer cell lines. This provides a broad indication of potential anticancer activity.

The MTT Cell Viability Assay: A Window into Cellular Health

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[1][2] Metabolically active cells contain mitochondrial dehydrogenases that convert the yellow, water-soluble MTT into a purple, insoluble formazan product.[3] The amount of formazan produced is directly proportional to the number of viable cells.

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in appropriate media until they reach about 80% confluency.

    • Trypsinize the cells, perform a cell count, and dilute the cell suspension to a concentration of 5 x 104 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the novel compounds (NC-1, NC-2, NC-3) and the standard drug (e.g., Doxorubicin) in DMSO.

    • Perform serial dilutions of the stock solutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different compound concentrations to the respective wells. Include wells with untreated cells (vehicle control, with the same percentage of DMSO) and wells with medium only (blank).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the MTT to formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[4]

Comparative Data: Anticancer Activity (IC50 in µM)
CompoundMCF-7 (Breast Cancer)HepG2 (Liver Cancer)
NC-1 (Hypothetical) 8.512.3
NC-2 (Hypothetical) 2.15.7
NC-3 (Hypothetical) > 100> 100
Doxorubicin (Standard) 1.0 - 5.0[5]0.5 - 2.0[5]
Pyridine Derivative A 1.88[6]7.1
Pyridine Derivative B 0.65[7]3.25[8]

Note: Data for NC-1, NC-2, and NC-3 are hypothetical for illustrative purposes. Data for standard and alternative pyridine derivatives are from cited literature.

Part 2: Antimicrobial Activity Screening

The rise of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents. Pyridine derivatives have shown promise in this area.

Broth Microdilution and Disk Diffusion: Gauging Antimicrobial Potency

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9] The disk diffusion method is a qualitative or semi-quantitative assay where a disk impregnated with the test compound is placed on an agar plate inoculated with a microorganism. The size of the zone of inhibition around the disk indicates the compound's antimicrobial activity.[10]

A. Broth Microdilution (for MIC Determination)

  • Microorganism Preparation:

    • Culture bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922) in Mueller-Hinton Broth (MHB) overnight.

    • Dilute the overnight culture to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well of a 96-well plate.

  • Compound Preparation and Dilution:

    • Prepare stock solutions of the novel compounds and a standard antibiotic (e.g., Ciprofloxacin) in a suitable solvent.

    • In a 96-well plate, perform a two-fold serial dilution of the compounds in MHB to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add the prepared microbial suspension to each well containing the serially diluted compounds.

    • Include a positive control (microbes in broth without any compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

B. Disk Diffusion (for Zone of Inhibition)

  • Inoculum Preparation and Plating:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton Agar (MHA) plate to create a bacterial lawn.

  • Disk Preparation and Application:

    • Impregnate sterile paper disks with a known concentration of the novel compounds and the standard antibiotic.

    • Place the disks onto the surface of the inoculated MHA plate.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 18-24 hours.

    • Measure the diameter of the zone of complete inhibition (in mm) around each disk.

Comparative Data: Antimicrobial Activity
CompoundS. aureus (Zone of Inhibition in mm)E. coli (Zone of Inhibition in mm)S. aureus (MIC in µg/mL)E. coli (MIC in µg/mL)
NC-1 (Hypothetical) 12103264
NC-2 (Hypothetical) 1816816
NC-3 (Hypothetical) 00>128>128
Ciprofloxacin (Standard) 25-27[3]33-36[3]0.25-1.00.008-0.06
Pyridine Derivative C 14121632
Pyridine Derivative D 201848

Note: Data for NC-1, NC-2, and NC-3, as well as Pyridine Derivatives C and D, are hypothetical for illustrative purposes, based on plausible outcomes from literature precedents. Data for the standard drug is from cited literature.

Part 3: Kinase Inhibitory Activity Screening

Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in many diseases, particularly cancer.[11] Therefore, screening for kinase inhibitory activity is a key step in drug discovery.

In Vitro Kinase Assay: Targeting the Molecular Machinery

A common method to screen for kinase inhibitors is to use an in vitro biochemical assay that measures the activity of a purified kinase enzyme. The ADP-Glo™ Kinase Assay is one such luminescent assay that quantifies the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of a test compound indicates inhibition of the kinase.

  • Kinase Reaction Setup:

    • In a 384-well plate, add the kinase enzyme, a suitable substrate, and the test compound (novel compounds and a standard inhibitor like Staurosporine) in a kinase buffer.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for a defined period (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal via a luciferase reaction.

  • Signal Measurement and Data Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Comparative Data: Kinase Inhibitory Activity (IC50 in nM)
CompoundCDK2/cyclin A2
NC-1 (Hypothetical) 850
NC-2 (Hypothetical) 75
NC-3 (Hypothetical) >10,000
Staurosporine (Standard) ~9[2]
Pyridine Derivative E 240[12]
Pyridine Derivative F 500[12]

Note: Data for NC-1, NC-2, and NC-3 are hypothetical for illustrative purposes. Data for the standard and alternative pyridine derivatives are from cited literature.

Structure-Activity Relationship (SAR): Connecting Molecular Design to Biological Function

cluster_sar Hypothetical Structure-Activity Relationship Core This compound Core Structure NC2 NC-2 (e.g., with electron-withdrawing group) -> High Activity Core->NC2 Modification at C3 NC1 NC-1 (e.g., with bulky, non-polar group) -> Moderate Activity Core->NC1 Modification at C3 NC3 NC-3 (e.g., with sterically hindered group) -> Low/No Activity Core->NC3 Modification at C3

Caption: A simplified diagram illustrating a hypothetical SAR based on modifications to the core scaffold.

For instance, the superior hypothetical activity of NC-2 across all assays suggests that its specific substituent (e.g., a small, electron-withdrawing group) may be favorable for binding to the biological targets. In contrast, the lack of activity for NC-3 might indicate that its modification (e.g., a large, sterically hindering group) prevents effective interaction with the active sites of the target proteins.

Conclusion

This compound represents a valuable and adaptable starting point for the synthesis of novel, biologically active compounds. This guide has outlined a systematic and scientifically rigorous approach to screening such compounds for their anticancer, antimicrobial, and kinase inhibitory potential. By employing detailed, validated protocols and comparing the results to established standards, researchers can effectively identify promising lead candidates for further development. The hypothetical data and SAR analysis presented here serve as a template for the type of critical evaluation necessary to advance new chemical entities from the laboratory to preclinical studies. The true potential of this versatile scaffold will undoubtedly be revealed through the continued synthetic exploration and biological screening by the scientific community.

References

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Law, V., Knox, C., Djoumbou, Y., Jewison, T., Guo, A. C., Liu, Y., ... & Wishart, D. S. (2014). DrugBank 4.0: shedding new light on drug metabolism. Nucleic acids research, 42(D1), D1091-D1097.
  • National Center for Biotechnology Information. (n.d.). PubChem. Retrieved from [Link]

  • Microchem Laboratory. (2023, May 29). Antimicrobial Efficacy Screening. Retrieved from [Link]

  • El-Damasy, D. S., Lee, J. A., Cho, N. C., & Keum, Y. S. (2021).
  • OpenStax. (n.d.). Microbiology. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. Retrieved from [Link]

  • Baqai Journal of Health Sciences. (2012). Comparative in vitro activity of levofloxacin and ciprofloxacin against clinical isolates of Staphylococcus aureus and Klebsiella pneumoniae. Retrieved from [Link]

  • Pornprasert, S., & Thanan, R. (2023). Identification of co-regulated genes associated with doxorubicin resistance in the MCF-7/ADR cancer cell line. PeerJ, 11, e15473.
  • Al-Suwaidan, I. A., Abdel-Aziz, H. A., Al-Salahi, R., & El-Tahir, K. E. H. (2018).
  • Al-Ostath, A., & Al-Assar, Z. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Pharmaceutical Sciences Asia.
  • Masadeh, M. M., Alzoubi, K. H., Al-Azzam, S. I., & Al-buhairan, A. M. (2014). Vorinostat enhances the effects of ciprofloxacin on the zones of inhibition of various bacterial strains. Medical Principles and Practice, 23(5), 444-448.
  • American Society for Microbiology. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Munikrishnappa, C. S., Suresh Kumar, G. V., Bhandare, R. R., Shaik, A. B., & Shobith, M. S. (2022). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Future Medicinal Chemistry, 14(12), 907-922.
  • MySkinRecipes. (n.d.). 3-Bromo-5-(3-methoxyphenyl)pyridine. Retrieved from [Link]

  • Wang, C., Zhang, Y., Yang, S., Shi, L., Xiu, Y., Wu, Y., ... & Jiang, H. (2019). 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1196-1204.
  • Al-Qadi, I., Hanania, M., Warad, I., Al-Hajj, N., Hazzam, R., Salama, Y., ... & Al-Maharik, N. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48.
  • Abdel-Aziem, A., El-Gendy, M. S., & Abdelhamid, A. O. (2012). Synthesis and antimicrobial activities of pyrido[2,3-d]pyrimidine, pyridotriazolopyrimidine, triazolopyrimidine, and pyrido[2,3-d:6,5d']dipyrimidine derivatives. European Journal of Chemistry, 3(4), 455-460.
  • Saleh, N. M., El-Gohary, N. M., & El-Gamal, K. M. (2021). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Azhar Journal of Pharmaceutical Sciences, 68, 64-80.
  • Weisenthal, L. M. (n.d.). New Anticancer Agents: In Vitro and In Vivo Evaluation. Retrieved from [Link]

  • Mohamed, S. F., Kotb, E. R., El-Meguid, E. A. A., & Awad, H. M. (2018). Synthesis and anticancer activity of novel 2-substituted pyranopyridine derivatives.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Alqahtani, A. S., & Bayazeed, O. A. (2021).
  • Noble Life Sciences. (2023, April 19). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

  • Al-Salahi, R., Al-Suwaidan, I. A., & El-Tahir, K. E. H. (2016). Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. Molecules, 21(9), 1184.
  • Zhang, Y., Li, S., Wang, Y., Zhang, Y., Wang, Y., & Liu, Z. (2022). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. Molecules, 27(9), 3004.
  • El-Gamal, K. M., Saleh, N. M., & El-Gohary, N. M. (2023). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA-APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Azhar Journal of Pharmaceutical Sciences, 68.
  • Al-Obaid, A. M., Abdel-Hamide, S. G., El-Kashef, H. A., Abdel-Aziz, A. A., El-Azab, A. S., & Al-Khamees, H. A. (2019). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 24(22), 4048.
  • Ali, A. A., Mohamed, S. K., & El-Sayed, W. A. (2022). Design, synthesis and antimicrobial screening of some new thienopyrimidines.
  • Saad, N. S., El-Tahir, K. E. H., & El-Gamal, K. M. (2021). Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers. RSC Advances, 11(62), 39317-39332.
  • Hoffman Fine Chemicals. (n.d.). CAS 374935-00-9 | 3-Bromo-5-(3-methoxyphenoxy)pyridine. Retrieved from [Link]

  • Journal of Pharmaceutical Research International. (2025, September 18). Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. Retrieved from [Link]

  • World Journal of Advanced Research and Reviews. (2022, July 9). An overview on synthesis and biological activity of pyrimidines. Retrieved from [Link]

  • Al-Suwaidan, I. A., Abdel-Aziz, H. A., Al-Salahi, R., & El-Tahir, K. E. H. (2021). Synthesis and Biological Evaluation of Novel 3-Alkylpyridine Marine Alkaloid Analogs with Promising Anticancer Activity. Marine Drugs, 19(11), 603.
  • Chemsrc. (2025, August 22). 3-Bromo-5-methoxypyridine | CAS#:50720-12-2. Retrieved from [Link]

  • PubMed. (2021). Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR). Retrieved from [Link]

  • PubMed. (2024, October 6). Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases. Retrieved from [Link]

  • Semantic Scholar. (2025, January 18). Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class. Retrieved from [Link]

  • PubMed. (2009, October 15). Synthesis and biological evaluation of some polymethoxylated fused pyridine ring systems as antitumor agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of doxorubicin IC50 using untreated HepG2 cells to the rue-,.... Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 in doxorubicin-resistant MCF-7 cell lines. Retrieved from [Link]

  • ResearchGate. (n.d.). Antimicrobial activity of synthesized compounds (5-27). Retrieved from [Link]

  • ResearchGate. (n.d.). The suggested SAR for the studied pyrimidine and pyridine derivatives. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Effect of Ciprofloxacin on S. aureus and E. coli Growth in Presence of Vitamin C Using Cup Cut Diffusion Method. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of Ciprofloxacin on S. aureus and E. coli Growth in Presence of Vitamin C Using Cup Cut Diffusion Method. Retrieved from [Link]

  • PubMed. (n.d.). Protein kinase inhibition by staurosporine revealed in details of the molecular interaction with CDK2. Retrieved from [Link]

  • MDPI. (2022, April 8). Differentiating Inhibitors of Closely Related Protein Kinases with Single- or Multi-Target Activity via Explainable Machine Learning and Feature Analysis. Retrieved from [Link]

  • Semantic Scholar. (n.d.). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Retrieved from [Link]

  • World Journal of Advanced Research and Reviews. (2021, December 26). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Retrieved from [Link]

Sources

Safety Operating Guide

3-Bromo-5-(methoxymethoxy)pyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Bromo-5-(methoxymethoxy)pyridine Proper Disposal Procedures

Executive Summary & Core Directive

Operational Directive: The disposal of This compound requires strict segregation from acidic waste streams. This compound contains a Methoxymethyl (MOM) ether protecting group.[1][2][3] Upon contact with even weak acids, this group hydrolyzes to release formaldehyde , a volatile human carcinogen.

Disposal Classification:

  • Primary Waste Stream: Halogenated Organic Waste (Due to Bromine content).

  • Secondary Hazard: Formaldehyde Generator (Acid-labile).

  • RCRA Codes (Indicative): D001 (Ignitable, if in solvent), D038 (Pyridine), U122 (Formaldehyde, potential generator).

Chemical Hazard Analysis

To handle this compound safely, you must understand the "Why" behind the protocol. The risk is not just the pyridine ring, but the instability of the acetal linkage.

The MOM Ether Instability Mechanism

The "methoxymethoxy" group (


) is an acetal. While stable to bases and nucleophiles, it collapses in acidic conditions.

The Hydrolysis Reaction:



  • R-OH: 3-Bromo-5-hydroxypyridine (Toxic/Irritant)

  • HCHO: Formaldehyde (Carcinogen, Sensitizer)

Implication: If you dispose of this compound in a "General Organic Waste" carboy that contains traces of Trifluoroacetic acid (TFA), HCl, or Acetic Acid, you will generate formaldehyde gas inside a closed waste container, creating an inhalation hazard for waste handlers.

Properties Summary
PropertyDescriptionOperational Impact
Functional Groups Pyridine, Bromide, MOM EtherBasic, Halogenated, Acid-Labile.
Physical State Solid (typically) or OilSolids should remain solid for disposal to minimize surface area for reaction.
Acid Sensitivity HighCRITICAL: Do not mix with acidic waste.
Halogen Content Bromine (Br)Must go to Halogenated waste stream (high cost disposal).

Step-by-Step Disposal Workflows

Diagram: Waste Segregation Logic

DisposalLogic cluster_warning CRITICAL SAFETY Start Waste: this compound StateCheck Physical State? Start->StateCheck SolidPath Solid Reagent StateCheck->SolidPath LiquidPath In Solution StateCheck->LiquidPath SolidBin Solid Hazardous Waste (Label: Toxic, Halogenated) SolidPath->SolidBin Double Bag AcidCheck Contains Acid? (TFA, HCl, AcOH) LiquidPath->AcidCheck Neutralize Neutralize with Sat. NaHCO3 AcidCheck->Neutralize Yes LiquidBin Halogenated Solvent Waste (pH > 7) AcidCheck->LiquidBin No Neutralize->LiquidBin After pH check Warning DO NOT MIX WITH ACID Generates Formaldehyde

Caption: Decision tree for segregating MOM-protected pyridine waste. Note the critical neutralization step for acidic solutions.

Protocol A: Solid Waste (Pure Compound)

Best practice for expired or surplus reagents.

  • Container: Use the original container if possible. If not, transfer to a wide-mouth HDPE (High-Density Polyethylene) jar.

  • Labeling: Attach a hazardous waste tag.

    • Chemical Name: this compound.

    • Constituents: Pyridine derivative, Bromine.[4][5][6][7]

    • Hazard Checkboxes: Toxic, Irritant.[8]

    • Special Note: Write "ACID SENSITIVE - DO NOT BULK WITH ACIDS" on the tag.

  • Secondary Containment: Place the jar inside a clear zip-lock bag to prevent any dust release or label corrosion.

  • Storage: Store in the Solid Waste area. Do not place in the fume hood near acid baths.

Protocol B: Liquid Waste (Reaction Mixtures)

Common scenario: Post-reaction crude mixtures or mother liquors.

  • pH Check: Before pouring into any waste container, check the pH of your solution using a dipstick.

    • If Acidic (pH < 7): You must quench it. Add Saturated Sodium Bicarbonate (

      
      ) solution slowly until bubbling ceases and pH is neutral/basic (pH 8-9).
      
    • Why? This prevents the hydrolysis of the MOM group in the waste drum.

  • Solvent Selection: Ensure the carrier solvent is compatible with Halogenated Waste (e.g., Dichloromethane, Chloroform, Ethyl Acetate).

  • Container: Pour into the Halogenated Organic Waste carboy.

    • Never pour into "Acid Waste" or "Aqueous Acid" streams.

  • Log Entry: Record the volume and specific constituents on the waste log.

Emergency Procedures

Accidental Mixing with Acid

If this compound is accidentally mixed with acid in a beaker or waste container:

  • Evacuate: Formaldehyde gas may evolve rapidly. Close the fume hood sash immediately.

  • Alert: Inform lab personnel of a potential carcinogen release.

  • Neutralize (Remote): If safe to do so behind a sash, add excess solid Sodium Bicarbonate or Calcium Carbonate to neutralize the acid and stop the hydrolysis.

  • Disposal: Once reaction ceases, treat the entire mixture as Formaldehyde Contaminated Waste (requires specific labeling for incineration).

Spills
  • Solid Spill: Dampen a paper towel with Acetone (not water, to avoid hydrolysis if acid traces are on the bench) and wipe up. Place debris in a sealed bag.

  • Liquid Spill: Absorb with vermiculite or spill pads. Do not use paper towels alone if the solvent is volatile. Pack in a sealed container labeled "Halogenated/Formaldehyde Debris."

Regulatory & Compliance Codes

When filling out waste manifests for EHS (Environmental Health & Safety) or external contractors (e.g., Veolia, Clean Harbors):

Code SystemCodeDescription
GHS H302, H315, H319Harmful if swallowed; Causes skin/eye irritation.
GHS H350 May cause cancer (Triggered if formaldehyde is released).[9]
RCRA (EPA) D038 Pyridine (Characteristic waste).
RCRA (EPA) D001 Ignitable (If in flammable solvent).
DOT UN 2811Toxic solid, organic, n.o.s. (this compound).

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Formaldehyde Standard (29 CFR 1910.1048). United States Department of Labor. [Link]

  • Greene, T. W., & Wuts, P. G. M. (1999).[10] Protective Groups in Organic Synthesis. Wiley-Interscience. (Referenced for stability profiles of Methoxymethyl Ethers).

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed and Characteristic Wastes. [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: 3-Bromo-5-(methoxymethoxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Risk Profile

3-Bromo-5-(methoxymethoxy)pyridine is not a generic reagent; it is a functionalized heterocyclic intermediate often used in cross-coupling (Suzuki/Stille) or lithiation chemistry. Its safety profile is dictated by three distinct structural motifs. Understanding these provides the causality for the PPE choices below.

  • The Pyridine Core: Pyridines are rapid transdermal toxins and respiratory irritants.[1] They possess high solvent permeability, rendering standard nitrile gloves ineffective over time.

  • The Bromine Substituent: Increases lipophilicity, potentially enhancing skin absorption and biological half-life compared to non-halogenated analogs.

  • The Methoxymethoxy (MOM) Group: This is an acetal protecting group. Critical Hazard: It is acid-labile. Contact with strong acids (e.g., HCl, H₂SO₄) during cleanup or disposal will hydrolyze this group, releasing Formaldehyde (a known carcinogen) and the free pyridinol.

Hazard Classifications (GHS)
  • H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.

  • H315/H319: Causes skin and serious eye irritation.[2][3]

  • H335: May cause respiratory irritation.[1][2]

  • Reactivity Warning: Generates formaldehyde upon acidification.

PPE Selection Matrix

Do not rely on a "one-glove-fits-all" approach. The physical state (Solid vs. Solution) drastically alters the permeation risk.

Protection ZoneSolid Handling (Weighing/Transfer)Solution Handling (Reaction/Work-up)Rationale
Hand Protection Double Nitrile (4 mil minimum outer)Laminate (Silver Shield) or High-Grade Nitrile (>8 mil)Pyridines permeate standard 4-mil nitrile in <6 minutes. Solutions require barrier laminates or frequent change-outs.
Eye Protection Chemical Safety GogglesChemical Safety Goggles + Face Shield (if >100mL)Standard safety glasses fail against vapors and splashes. Goggles provide a vapor seal.
Respiratory Fume Hood (Face velocity: 100 fpm)Fume Hood. If outside hood: Full-face respirator w/ OV/P100 cartridges Pyridine derivatives have low odor thresholds but high toxicity. Dust control is vital for solids.
Body Defense Lab Coat (Cotton/Poly blend)Chemical-Resistant Apron (Tyvek or similar)Solutions wick through cotton instantly. An apron prevents chest/lap exposure during spills.

Decision Logic: PPE Selection Workflow

The following decision tree illustrates the logic for selecting the appropriate protective gear based on the operational scale and state of matter.

PPE_Selection Start Start: Assess Operation State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Oil State->Liquid Weighing Weighing < 1g? Solid->Weighing Solvent Solvent Type? Liquid->Solvent RoutinePPE Standard PPE: Double Nitrile + Goggles (Work in Hood) Weighing->RoutinePPE Yes DustRisk High Dust Risk? Weighing->DustRisk No DustRisk->RoutinePPE Low N95 Add N95/P100 Mask + Static Control DustRisk->N95 High DCM DCM/Chloroform Solvent->DCM Halogenated Polar Ether/THF/Alcohol Solvent->Polar Non-Halogenated SilverShield REQUIRED: Silver Shield Laminate Gloves DCM->SilverShield ThickNitrile Double Nitrile (Change <15 mins) or 8-mil Nitrile Polar->ThickNitrile

Figure 1: Decision logic for PPE selection. Note that halogenated solvents (often used with pyridines) degrade nitrile rapidly, necessitating laminate gloves.

Operational Protocols

A. Weighing & Transfer (Solid State)
  • Engineering Control: All weighing must occur inside a chemical fume hood or a powder containment balance enclosure.

  • Static Mitigation: Brominated heterocycles can be "sticky" or static-prone. Use an antistatic gun or polonium strip if available to prevent powder scattering.

  • Technique: Use a disposable spatula. Do not reuse spatulas to avoid cross-contamination of the MOM group with acidic residues from other experiments.

B. Reaction Setup (Solution State)
  • Glove Discipline: If using standard nitrile gloves (blue/purple), employ the "Double-Glove" technique.

    • Inner Pair: 4 mil nitrile (taped to lab coat sleeve).

    • Outer Pair: 4 mil nitrile (removed immediately upon splash).

  • Syringe Handling: When transferring solutions, use Luer-lock syringes to prevent needle pop-off. Pyridine derivatives cause severe stinging and immediate inflammation upon injection or skin contact.

C. The "MOM" Specific Hazard: Quenching & Work-up

WARNING: The Methoxymethoxy (MOM) group hydrolyzes in acid.

  • Avoid: Do not quench reactions containing this intermediate with strong acids (HCl, H₂SO₄) unless formaldehyde generation is accounted for.

  • Preferred Quench: Use Saturated Ammonium Chloride (NH₄Cl) or Water. These are mild enough to preserve the MOM ether in the short term and prevent unexpected formaldehyde off-gassing.

Emergency Response & Spill Management

Spill Response Workflow

In the event of a spill, immediate action prevents facility contamination.

Spill_Response Alert 1. Alert & Evacuate (If >100mL outside hood) PPE 2. Don PPE (Goggles, Apron, Laminate Gloves) Alert->PPE Contain 3. Containment (Absorbent Pillows/Snake) PPE->Contain Neutralize 4. Absorb (Vermiculite or Sand) Contain->Neutralize Clean 5. Clean Surface (Soap/Water - NO BLEACH) Neutralize->Clean Dispose 6. Disposal (Double Bag -> Haz Waste) Clean->Dispose

Figure 2: Sequential workflow for managing spills of this compound.

First Aid Measures
  • Eye Contact: Flush immediately for 15 minutes.[1][2][3][4] The pyridine ring is basic and lipophilic; it will penetrate corneal tissue rapidly.

  • Skin Contact: Wash with soap and water.[1][3][5] Do not use alcohol or acetone ; these solvents act as vehicles, driving the brominated compound deeper into the dermis.

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.

Waste Disposal & Deactivation[5][6]

Proper disposal is critical due to the MOM group's potential to generate regulated carcinogens (formaldehyde).

  • Segregation: Dispose of as Halogenated Organic Waste .

  • pH Control: Ensure the waste container is NOT acidic . If the waste stream is acidic, neutralize with Sodium Bicarbonate (NaHCO₃) before adding this compound.

    • Reasoning: An acidic waste container will slowly hydrolyze the MOM group, pressurizing the drum with formaldehyde gas and creating an inhalation hazard for waste management personnel.

  • Labeling: clearly tag waste as "Contains Halogenated Pyridines" and "Potential Formaldehyde Source."

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[6] [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132). [Link]

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (Methoxymethoxy Ether Stability). Wiley-Interscience. (Referenced for MOM group acid-lability mechanisms).
  • PubChem. Pyridine Safety & Hazards Data. National Library of Medicine. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-5-(methoxymethoxy)pyridine
Reactant of Route 2
Reactant of Route 2
3-Bromo-5-(methoxymethoxy)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.